molecular formula C45H47N3O16S4 B15597321 Cy5.5-SE

Cy5.5-SE

货号: B15597321
分子量: 1014.1 g/mol
InChI 键: DOMDXTIMIZCSNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cy5.5-SE is a useful research compound. Its molecular formula is C45H47N3O16S4 and its molecular weight is 1014.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H47N3O16S4

分子量

1014.1 g/mol

IUPAC 名称

(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63)

InChI 键

DOMDXTIMIZCSNC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Cy5.5-SE: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely used far-red fluorescent dye in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the core chemical properties, applications, and experimental protocols associated with this compound, facilitating its effective integration into research and development workflows.

Core Concepts: Introduction to this compound

Cyanine5.5-Succinimidyl Ester (this compound), also known as Cy5.5 NHS ester or Sulpho-Cyanine 5.5, is a reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its defining characteristic is the N-hydroxysuccinimide (NHS) ester functional group, which allows for the covalent labeling of primary amines (-NH2) present in various biomolecules, most notably proteins, antibodies, and peptides.[3] This reaction forms a stable amide bond, permanently attaching the fluorescent Cy5.5 moiety to the target molecule.[4]

The fluorescence of Cy5.5 lies in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[5] This spectral profile is highly advantageous for biological imaging applications due to reduced background fluorescence from biological tissues and deeper tissue penetration compared to dyes that emit in the visible spectrum.[5] These properties make this compound an invaluable tool for a range of applications, including in vivo imaging, immunofluorescence, flow cytometry, and targeted drug delivery studies.[1][5]

Full Chemical Name: Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[6]

Chemical Structure and Properties

The chemical structure of this compound consists of two indolenine rings linked by a polymethine chain, which forms the core of the cyanine dye. This core is functionalized with an NHS ester to enable covalent conjugation to biomolecules.

Chemical Structure of this compound

Caption: Chemical Structure of Cy5.5-Succinimidyl Ester.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~675 nm[6]
Emission Maximum (λem) ~694 nm[6]
Molar Extinction Coefficient (ε) ~190,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) ~0.28[6]
Molecular Weight (M.Wt) ~1317.7 g/mol [6][7]
Reactive Group N-hydroxysuccinimide (NHS) ester[6]
Solubility Soluble in DMSO and DMF[8]

Experimental Protocols

Antibody Labeling with this compound

This protocol provides a detailed methodology for the covalent labeling of an antibody with this compound.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), the antibody must be purified by dialysis against PBS.[1]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO to create a 10 mg/mL solution.[7]

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of the 1 M sodium bicarbonate buffer.[1]

    • Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[1]

    • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a spin desalting column according to the manufacturer's instructions.[6] This is a crucial step to remove free dye that can interfere with downstream applications.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of Cy5.5 (~675 nm).[6]

Visualizing Workflows and Pathways

Logical Workflow for Antibody Labeling

The following diagram illustrates the step-by-step process for labeling an antibody with this compound.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis AntibodyPrep Antibody in Amine-Free Buffer Mix Mix Antibody and Dye AntibodyPrep->Mix DyePrep This compound in DMSO/DMF DyePrep->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Purify via Spin Column Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze FinalProduct Labeled Antibody Analyze->FinalProduct

Caption: Workflow for labeling antibodies with this compound.

Chemical Reaction Pathway

This diagram shows the chemical reaction between the NHS ester of this compound and a primary amine on a protein.

ChemicalReaction Cy5_5_NHS Cy5.5-NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) Cy5_5_NHS->Labeled_Protein + NHS_leaving_group N-hydroxysuccinimide (Leaving Group) Cy5_5_NHS->NHS_leaving_group Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Labeled_Protein Protein_NH2->NHS_leaving_group

Caption: Reaction of this compound with a primary amine.

References

Unveiling the Spectral Signature of Cy5.5-SE: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectral properties of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely utilized near-infrared (NIR) fluorescent dye in biomedical research and drug development. This document details the core photophysical characteristics of this compound, including its excitation and emission spectra, molar extinction coefficient, and quantum yield. A detailed experimental protocol for the accurate determination of its spectral properties is provided, alongside a visual representation of the experimental workflow. Furthermore, this guide explores the application of this compound in elucidating cellular signaling pathways, with a specific focus on the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a critical pathway in angiogenesis and oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their research endeavors.

Introduction to this compound

Cyanine5.5-Succinimidyl Ester (this compound) is a member of the cyanine (B1664457) dye family, renowned for its fluorescence in the near-infrared (NIR) spectrum.[1] Its succinimidyl ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and peptides.[2][3] The key advantage of operating in the NIR window (700-900 nm) is the minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio and enabling deep tissue imaging.[4] These properties make this compound an invaluable tool for a range of applications including in vivo imaging, flow cytometry, and immunofluorescence-based assays.[5][6]

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its unique spectral characteristics. The key photophysical parameters of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~675 - 683 nm[2][7]
Emission Maximum (λem) ~694 - 703 nm[2][7]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.23 - 0.28[5]
Molecular Weight ~1317.7 g/mol [2][3]

Table 1: Photophysical Properties of this compound. This table summarizes the key spectral and physical characteristics of the this compound dye. The ranges in values reflect minor variations reported across different suppliers and experimental conditions.

Experimental Protocol: Determination of Excitation and Emission Spectra

The following protocol outlines the methodology for the accurate measurement of the excitation and emission spectra of this compound.

Materials and Equipment
  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Sample Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.

  • Working Solution Preparation: Prepare a dilute working solution of this compound in PBS (pH 7.4). The final concentration should be adjusted to achieve an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

Measurement of Absorbance Spectrum
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Use a quartz cuvette filled with PBS as a blank to zero the instrument.

  • Replace the blank with the cuvette containing the this compound working solution.

  • Scan the absorbance from 500 nm to 800 nm.

  • Identify the wavelength of maximum absorbance (λabs_max). This will be used as the excitation wavelength for the emission scan.

Measurement of Emission Spectrum
  • Turn on the spectrofluorometer and allow the lamp and detectors to stabilize.

  • Set the excitation wavelength to the λabs_max determined in the previous step.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Scan the emission spectrum from the excitation wavelength + 10 nm to 850 nm.

  • Identify the wavelength of maximum fluorescence intensity (λem_max).

Measurement of Excitation Spectrum
  • Set the emission wavelength to the λem_max determined in the previous step.

  • Set the excitation and emission slit widths as before.

  • Scan the excitation spectrum from 500 nm to the emission wavelength - 10 nm.

  • The resulting spectrum should closely resemble the absorbance spectrum.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the key steps involved in the determination of the fluorescence spectra of a compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement cluster_ex Excitation Measurement stock Prepare 10 mM Stock in DMSO working Prepare Dilute Working Solution in PBS stock->working blank_abs Blank Spectrophotometer with PBS working->blank_abs measure_abs Measure Absorbance (500-800 nm) blank_abs->measure_abs identify_abs_max Identify λabs_max measure_abs->identify_abs_max set_ex Set Excitation at λabs_max identify_abs_max->set_ex measure_em Measure Emission (λex+10 to 850 nm) set_ex->measure_em identify_em_max Identify λem_max measure_em->identify_em_max set_em Set Emission at λem_max identify_em_max->set_em measure_ex Measure Excitation (500 nm to λem-10) set_em->measure_ex confirm_ex Confirm Excitation Spectrum measure_ex->confirm_ex

Fluorescence Spectroscopy Workflow
Application in Signaling Pathway Analysis: VEGF/VEGFR Signaling

This compound is frequently conjugated to antibodies or other targeting ligands to visualize and quantify specific molecules in biological systems. A prominent example is the study of the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway, which is a cornerstone of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer and other diseases. Cy5.5-labeled probes targeting VEGFR can be used to monitor receptor expression and activity in vivo.[5]

The following diagram illustrates a simplified representation of the VEGF/VEGFR signaling cascade.

vegf_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand (e.g., scVEGF-Cy5.5) VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS Permeability Vascular Permeability Dimerization->Permeability Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Technical Guide to Cy5.5 Succinimidyl Ester: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 succinimidyl ester, a near-infrared (NIR) fluorescent dye conjugate widely utilized in biological research. We will delve into its core mechanism of action, provide detailed experimental protocols for its use in bioconjugation, and present key quantitative data for practical laboratory applications.

Core Mechanism of Action: Amine-Reactive Labeling

Cy5.5 succinimidyl ester, also known as Cy5.5 NHS ester, is a fluorescent labeling reagent designed to covalently attach the Cy5.5 fluorophore to biomolecules. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is a highly efficient amine-reactive moiety.[1][2]

The primary targets for this reaction are the free primary amino groups (-NH₂) found on biomolecules.[3][4] In proteins, these are most commonly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5][] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible covalent amide bond, effectively linking the Cy5.5 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[1][][7]

Reaction Conditions: The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer.[7]

  • Optimal pH: The reaction is most efficient in a slightly alkaline environment, typically between pH 8.3 and 8.5.[7][8] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the succinimidyl ester is minimized.

  • Low pH (<8): At lower pH values, the amino groups are largely protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[7][9]

  • High pH (>9.0): At higher pH levels, the competing reaction of NHS ester hydrolysis increases significantly, reducing the overall labeling efficiency as the ester reacts with water instead of the amine.[7][10]

Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[11]

Mechanism_of_Action cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cy5_5_NHS Cy5.5 Succinimidyl Ester Conjugate Cy5.5-Labeled Biomolecule (Stable Amide Bond) Cy5_5_NHS->Conjugate Byproduct N-hydroxysuccinimide (NHS) Cy5_5_NHS->Byproduct Release Biomolecule Biomolecule with Primary Amine (R-NH₂) (e.g., Protein) Biomolecule->Conjugate Nucleophilic Attack pH pH 8.3 - 8.5 pH->Biomolecule Ensures amine is deprotonated

Caption: Reaction between Cy5.5 NHS ester and a primary amine.

Quantitative Data

The spectral and physical properties of Cy5.5 are essential for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Excitation Maximum (Ex)~675 nm[3][12]
Emission Maximum (Em)~694 nm[3][12]
Molar Extinction Coefficient~190,000 cm⁻¹M⁻¹[3]
Molecular Weight~1000.09 g/mol [3]
Recommended pH Range4 - 10 (for conjugate)[4]
SolubilityWater, DMSO, DMF[3]

Experimental Protocols

This section provides a detailed methodology for labeling an IgG antibody with Cy5.5 succinimidyl ester.

  • IgG Antibody (or other protein to be labeled)

  • Cy5.5 Succinimidyl Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5][8]

  • Purification/Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel Filtration Column (e.g., Sephadex G-25) or Spin Column (10K MWCO for IgG)[5]

  • (Optional) Quenching Solution: 1 M Lysine or Hydroxylamine

  • Spectrophotometer (for measuring absorbance)

  • Protein Solution:

    • Dissolve or dialyze the antibody into the 0.1 M sodium bicarbonate reaction buffer.[12]

    • Adjust the protein concentration to 2.5 - 10 mg/mL. Higher protein concentrations ( >5 mg/mL) generally lead to greater labeling efficiency.[5][12]

    • Ensure the protein solution is free of amine-containing contaminants like Tris or ammonium (B1175870) salts.[12]

  • Dye Stock Solution:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[12][13] Vortex briefly to ensure it is fully dissolved.[5]

    • Note: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[8][12] Unused stock in anhydrous DMSO can be stored at -20°C for a few weeks, protected from light and moisture.[5][14]

  • Calculate Molar Ratio: Determine the desired dye-to-protein molar ratio. Ratios between 5:1 and 20:1 are often good starting points for optimization.[13] For IgG, a ratio of 9:1 to 15:1 is typical.[5]

  • Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the Cy5.5 stock solution dropwise.[5][12]

    • Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume to avoid protein denaturation.[13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][12] Continuous, gentle stirring or rocking is recommended.[5]

It is crucial to separate the labeled antibody from the unreacted, free Cy5.5 dye immediately after the reaction.[5]

  • Gel Filtration Chromatography (Recommended):

    • Equilibrate a Sephadex G-25 column with 1X PBS.[12]

    • Load the entire reaction mixture onto the column.[5]

    • Elute with 1X PBS. The first colored band to elute from the column is the Cy5.5-labeled antibody conjugate.[5] The smaller, free dye molecules will elute later.

    • Collect the fractions corresponding to the first band.

  • Spin Column/Ultrafiltration:

    • For smaller scale reactions, an ultrafiltration vial (e.g., 10K MWCO for IgG) can be used to remove free dye and concentrate the sample.[5]

The DOL, or the average number of dye molecules conjugated to each protein, is determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and ~675 nm (A₆₇₅, for Cy5.5).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A₂₈₀ / A_max for the dye). For Cy5.5, this is typically around 0.05.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = A₆₇₅ / (ε_dye × Protein Conc. (M))

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm (~190,000 M⁻¹cm⁻¹).

    An optimal DOL for most antibodies is between 2 and 10.[14]

  • Store the final conjugate solution at 4°C, protected from light.[5]

  • For long-term storage, add a carrier protein like BSA (to 5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (to 0.01-0.03%).[5] Alternatively, add glycerol (B35011) to 50% and store at -20°C.[5] Under these conditions, conjugates can be stable for a year or more.[5]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis & Storage P1 Prepare Protein Solution in Bicarbonate Buffer (pH 8.3-8.5) R1 Add Dye to Protein (Target Molar Ratio) P1->R1 P2 Prepare Fresh Cy5.5 Stock Solution (10 mM in DMSO) P2->R1 R2 Incubate 1 hr at RT (Protect from Light) R1->R2 U1 Load Reaction Mix onto Gel Filtration Column (e.g., Sephadex G-25) R2->U1 U2 Elute with PBS and Collect First Colored Band (Labeled Protein) U1->U2 A1 Measure A280 and A675 with Spectrophotometer U2->A1 A2 Calculate Degree of Labeling (DOL) A1->A2 A3 Store Conjugate at 4°C or -20°C (Long-term) A2->A3

References

A Technical Guide to Cy5.5-SE for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the use of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. We will delve into its fundamental properties, provide detailed experimental protocols, and present quantitative data to empower researchers in their preclinical and translational studies.

Introduction to this compound

This compound is a member of the cyanine (B1664457) dye family, renowned for its application in biomedical research, particularly in the visualization and tracking of biological molecules within complex living systems.[1][2] Its fluorescence in the near-infrared spectrum (approximately 675 nm excitation and 694 nm emission) makes it an exceptional tool for in vivo imaging.[3][4][5] This spectral range is often referred to as the "NIR window," where absorption and scattering of light by biological tissues like skin, blood, and fat are significantly minimized.[2] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, leading to clearer and more sensitive imaging results.[1][2]

The succinimidyl ester (SE) functional group of this compound enables its covalent conjugation to primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides.[6][7][8] This reaction forms a stable amide bond, ensuring that the fluorescent label remains securely attached to its target molecule during in vivo experiments. The sulfonated form of Cy5.5 enhances its water solubility, a crucial property for biological applications.[9][]

Core Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is paramount for successful experimental design and accurate data interpretation.

PropertyValueReferences
Chemical Name Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate[5]
Molecular Weight ~1317.7 g/mol [5]
Excitation Maximum (λex) ~675 nm[3][4][5]
Emission Maximum (λem) ~694 nm[3][4][5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[3][9]
Quantum Yield (Φ) ~0.23[4]
Solubility Water, DMSO, DMF[11]
Reactivity Primary amines[6][8]
Storage -20°C, desiccated, protected from light[8][12]

Experimental Protocols

The following sections provide detailed methodologies for labeling biomolecules with this compound, purifying the conjugate, and performing in vivo imaging.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for covalently labeling proteins or antibodies with this compound.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer like PBS)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein/antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[9][13] Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[13]

    • Adjust the pH of the protein solution to 8.5-9.5 using the reaction buffer. This is crucial for efficient labeling as the primary amino groups need to be deprotonated.[7][14]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[13] Protect the solution from light.

  • Molar Ratio Calculation:

    • The optimal molar ratio of this compound to protein can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[7]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[9][13]

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle rotation.[13]

  • Quenching the Reaction:

    • Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to stop the labeling process by reacting with any unreacted dye.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_end Termination Protein_Solution 1. Prepare Protein (2-10 mg/mL, pH 8.5-9.5) Mix 3. Mix Dye and Protein (Molar Ratio 10:1 to 20:1) Protein_Solution->Mix Dye_Solution 2. Prepare this compound (10 mM in DMSO) Dye_Solution->Mix Incubate 4. Incubate (1 h, RT, Dark) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris-HCl) Incubate->Quench

Workflow for labeling proteins or antibodies with this compound.

Purification of the Cy5.5-Conjugate

Purification is essential to remove unconjugated dye, which can lead to inaccurate biodistribution data and high background signals in imaging.[14]

Procedure using a Size-Exclusion Column (e.g., Sephadex G-25):

  • Column Equilibration: Equilibrate the desalting column with PBS (pH 7.2-7.4).[13]

  • Sample Loading: Load the quenched reaction mixture onto the top of the column.[13]

  • Elution: Add PBS to the column to begin the separation. The larger Cy5.5-protein conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.[13]

  • Fraction Collection: Collect the colored fractions. The first colored band to elute contains the desired conjugate.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).[7] An optimal DOL is typically between 2 and 7.[7]

G Start Quenched Reaction Mixture Equilibrate 1. Equilibrate Column (PBS, pH 7.2-7.4) Load 2. Load Sample onto Column Equilibrate->Load Elute 3. Elute with PBS Load->Elute Collect 4. Collect Fractions (First colored band) Elute->Collect Characterize 5. Characterize Conjugate (Determine DOL) Collect->Characterize End Purified Cy5.5-Conjugate

Purification workflow for Cy5.5-labeled conjugates.

In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo imaging of a Cy5.5-labeled probe in a mouse model.

Materials:

  • Cy5.5-labeled probe

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile vehicle (e.g., PBS)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[9]

    • Place the mouse in the imaging chamber.

    • To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[2]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess background fluorescence.[2]

    • Inject the Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse.[2]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window and assess pharmacokinetics.[2]

    • Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~695 nm).[15]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).[2]

    • Quantify the fluorescence intensity for each ROI.

    • Calculate the tumor-to-background ratio (TBR).[2]

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse.[9]

    • Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[9]

    • Image the excised organs to confirm the in vivo findings and quantify the probe's distribution.[9]

G Start Animal Model Anesthetize 1. Anesthetize Animal Start->Anesthetize Baseline 2. Acquire Baseline Image Anesthetize->Baseline Inject 3. Inject Cy5.5-Probe Baseline->Inject Image 4. Acquire Images at Time Points Inject->Image Analyze 5. Analyze In Vivo Data (ROIs, TBR) Image->Analyze Euthanize 6. Euthanize (Optional) Analyze->Euthanize Dissect 7. Dissect Organs (Optional) Euthanize->Dissect ExVivo 8. Ex Vivo Imaging (Optional) Dissect->ExVivo End Biodistribution Data ExVivo->End

General workflow for in vivo imaging with a Cy5.5-labeled probe.

Applications in Signaling and FRET

Cy5.5 is a valuable tool for studying molecular interactions and signaling pathways through Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. When Cy5.5 is used as an acceptor and paired with a suitable donor (e.g., Cy3), the proximity of the two fluorophores (typically within 1-10 nm) can be monitored. This principle can be applied to:

  • Protein-Protein Interactions: By labeling two proteins of interest with a FRET pair, their interaction can be detected by the appearance of a FRET signal.

  • Conformational Changes: Intramolecular FRET can be used to monitor conformational changes within a single protein.

  • Enzyme Activity: FRET-based biosensors can be designed to report on the activity of specific enzymes.

FRET_Signaling cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) Donor_Excitation Donor Excitation Protein_A_Cy3 Protein A (Donor: Cy3) Donor_Excitation->Protein_A_Cy3 Light Energy Donor_Emission Donor Emission Protein_A_Cy3->Donor_Emission Protein_B_Cy55 Protein B (Acceptor: Cy5.5) Donor_Excitation_2 Donor Excitation Protein_Complex Protein A-B Complex Donor_Excitation_2->Protein_Complex Light Energy Acceptor_Emission Acceptor Emission (FRET Signal) Protein_Complex->Acceptor_Emission Energy Transfer

Principle of FRET for detecting protein-protein interactions using a Cy3-Cy5.5 pair.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic (PK) and biodistribution profiles of a Cy5.5-labeled probe is crucial for interpreting imaging data and for the development of targeted therapies. The PK profile describes the absorption, distribution, metabolism, and excretion of the probe over time. The biodistribution reveals the accumulation of the probe in different organs and tissues.

Studies have shown that the biodistribution of Cy5.5-labeled molecules is highly dependent on the properties of the molecule to which it is conjugated.[16][17][18] For example, unconjugated Cy5.5 dye is rapidly cleared from the body, primarily through the kidneys.[17][18] In contrast, when conjugated to larger molecules like antibodies or nanoparticles, the clearance is slower, and the distribution is dictated by the targeting properties of the carrier molecule.[16][19] Ex vivo analysis of organs after the final in vivo imaging time point is a common method to quantify the biodistribution of the probe.[9][16]

Conclusion

This compound is a powerful and versatile tool for in vivo imaging, offering high sensitivity and deep tissue penetration due to its near-infrared fluorescence.[1][9] Its ability to be easily conjugated to a wide range of biomolecules makes it suitable for numerous applications, from tracking the biodistribution of drug delivery vehicles to studying fundamental biological processes like protein interactions.[1][2] By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to generate robust and reproducible data in their preclinical research and drug development efforts.[9]

References

Unveiling the Far-Red Spectrum: A Technical Guide to Cy5.5-SE Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely utilized far-red fluorescent dye. This document provides a comprehensive overview of its fundamental properties, reaction mechanisms, and detailed protocols for its application in labeling biomolecules, catering to the needs of researchers and professionals in life sciences and drug development.

Core Principles of Cy5.5 Fluorescence

Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms linked by a polymethine chain. This structural feature is responsible for its strong light absorption and intense fluorescence emission in the far-red region of the electromagnetic spectrum.[1][2][3] This spectral profile is highly advantageous for biological imaging as it minimizes interference from the natural autofluorescence of biological tissues, which typically occurs at shorter wavelengths.[1]

The key photophysical processes of Cy5.5 fluorescence are governed by the Jablonski diagram, which illustrates the transitions between electronic energy states upon absorption and emission of light.[3] A Cy5.5 molecule absorbs a photon of light, moving from its ground state (S₀) to an excited state (S₁).[3] Following a rapid process of vibrational relaxation, the molecule returns to the ground state, releasing the absorbed energy as a fluorescent photon.[3] The wavelength of this emitted light is longer than the excitation wavelength, a phenomenon known as the Stokes shift.

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications is defined by its specific quantitative properties, which are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~675 - 678 nm[4][5]
Emission Maximum (λem)~694 - 695 nm[4][5]
Molar Extinction Coefficient (ε)~190,000 - 198,000 M⁻¹cm⁻¹[4][6]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[4][6]
Molecular Weight~1318 g/mol [5]
Reactive GroupN-hydroxysuccinimide (NHS) ester[4]
ReactivityPrimary amines[4]

The Role of the Succinimidyl Ester (SE)

The "SE" in this compound denotes the N-hydroxysuccinimide (NHS) ester, a reactive group that enables the covalent attachment of the dye to biomolecules.[4] This reaction, known as aminolysis, specifically targets primary amines (-NH₂), which are readily available on proteins and other biomolecules.[7][8]

The NHS ester reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[9] This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[7][10] The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH of 8.5 to 9.0.[11][12] At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester.[7] However, it is important to note that hydrolysis of the NHS ester can compete with the aminolysis reaction, particularly at higher pH values.[7][10]

Figure 1. Amine-Reactive Labeling Chemistry Cy5_5_SE This compound (Succinimidyl Ester) Labeled_Biomolecule Cy5.5-Labeled Biomolecule (Stable Amide Bond) Cy5_5_SE->Labeled_Biomolecule + Biomolecule-NH₂ Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH₂) Biomolecule->Labeled_Biomolecule NHS N-hydroxysuccinimide (Byproduct) Labeled_Biomolecule->NHS releases

Figure 1. Amine-Reactive Labeling Chemistry

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins and antibodies with this compound.

Reagent Preparation

1. This compound Stock Solution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][11]

  • Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[11][13]

  • This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[13]

2. Protein/Antibody Solution:

  • The protein or antibody to be labeled should be at a concentration of at least 2 mg/mL for optimal labeling efficiency.[11][13] Concentrations between 2-10 mg/mL are recommended.[11]

  • Crucially, the protein solution must be in a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the this compound.[12][14]

  • A suitable labeling buffer is 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.5-9.0.[12][15] If necessary, perform a buffer exchange using dialysis or a desalting column.[12]

Protein/Antibody Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

1. Labeling Reaction:

  • Determine the desired molar ratio of this compound to protein. A starting point for optimization is often a 10:1 molar ratio.[11] Ratios ranging from 5:1 to 20:1 can be tested to find the optimal degree of labeling.[15]

  • Add the calculated volume of the 10 mg/mL this compound stock solution to the protein solution.

  • Gently mix the reaction solution immediately. Avoid vigorous vortexing, which can denature the protein.[11]

  • Incubate the reaction for 1 hour at room temperature in the dark, with gentle rotation or occasional mixing.[11][13]

2. Purification of the Labeled Protein:

  • After the incubation period, it is essential to remove any unreacted this compound. This is typically achieved using size-exclusion chromatography, such as a desalting column or spin column.[9][13][14]

  • Follow the manufacturer's instructions for the chosen purification method. The labeled protein will elute from the column, while the smaller, unconjugated dye molecules will be retained.[9]

  • The purified, labeled protein can be stored at 4°C, protected from light.[14]

Figure 2. Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5-9.0) Mix Mix Protein and this compound (e.g., 10:1 molar ratio) Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution (10 mg/mL in DMSO) Dye_Prep->Mix Incubate Incubate (1 hour, room temperature, dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography (e.g., spin column) Incubate->Purify Collect Collect Labeled Protein Purify->Collect Analyze Determine Degree of Labeling (DOL) Collect->Analyze

Figure 2. Experimental Workflow for Protein Labeling
Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (A_max, ~675 nm).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A_max / ε_dye

      • where ε_dye is the molar extinction coefficient of Cy5.5.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Concentration of Protein (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max), and ε_protein is the molar extinction coefficient of the protein.

  • The DOL is the molar ratio of the dye to the protein:

    • DOL = Concentration of Dye / Concentration of Protein

An optimal DOL is typically between 2 and 4 for antibodies to avoid issues with self-quenching of the fluorescence signal.[12]

Signaling Pathways and Applications

This compound labeled biomolecules are instrumental in a wide array of applications that leverage fluorescence-based detection. These include:

  • In Vivo Imaging: The far-red emission of Cy5.5 allows for deep tissue imaging with reduced background signal, making it suitable for tracking labeled cells, antibodies, or nanoparticles in living organisms.[4]

  • Fluorescence Microscopy: Labeled antibodies are routinely used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.

  • Flow Cytometry: Cy5.5 conjugates are used to identify and quantify specific cell populations based on the expression of cell surface markers.

  • Western Blotting: Fluorescently labeled secondary antibodies enable quantitative detection of proteins on western blots.[1]

  • Förster Resonance Energy Transfer (FRET): Cy5.5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.[9]

Figure 3. Applications of Cy5.5-Labeled Biomolecules cluster_applications Applications Cy5_5_Labeled Cy5.5-Labeled Biomolecule InVivo In Vivo Imaging Cy5_5_Labeled->InVivo Microscopy Fluorescence Microscopy Cy5_5_Labeled->Microscopy FlowCyto Flow Cytometry Cy5_5_Labeled->FlowCyto Western Western Blotting Cy5_5_Labeled->Western FRET FRET Assays Cy5_5_Labeled->FRET

Figure 3. Applications of Cy5.5-Labeled Biomolecules

References

A Technical Guide to Cy5.5-SE and its Comparison with Other Cyanine Dames for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE) with other commonly used cyanine (B1664457) and spectrally similar fluorescent dyes. This document is intended to assist researchers in making informed decisions for their specific applications, ranging from in vitro assays to in vivo imaging.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic moieties.[] This structure imparts high molar extinction coefficients and tunable fluorescence spectra, making them invaluable tools in biological research.[] The length of the polymethine chain and the nature of the heterocyclic groups determine the absorption and emission wavelengths, allowing for a series of dyes that span the visible and near-infrared (NIR) spectrum.[] Cy5.5 is a far-red/near-infrared dye that is well-suited for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[2] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on biomolecules like proteins and antibodies.[3]

Comparative Analysis of Key Performance Indicators

The selection of a fluorescent dye is a critical step in experimental design. The following tables provide a quantitative comparison of Cy5.5 with other cyanine dyes (Cy3, Cy5, Cy7), as well as other commercially available dyes in a similar spectral region, such as the Alexa Fluor and IRDye series.

Table 1: Spectral Properties of Common Cyanine Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570~150,000~0.15
Cy5~649~670~250,000~0.27[4]
Cy5.5 ~675-678 [5]~694-695 [5][6]~250,000 [5]~0.28 [5]
Cy7~747~776Not readily availableNot readily available
Table 2: Comparison of Cy5.5 with Spectrally Similar Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Cy5.5 ~678 [5]~689 [5]~250,000 [5]~0.28 [5]Well-established far-red dye.
Alexa Fluor 680~679~702~183,000[7]Not readily availableHigh photostability and brightness.[8]
IRDye 800CW~774~789~240,000[5]~0.15[5]NIR dye with low autofluorescence, ideal for in vivo imaging.[9]
DyLight 680~692~712~180,000Not readily availableSpectrally similar alternative to Alexa Fluor 680.

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules. The values presented here are generally accepted approximations.

Experimental Protocols

Detailed and reproducible protocols are essential for successful experimentation. The following sections provide generalized methodologies for common applications of this compound.

Protocol for Antibody Conjugation with this compound

This protocol describes the covalent labeling of an antibody with this compound.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the antibody concentration to 1-10 mg/mL with the reaction buffer.

  • Conjugation: Add the dissolved this compound to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching reagent to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Protocol for Assessing Photostability

This protocol provides a method for comparing the photostability of different fluorescent dyes.

Materials:

  • Solutions of the fluorescent dyes to be tested at equivalent concentrations.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • Image acquisition software.

Procedure:

  • Sample Preparation: Prepare slides with droplets of each dye solution.

  • Image Acquisition:

    • Focus on a field of view for each dye.

    • Acquire an initial image (t=0) using a defined set of acquisition parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 2 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) for each image.

    • Correct for background fluorescence.

    • Normalize the intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

    • The photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value) can be determined from this curve.

Visualizations of Workflows and Concepts

Diagrams created using the DOT language are provided below to illustrate key experimental and logical workflows.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody in\nAmine-Free Buffer Antibody in Amine-Free Buffer Mix Antibody\nand Dye Mix Antibody and Dye Antibody in\nAmine-Free Buffer->Mix Antibody\nand Dye Dissolve this compound\nin DMSO Dissolve this compound in DMSO Dissolve this compound\nin DMSO->Mix Antibody\nand Dye Incubate (1 hr, RT,\nprotected from light) Incubate (1 hr, RT, protected from light) Mix Antibody\nand Dye->Incubate (1 hr, RT,\nprotected from light) Quench Reaction Quench Reaction Incubate (1 hr, RT,\nprotected from light)->Quench Reaction Size-Exclusion\nChromatography Size-Exclusion Chromatography Quench Reaction->Size-Exclusion\nChromatography Characterize DOL Characterize DOL Size-Exclusion\nChromatography->Characterize DOL

Caption: Workflow for labeling antibodies with this compound.

Dye_Selection_Factors Dye Selection Dye Selection Spectral Properties Spectral Properties Dye Selection->Spectral Properties Performance Performance Dye Selection->Performance Application Application Dye Selection->Application Excitation/Emission Excitation/Emission Spectral Properties->Excitation/Emission Quantum Yield Quantum Yield Spectral Properties->Quantum Yield Molar Absorptivity Molar Absorptivity Spectral Properties->Molar Absorptivity Photostability Photostability Performance->Photostability Brightness Brightness Performance->Brightness pH Sensitivity pH Sensitivity Performance->pH Sensitivity In Vitro / In Vivo In Vitro / In Vivo Application->In Vitro / In Vivo Microscopy / Flow Cytometry Microscopy / Flow Cytometry Application->Microscopy / Flow Cytometry Multiplexing Multiplexing Application->Multiplexing

Caption: Key factors influencing the selection of a fluorescent dye.

InVivo_Imaging_Workflow Probe Preparation\n(e.g., Cy5.5-Antibody) Probe Preparation (e.g., Cy5.5-Antibody) Probe Administration\n(e.g., IV injection) Probe Administration (e.g., IV injection) Probe Preparation\n(e.g., Cy5.5-Antibody)->Probe Administration\n(e.g., IV injection) Animal Model\nPreparation Animal Model Preparation Animal Model\nPreparation->Probe Administration\n(e.g., IV injection) In Vivo Imaging\n(Time-course) In Vivo Imaging (Time-course) Probe Administration\n(e.g., IV injection)->In Vivo Imaging\n(Time-course) Image Analysis\n(Quantification) Image Analysis (Quantification) In Vivo Imaging\n(Time-course)->Image Analysis\n(Quantification) Ex Vivo Validation\n(e.g., Histology) Ex Vivo Validation (e.g., Histology) Image Analysis\n(Quantification)->Ex Vivo Validation\n(e.g., Histology)

Caption: A typical workflow for in vivo fluorescence imaging.

Discussion and Conclusion

This compound remains a widely used and effective fluorescent dye for a variety of applications, particularly for labeling biomolecules for detection in the far-red and near-infrared regions of the spectrum. Its high molar extinction coefficient and good quantum yield contribute to its bright signal.

When compared to other cyanine dyes, the choice between Cy3, Cy5, and Cy5.5 is primarily dictated by the desired spectral properties and the available excitation sources and emission filters. For multiplexing experiments, the distinct spectra of these dyes are advantageous.

In comparison to spectrally similar dyes like Alexa Fluor 680 and IRDye 800CW, several factors should be considered. The Alexa Fluor series of dyes are renowned for their superior photostability and brightness, which can be a significant advantage in applications requiring long or intense light exposure, such as super-resolution microscopy.[8] For in vivo imaging, NIR dyes like IRDye 800CW often provide a better signal-to-background ratio due to lower tissue autofluorescence at longer wavelengths.[9] A study directly comparing EGF-Cy5.5 and EGF-IRDye 800CW for in vivo tumor imaging found that the IRDye 800CW conjugate resulted in a significantly enhanced tumor-to-background ratio.[9]

Ultimately, the optimal dye choice depends on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the need for photostability and deep tissue penetration. While this compound is a robust and reliable choice for many applications, researchers should consider the potential advantages offered by newer generation dyes, especially for demanding applications like quantitative imaging and longitudinal in vivo studies.

References

The Application of Cy5.5-SE in Molecular Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye, and its applications in molecular biology. We will delve into its chemical properties, labeling methodologies, and its utility in elucidating complex biological processes, with a focus on in vivo imaging and the study of signaling pathways.

Core Properties and Quantitative Data of this compound

Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. This characteristic is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for a high signal-to-noise ratio and deeper tissue penetration.[1][2] The succinimidyl ester (SE) functional group makes it a reactive probe for covalently labeling primary amines on biomolecules.[3]

PropertyValueReference
Excitation Maximum (λex) ~675 nm[4]
Emission Maximum (λem) ~694 nm[4]
Molar Extinction Coefficient (ε) 190,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ) 0.28[4]
Molecular Weight ~1317.7 g/mol [4]
Reactive Group N-hydroxysuccinimide (NHS) ester[3]
Reactivity Primary amines (-NH₂)[3]
Solubility Soluble in DMSO and DMF[3]

Mechanism of Action: Labeling with this compound

The core of this compound's utility lies in its ability to form stable covalent bonds with primary amines, which are abundant in biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified nucleic acids. The succinimidyl ester group reacts with the unprotonated primary amine in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

Cy5_5_SE This compound (Succinimidyl Ester) Labeled_Biomolecule Cy5.5-Labeled Biomolecule (Stable Amide Bond) Cy5_5_SE->Labeled_Biomolecule Reaction at pH 8.3-8.5 Biomolecule Biomolecule (Protein, Nucleic Acid) with Primary Amine (-NH2) Biomolecule->Labeled_Biomolecule NHS N-hydroxysuccinimide (Byproduct)

Chemical reaction of this compound with a primary amine.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with the labeling buffer through dialysis or buffer exchange chromatography.[5]

  • Dye Preparation:

    • Bring the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but the optimal ratio should be determined empirically.[6]

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

Nucleic Acid Labeling with this compound

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Purification reagents (e.g., for ethanol (B145695) precipitation or HPLC)

Procedure:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

    • Prepare a fresh 10-20 mM solution of this compound in anhydrous DMSO.[1]

  • Conjugation Reaction:

    • Add 2-10 equivalents of the this compound solution to the oligonucleotide solution.[1]

    • Mix well and incubate for 2-4 hours at room temperature in the dark.[1]

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation or reverse-phase HPLC.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Biomolecule (Protein or Nucleic Acid) in Amine-Free Buffer R1 Mix Biomolecule and this compound P1->R1 P2 Prepare this compound Stock Solution in DMSO/DMF P2->R1 R2 Incubate at Room Temperature (in the dark) R1->R2 U1 Remove Unreacted Dye (e.g., Column Chromatography, Dialysis) R2->U1 A1 Characterize Labeled Biomolecule (Spectroscopy, etc.) U1->A1

General workflow for biomolecule labeling with this compound.

Applications in Molecular Biology

The unique properties of Cy5.5 make it a versatile tool for a range of applications in molecular biology, particularly for in vivo imaging and tracking of biomolecules.[1][2]

In Vivo Imaging

The near-infrared emission of Cy5.5 allows for deep tissue penetration, making it ideal for non-invasive imaging in small animals.[2] Researchers can conjugate this compound to antibodies, peptides, or other targeting moieties to visualize and track their distribution and accumulation in vivo.[1][2] This is particularly valuable in cancer research for imaging tumors and monitoring the efficacy of targeted therapies.[7][8]

Elucidating Signaling Pathways: A Case Study of Apoptosis

A prominent application of this compound is in the study of cellular signaling pathways. By labeling specific probes, researchers can visualize and quantify molecular events in real-time. A key example is the detection of apoptosis (programmed cell death) using Cy5.5-labeled Annexin V.

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][9] Annexin V is a protein that has a high affinity for PS.[4] By labeling Annexin V with Cy5.5, researchers can create a probe that specifically binds to apoptotic cells, allowing for their detection and quantification through fluorescence imaging.[4][9]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Activation Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage PS Phosphatidylserine (PS) Externalization Caspase3->PS Apoptosis Apoptosis Substrates->Apoptosis AnnexinV Cy5.5-Annexin V Probe PS->AnnexinV Binding Detection Fluorescence Detection AnnexinV->Detection

Apoptosis signaling pathways and detection with Cy5.5-Annexin V.

References

Methodological & Application

Application Note: Cy5.5-SE Protein Labeling Protocol for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a fundamental technique for investigating protein function, localization, and interactions. Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye valued for its high molar extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[1] The N-hydroxysuccinimide (NHS) ester derivative of Cy5.5 (Cy5.5-SE) is an amine-reactive reagent that covalently attaches the dye to proteins, creating stable, fluorescently-tagged conjugates.[][3] This protocol provides a detailed, step-by-step guide for beginners to successfully label proteins with this compound, purify the conjugate, and determine the degree of labeling.

Principle of the Reaction

The labeling chemistry relies on the reaction between the Cy5.5 N-hydroxysuccinimide (NHS) ester and primary amines (-NH₂) on the protein.[4] These amines are primarily found at the N-terminus of the polypeptide chain and on the epsilon-amino group of lysine (B10760008) residues.[5] The reaction, which occurs under slightly alkaline conditions (pH 8.3-8.5), is an acylation where the nucleophilic amine attacks the NHS ester, forming a stable covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[4][6][7]

G Protein Protein-NH₂ (Primary Amine) LabeledProtein Protein-NH-CO-Cy5.5 (Stable Amide Bond) Protein->LabeledProtein Covalent Conjugation Dye This compound (NHS Ester) Dye->LabeledProtein Byproduct NHS (N-hydroxysuccinimide) Dye->Byproduct Release

Reaction of this compound with a primary amine on a protein.

Experimental Workflow Overview

The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the product by calculating the Degree of Labeling (DOL).

G A 1. Prepare Protein (Amine-Free Buffer, pH 8.3-8.5) C 3. Labeling Reaction (1-2 hours at Room Temp, in Dark) A->C B 2. Prepare Dye Stock (Anhydrous DMSO or DMF) B->C D 4. Purify Conjugate (e.g., Spin Column) C->D E 5. Measure Absorbance (A280 and A675) D->E F 6. Calculate DOL (Dye-to-Protein Ratio) E->F G 7. Store Labeled Protein (-20°C or -80°C) F->G

General workflow for Cy5.5 protein labeling and characterization.

Quantitative Data and Key Parameters

Successful labeling depends on several key parameters, which are summarized below.

ParameterRecommended Value/ConditionNotesCitations
Reaction Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts.[5][6][7]
Reaction pH 8.3 - 8.5Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction; higher pH increases hydrolysis.[6][7]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[]
Dye Solvent Anhydrous DMSO or DMFPrepare dye stock solution immediately before use as NHS esters are moisture-sensitive.[1]
Molar Ratio (Dye:Protein) 5:1 to 20:1This is a starting point and should be optimized for each protein.
Reaction Time 1 - 4 hoursAt room temperature. Alternatively, overnight at 4°C.[5][6]
Reaction Temperature Room Temperature or 4°CRoom temperature is generally faster and sufficient.[5][6]
Cy5.5 λmax (Absorbance) ~675 nmWavelength for measuring dye concentration.[6]
Cy5.5 λmax (Emission) ~694 nmWavelength for fluorescence detection.[6]
Cy5.5 Molar Extinction Coeff. (ε_dye) ~250,000 M⁻¹cm⁻¹Used for calculating dye concentration. Check manufacturer's data sheet.[7]
Cy5.5 Correction Factor (CF₂₈₀) ~0.04A₂₈₀/A₆₇₅ of free dye. Used to correct protein absorbance. Check manufacturer's data sheet.[1]

Detailed Experimental Protocol

Materials and Reagents
  • Protein of interest

  • This compound (N-hydroxysuccinimide ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Spin columns or gel filtration media (e.g., Sephadex G-25)[1][5]

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer

Step 1: Protein and Dye Preparation
  • Prepare the Protein Solution:

    • The protein must be in an amine-free buffer.[5] If the current buffer contains Tris, glycine, or ammonium salts, exchange it for the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[] Higher protein concentrations generally lead to more efficient labeling.[]

  • Prepare the this compound Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.[]

    • Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.

Step 2: Labeling Reaction
  • Calculate the Volume of Dye: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-protein ratio).

    • Example Calculation: For 1 mg of a 150 kDa IgG protein (6.67 nmol) at a 10:1 ratio, you would need 66.7 nmol of dye.

  • Perform the Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[]

    • Ensure the volume of added DMSO/DMF does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Continuous, gentle mixing on a rotator is recommended.

Step 3: Purification of the Labeled Protein

It is critical to remove the unreacted ("free") dye from the labeled protein. Spin column chromatography is a rapid and effective method for this.

  • Prepare the Spin Column:

    • Snap off the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge at ~1,500 x g for 1-2 minutes to remove the storage buffer.

    • Equilibrate the column by washing it three times with the Elution Buffer (PBS). For each wash, add 150-200 µL of buffer and centrifuge at 1,500 x g for 1-2 minutes, discarding the flow-through each time.

  • Purify the Conjugate:

    • Place the equilibrated column into a fresh collection tube.

    • Carefully load the entire labeling reaction mixture onto the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified labeled protein. The eluate is your purified conjugate, while the smaller, unconjugated dye molecules are retained by the resin.

Step 4: Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[1]

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A₆₇₅).[1] Use the Elution Buffer as a blank.

    • If the absorbance is too high (>2.0), dilute the sample with a known volume of buffer and remember to account for the dilution factor in your calculations.[1]

  • Calculate Concentrations and DOL:

    • Corrected Protein Absorbance (A_protein_corr): A_protein_corr = A₂₈₀ - (A₆₇₅ × CF₂₈₀) (Where CF₂₈₀ for Cy5.5 is ~0.04)

    • Protein Concentration (Molar): Protein Conc. (M) = A_protein_corr / ε_protein (Where ε_protein is the molar extinction coefficient of your protein at 280 nm in M⁻¹cm⁻¹)

    • Dye Concentration (Molar): Dye Conc. (M) = A₆₇₅ / ε_dye (Where ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹)[7]

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

    • An optimal DOL for most applications is typically between 2 and 4. Over-labeling can lead to fluorescence quenching and potential loss of protein function.[1]

Step 5: Storage of the Conjugate
  • Store the purified, labeled protein protected from light.

  • For short-term storage (days to weeks), keep at 4°C.

  • For long-term storage, add a cryoprotectant like glycerol (B35011) to 20-30% and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling 1. Protein buffer contains amines (Tris, etc.).2. pH of the reaction buffer is too low.3. This compound was hydrolyzed before use.1. Perform buffer exchange into an appropriate amine-free buffer.2. Ensure reaction buffer pH is between 8.3 and 8.5.3. Prepare the dye stock solution immediately before the reaction.
Protein Precipitation 1. Protein is not stable at the reaction pH.2. Organic solvent (DMSO/DMF) concentration is too high.1. Perform the reaction at 4°C. Consider a different buffer system (e.g., borate).2. Ensure the solvent volume is <10% of the total reaction volume.
High DOL (>8) / Quenching Molar excess of dye in the reaction was too high.Reduce the molar ratio of this compound to protein in the labeling reaction.
Free Dye After Purification 1. Purification column was overloaded.2. Inefficient purification method.1. Do not exceed the column's recommended sample volume.2. Repeat the purification step or use an alternative method like extensive dialysis.

References

Application Notes and Protocols for Antibody Conjugation with Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the conjugation of antibodies with Cyanine5.5-succinimidyl ester (Cy5.5-SE). Cy5.5 is a bright, near-infrared (NIR) fluorescent dye widely used in various biological applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.[1][2][3] The succinimidyl ester (SE) functional group readily reacts with primary amine groups on the antibody, such as those on lysine (B10760008) residues, to form a stable covalent amide bond.[3][] This protocol is designed to be a comprehensive resource, offering detailed methodologies, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical principles. Adherence to this protocol will enable researchers to reliably produce high-quality Cy5.5-conjugated antibodies for their specific research needs.

Core Principles

The conjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester of Cy5.5 with primary amines on the antibody.[3][] This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amine groups are deprotonated and thus more nucleophilic. Following the conjugation reaction, it is crucial to remove any unconjugated this compound to prevent background signal in downstream applications. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][6][7] The final, critical step is to characterize the conjugate by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.[7][8][9] An optimal DOL is essential for achieving a bright signal without compromising the antibody's function or solubility.[6][7][10]

Materials and Reagents

Material/Reagent Specifications Supplier Examples Storage
Purified AntibodyConcentration: 1-10 mg/mL in amine-free buffer (e.g., PBS)User-defined4°C or -20°C
This compound (Succinimidyl Ester)Lyophilized powderVector Labs, APExBIO-20°C, desiccated, protected from light[2][11]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)High purity, low water contentSigma-Aldrich, Thermo Fisher ScientificRoom temperature, desiccated
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5-9.0Prepare in-house4°C for up to 2 weeks[5]
Purification/Desalting Columne.g., Sephadex® G-25, Bio-Gel® P-6 DGGE Healthcare, Bio-RadRoom temperature
Phosphate Buffered Saline (PBS)pH 7.2-7.4Prepare in-house or purchaseRoom temperature
SpectrophotometerCapable of measuring absorbance at 280 nm and ~675 nmBeckman Coulter, Thermo Fisher ScientificN/A
Reaction TubesMicrocentrifuge tubesUser-definedN/A
Rotator/MixerFor gentle mixing during incubationUser-definedN/A

Experimental Protocols

Part 1: Preparation of Antibody and Reagents
  • Antibody Buffer Exchange:

    • It is critical that the antibody is in an amine-free buffer, as primary amines (e.g., from Tris or glycine) will compete with the antibody for reaction with the this compound.[12][13]

    • If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.[5][13]

    • Following buffer exchange, determine the antibody concentration by measuring its absorbance at 280 nm. For a typical IgG, the extinction coefficient is 210,000 M⁻¹cm⁻¹.[7]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[7]

  • Preparation of this compound Stock Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature.[6]

    • Prepare a 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[6][7][8] This solution is susceptible to hydrolysis and should be used promptly.[11]

Part 2: Antibody Conjugation
  • Determine the Molar Ratio of Dye to Antibody:

    • The optimal molar ratio of this compound to antibody can vary depending on the specific antibody and its lysine content. It is recommended to test a few different ratios to determine the optimal degree of labeling.[6]

    • Commonly tested molar ratios are 3:1, 5:1, and 7:1 (moles of this compound : moles of antibody).[6]

    Parameter Value
    Molecular Weight of IgG~150,000 g/mol
    Molecular Weight of this compound(Refer to manufacturer's data sheet)

    Calculation for adding this compound: Volume of this compound (µL) = (mg of Ab / MW of Ab) * Molar Ratio * MW of this compound * (1 / Stock Conc. of this compound in mg/µL)

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mg/mL this compound stock solution to the antibody solution.[12]

    • Mix gently by pipetting up and down.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle rotation.[6][12]

Part 3: Purification of the Conjugate
  • Prepare the Desalting Column:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[8]

  • Separate Conjugate from Free Dye:

    • Apply the reaction mixture from Part 2 to the top of the equilibrated desalting column.[8]

    • Elute the conjugate with PBS. The larger Cy5.5-antibody conjugate will elute first as a colored fraction, while the smaller, unconjugated this compound molecules will be retained on the column and elute later.[7]

    • Collect the colored fraction(s) containing the purified conjugate.

Part 4: Characterization of the Conjugate
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A₆₇₅).[7] Use PBS as a blank.

  • Calculation of Degree of Labeling (DOL):

    • The DOL is the average number of Cy5.5 molecules per antibody molecule.[9] It can be calculated using the following formula:

    DOL = (A₆₇₅ / ε_dye) / ((A₂₈₀ - (A₆₇₅ * CF₂₈₀)) / ε_protein)

    Parameter Symbol Value for Cy5.5
    Molar Extinction Coefficient of Cy5.5 at ~675 nmε_dye~250,000 M⁻¹cm⁻¹
    Molar Extinction Coefficient of IgG at 280 nmε_protein~210,000 M⁻¹cm⁻¹
    Correction Factor (A₂₈₀ of Cy5.5 / A₆₇₅ of Cy5.5)CF₂₈₀~0.04 - 0.05
    • An optimal DOL for most antibodies is between 2 and 10.[8] Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[7][10]

Storage of the Conjugate

Store the purified Cy5.5-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[14] Avoid repeated freeze-thaw cycles.

Visual Diagrams

experimental_workflow cluster_prep Part 1: Preparation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization Ab_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) React Reaction (Mix Ab and this compound, Incubate 1 hr) Ab_prep->React Dye_prep This compound Stock Solution (Dissolve in DMSO/DMF) Dye_prep->React Purify Purification (Desalting Column) React->Purify Analyze Analysis (Measure A280/A675, Calculate DOL) Purify->Analyze

Caption: Experimental workflow for antibody conjugation with this compound.

conjugation_mechanism cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-Cy5.5 (Stable Amide Bond) Antibody->Conjugate + this compound pH 8.0-9.0 Cy5_SE This compound (Succinimidyl Ester) Cy5_SE->Conjugate NHS NHS (Byproduct)

Caption: Chemical mechanism of this compound conjugation to an antibody.

References

Application Notes and Protocols for Cy5.5-SE Labeling of Peptides for Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tracking of cells is a fundamental technique in biological research and drug development, enabling the visualization and quantification of cell migration, proliferation, and localization in vitro and in vivo. Fluorescent labeling of peptides that can interact with or be internalized by specific cells provides a powerful tool for this purpose. Among the various fluorophores available, cyanine (B1664457) dyes, particularly Cy5.5, have gained prominence for cell tracking applications.

Cy5.5 is a near-infrared (NIR) fluorescent dye that offers significant advantages for biological imaging.[1] Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues and allows for deeper tissue penetration, making it ideal for in vivo studies.[1] Cy5.5 succinimidyl ester (SE) is an amine-reactive derivative that readily forms stable covalent bonds with primary amines on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues. This document provides detailed application notes and experimental protocols for the successful labeling of peptides with Cy5.5-SE and their subsequent use in cell tracking applications.

Data Presentation: Comparison of NIR Fluorophores

Selecting the appropriate fluorophore is critical for the success of cell tracking experiments. The following table summarizes the key photophysical properties of Cy5.5 and other commonly used near-infrared dyes.

PropertyCy5.5Alexa Fluor 680IRDye 680LT
Excitation Max (nm) ~675~679~676
Emission Max (nm) ~694~702~693
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~183,000[2]~160,000
Quantum Yield ~0.28~0.36[3]Not widely reported
Photostability ModerateHighHigh
Key Advantages High molar extinction coefficient, good for in vivo imaging.[1]High quantum yield and photostability.[3]Bright and photostable, suitable for Western blots and microscopy.[4]

Experimental Protocols

Protocol 1: this compound Labeling of Peptides

This protocol describes the conjugation of Cy5.5 succinimidyl ester to a peptide containing a primary amine.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • This compound (Succinimidyl Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which can compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution. The reaction volume should be kept small to maintain a high concentration of reactants.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[5]

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute with PBS, collecting the fractions. The first colored fractions will contain the labeled peptide, while the later fractions will contain the unconjugated dye.

    • Alternatively, use a spin column for rapid purification.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and ~675 nm (for Cy5.5).

    • Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per peptide. An optimal DOL is typically between 2 and 4 to avoid self-quenching.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization peptide Dissolve Peptide in Labeling Buffer (pH 8.5-9.0) mix Mix Peptide and this compound (5-10x molar excess) peptide->mix dye Dissolve this compound in DMF/DMSO dye->mix incubate Incubate 1-2h at RT, protected from light mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize (Absorbance, DOL) purify->characterize

Fig. 1: Workflow for this compound labeling of peptides.
Protocol 2: Staining Cells with Cy5.5-Labeled Peptides

This protocol provides a general procedure for labeling live cells with a Cy5.5-conjugated peptide for subsequent analysis.

Materials:

  • Cells of interest in suspension or adherent culture

  • Cy5.5-labeled peptide

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Preparation:

    • Suspension cells: Count and aliquot the desired number of cells per tube.

    • Adherent cells: Wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium.

  • Peptide Incubation: Add the Cy5.5-labeled peptide at the desired concentration to the cell suspension and incubate for the appropriate time at 37°C. Incubation times can range from minutes to hours depending on the peptide and experimental goals.[5] Include an unlabeled cell sample as a negative control.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.[5]

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for the downstream application (e.g., flow cytometry buffer, imaging medium).

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of the labeled peptide. This protocol outlines a common method using a Cell Counting Kit-8 (CCK-8).

Materials:

  • Cells seeded in a 96-well plate (e.g., 10,000 cells/well)

  • Cy5.5-labeled peptide at various concentrations

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate until they adhere and reach the desired confluency.[6]

  • Peptide Treatment: Replace the medium with fresh medium containing different concentrations of the Cy5.5-labeled peptide (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).[6] Include wells with untreated cells as a 100% viability control.

  • Incubation: Incubate the cells for a period relevant to your tracking experiment (e.g., 2, 12, or 24 hours).

  • Viability Assessment:

    • Add the CCK-8 reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.[6]

Quantitative Data on Cell Viability:

Studies with a Cy5.5-labeled Tat peptide on T cells have shown:

  • 1-50 µg/ml: No significant effect on cell viability.

  • 100-200 µg/ml: A 10% to 30% decrease in the number of surviving cells.

Protocol 4: Flow Cytometry Analysis of Labeled Cells

Flow cytometry can be used to quantify the percentage of labeled cells and the intensity of the fluorescent signal.[7]

Materials:

  • Stained cells in a single-cell suspension

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with appropriate lasers and filters for Cy5.5 (Excitation: ~633-650 nm laser, Emission: ~670 nm filter)

Procedure:

  • Sample Preparation: Prepare stained cells as described in Protocol 2. Resuspend the final cell pellet in flow cytometry buffer.[5]

  • Instrument Setup: Set up the flow cytometer with the appropriate laser and emission filter settings for Cy5.5. Use the unlabeled cell sample to set the negative gate.

  • Data Acquisition: Run the samples on the flow cytometer, collecting data on forward scatter (FSC), side scatter (SSC), and the Cy5.5 fluorescence channel.

  • Data Analysis: Analyze the data to determine the percentage of Cy5.5-positive cells and the mean fluorescence intensity (MFI) of the positive population.

Signaling Pathways and Logical Relationships

The fundamental chemical reaction in this process is the conjugation of the this compound to a primary amine on the peptide.

cluster_reactants Reactants cluster_products Products peptide Peptide with Primary Amine (-NH2) reaction Amine-Reactive Conjugation (pH 8.5-9.0) peptide->reaction cy55se Cy5.5 Succinimidyl Ester (SE) cy55se->reaction labeled_peptide Cy5.5-Labeled Peptide (Stable Amide Bond) reaction->labeled_peptide nhs N-hydroxysuccinimide (byproduct) reaction->nhs start Start: Design Peptide labeling Protocol 1: This compound Labeling of Peptide start->labeling staining Protocol 2: Stain Target Cells labeling->staining viability Protocol 3: Assess Cell Viability labeling->viability analysis Downstream Analysis staining->analysis end End: Interpret Results viability->end microscopy Fluorescence Microscopy analysis->microscopy flow Protocol 4: Flow Cytometry analysis->flow invivo In Vivo Imaging analysis->invivo microscopy->end flow->end invivo->end

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Cy5.5-SE Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye commonly utilized for labeling proteins and other biomolecules in various research and diagnostic applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] The succinimidyl ester (SE) derivative of Cy5.5 reacts efficiently with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[2][3][4]

Determining the dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical quality control step to ensure the consistency and reliability of labeled conjugates.[5] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential alteration of the protein's biological activity.[5][6] This document provides a detailed protocol for labeling proteins with Cy5.5-SE and calculating the final dye-to-protein ratio.

Principle of this compound Labeling

The N-hydroxysuccinimide (NHS) ester of Cy5.5 is an amine-reactive chemical group.[2] The labeling reaction is a nucleophilic acyl substitution where the primary amine group on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7] This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[8][9]

Materials and Reagents

A comprehensive list of necessary materials and their recommended specifications is provided below.

Material/ReagentSpecification
Protein of Interest2-10 mg/mL in an amine-free buffer
Cy5.5 Succinimidyl Ester (this compound)Lyophilized powder
Labeling Buffer0.1 M Sodium Bicarbonate, pH 8.3-9.0
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)For reconstituting this compound
Purification ColumnSize-exclusion chromatography (e.g., Sephadex G-25)
Elution BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4
SpectrophotometerCapable of measuring absorbance at 280 nm and ~675 nm

Experimental Protocols

Protein Preparation

Proper preparation of the protein is critical for successful labeling.

  • Buffer Exchange: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA), as these will compete with the protein for reaction with the dye.[2][10] If necessary, perform buffer exchange into the Labeling Buffer using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[2][9] Higher protein concentrations generally lead to more efficient labeling.[10] The protein concentration can be determined by measuring the absorbance at 280 nm (A280) before labeling.[11]

This compound Stock Solution Preparation
  • Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Reconstitute the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[2] This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.

Labeling Reaction

The optimal molar ratio of dye to protein for labeling can vary depending on the protein and its lysine content. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[8][12]

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.[2][13]

Purification of the Labeled Protein

Purification is essential to remove any unreacted or hydrolyzed dye, which can interfere with downstream applications and the accuracy of the dye-to-protein ratio calculation.[5][14]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer.[15][16]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with the Elution Buffer. The labeled protein will typically appear as a colored band that separates from the smaller, unbound dye molecules.[15]

  • Collect the fractions containing the labeled protein.

Calculation of the Dye-to-Protein Ratio

The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).[6]

Spectrophotometric Measurements
  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~675 nm (A_max).

  • If the absorbance reading is too high, dilute the sample with Elution Buffer and record the dilution factor.[17]

Key Parameters for Calculation
ParameterSymbolValueReference
Molar Extinction Coefficient of Cy5.5 at A_maxε_dye190,000 M⁻¹cm⁻¹
Correction Factor (A₂₈₀ of Cy5.5 / A_max of Cy5.5)CF~0.05[18]
Molar Extinction Coefficient of the Protein at 280 nmε_proteinProtein-specific[17]
Calculation Formulas
  • Calculate the Molar Concentration of the Dye:

    [Dye] (M) = A_max / (ε_dye * path length)

    (Note: The path length is typically 1 cm for a standard cuvette.)

  • Calculate the Molar Concentration of the Protein:

    The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance at that wavelength. A correction factor is used to account for the dye's contribution.[17]

    Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)

    [Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length)

  • Calculate the Dye-to-Protein Ratio (Degree of Labeling):

    Dye-to-Protein Ratio = [Dye] / [Protein]

Visualized Workflows and Logic

Experimental Workflow for this compound Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange & Concentration) labeling Labeling Reaction (Mix Protein & Dye, Incubate) p_prep->labeling d_prep Dye Preparation (Reconstitute this compound) d_prep->labeling purify Purification (Size-Exclusion Chromatography) labeling->purify analysis Calculate Dye-to-Protein Ratio purify->analysis

Caption: Experimental workflow for labeling proteins with this compound.

Signaling Pathway of this compound Reaction with Protein

G cluster_reaction Nucleophilic Acyl Substitution cluster_products Products protein Protein with Primary Amine (e.g., Lysine) reaction_complex Reaction Intermediate protein->reaction_complex cy5_se Cy5.5-Succinimidyl Ester cy5_se->reaction_complex labeled_protein Cy5.5-Labeled Protein (Stable Amide Bond) reaction_complex->labeled_protein nhs N-hydroxysuccinimide (Byproduct) reaction_complex->nhs

Caption: Reaction mechanism of this compound with a protein's primary amine.

Logical Flow for Dye-to-Protein Ratio Calculation

G cluster_dye_calc Dye Calculation cluster_protein_calc Protein Calculation start Start: Purified Labeled Protein measure_abs Measure Absorbance (A₂₈₀ and A_max) start->measure_abs dye_conc Calculate Dye Concentration [Dye] = A_max / ε_dye measure_abs->dye_conc correct_a280 Correct A₂₈₀ A₂₈₀_corr = A₂₈₀ - (A_max * CF) measure_abs->correct_a280 ratio_calc Calculate Dye-to-Protein Ratio Ratio = [Dye] / [Protein] dye_conc->ratio_calc protein_conc Calculate Protein Concentration [Protein] = A₂₈₀_corr / ε_protein correct_a280->protein_conc protein_conc->ratio_calc end End: Degree of Labeling ratio_calc->end

Caption: Logical steps for calculating the dye-to-protein ratio.

References

Application Notes and Protocols for Cy5.5-SE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a reactive fluorescent dye belonging to the cyanine (B1664457) dye family, which is characterized by its brightness and near-infrared (near-IR) fluorescence emission.[1] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules.[2][3] This property makes this compound a versatile tool for various biological applications, including flow cytometry. In flow cytometry, this compound can be used for direct labeling of cells to track cell proliferation and migration, or it can be conjugated to antibodies for immunophenotyping and the analysis of specific cell surface or intracellular markers.[2][4] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio in multi-color flow cytometry experiments.[5]

Principle of Staining

This compound is a cell-permeant dye that covalently attaches to free primary amines on intracellular and cell-surface proteins. The succinimidyl ester moiety reacts with these amines to form stable amide bonds. When a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a progressive halving of the fluorescence intensity with each cell division. This characteristic allows for the tracking of cell proliferation over several generations by flow cytometry.[6]

Spectral Properties

Proper instrument setup is crucial for the successful detection of this compound. The spectral properties of Cy5.5 are summarized in the table below.

PropertyWavelength (nm)
Excitation Maximum~675 nm
Emission Maximum~693 nm
Recommended Laser633 nm (HeNe) or 640 nm (Red Diode)
Recommended Filter695/40 BP or similar

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the use of this compound and comparable dyes in flow cytometry. It is important to note that optimal concentrations and conditions should be empirically determined for each cell type and experimental setup.[1]

ParameterValue/RangeNotes
This compound Stock Solution 1-10 mM in DMSO or DMFPrepare fresh before use. Store desiccated at -20°C.[5]
Direct Cell Labeling Concentration 0.5 - 10 µMOptimal concentration is cell-type dependent and must be titrated.[1]
Antibody Labeling (molar ratio) 8:1 to 12:1 (dye:antibody)A good starting point for IgG antibodies.[5]
Cell Concentration for Labeling 1 x 10⁶ to 1 x 10⁷ cells/mLHigher concentrations can improve labeling efficiency.[5]
Incubation Time (Direct Cell Labeling) 15 - 30 minutesLonger times may increase toxicity.[7]
Incubation Temperature Room Temperature or 37°C37°C can increase labeling efficiency but may also affect cell viability.[8]
Centrifugation Speed 300 - 400 x gFor washing and pelleting cells.[5]

Experimental Protocols

Protocol 1: Direct Labeling of Cells for Proliferation Assays

This protocol describes the direct labeling of a cell suspension with this compound for use in cell proliferation assays.

Materials:

  • Cells of interest in single-cell suspension

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Complete cell culture medium (containing serum)

  • FACS tubes (or microcentrifuge tubes)

  • Flow Cytometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Shortly before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.[5]

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells.

    • Wash the cells twice with protein-free PBS to remove any residual serum proteins that could react with the dye.

    • Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Cell Staining:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 0.5 to 10 µM).

    • Immediately vortex the cells gently to ensure uniform labeling.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Occasional gentle mixing can improve labeling consistency.

  • Washing:

    • Quench the staining reaction by adding at least 5 volumes of complete cell culture medium (containing serum). The proteins in the serum will react with any unbound this compound.

    • Incubate for 5-10 minutes.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with complete cell culture medium or PBS.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% BSA).

    • (Optional) Add a viability dye to exclude dead cells from the analysis.[5]

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

Protocol 2: Staining with a Cy5.5-Conjugated Antibody

This protocol outlines the procedure for staining cells with a primary antibody that has been previously conjugated to Cy5.5.

Materials:

  • Cells of interest in single-cell suspension

  • Cy5.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[5]

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[5]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add the predetermined optimal concentration of the Cy5.5-conjugated antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[5]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

    • Carefully decant the supernatant.

    • Repeat the wash step twice.[5]

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[5]

    • (Optional) Add a viability dye just before analysis to exclude dead cells.[5]

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

Visualizations

Signaling Pathways and Experimental Workflows

Cy5_5_SE_Labeling_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis cell_suspension Single-cell suspension wash_pbs Wash with protein-free PBS cell_suspension->wash_pbs resuspend_pbs Resuspend in protein-free PBS wash_pbs->resuspend_pbs add_cy55 Add this compound stock solution resuspend_pbs->add_cy55 incubate Incubate (15-30 min, RT or 37°C) add_cy55->incubate quench Quench with serum-containing medium incubate->quench centrifuge1 Centrifuge (300-400 x g) quench->centrifuge1 wash_medium Wash with complete medium/PBS (2x) centrifuge1->wash_medium resuspend_facs Resuspend in FACS buffer wash_medium->resuspend_facs add_viability Add viability dye (optional) resuspend_facs->add_viability flow_cytometry Acquire on flow cytometer add_viability->flow_cytometry

Caption: Workflow for direct cell labeling with this compound for flow cytometry.

Cy5_5_SE_Mechanism cluster_cell Cell cy55_se This compound cell_membrane Cell Membrane cy55_se->cell_membrane Cell Permeant intracellular_protein Intracellular Protein (-NH2) labeled_protein Labeled Protein (Cy5.5) intracellular_protein->labeled_protein Covalent Bond Formation

Caption: Mechanism of this compound labeling of intracellular proteins.

References

Application Notes and Protocols for Cy5.5-SE in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cy5.5-SE (Succinimidyl Ester), a far-red fluorescent dye, for labeling antibodies and subsequent application in immunofluorescence microscopy. The protocols detailed below are intended to serve as a foundation for developing robust and reproducible staining procedures.

Introduction to this compound

Cyanine (B1664457) 5.5 (Cy5.5) is a synthetic fluorescent dye belonging to the cyanine family.[1][2] It is characterized by its excitation and emission maxima in the far-red region of the electromagnetic spectrum, making it particularly advantageous for immunofluorescence applications.[3][4] The longer wavelength of Cy5.5 minimizes interference from autofluorescence commonly found in biological specimens, leading to a higher signal-to-noise ratio and clearer images.[2][4] The succinimidyl ester (SE) reactive group allows for the covalent conjugation of the dye to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies.[1][5]

Key Features of this compound:

  • Far-Red Fluorescence: Reduces background from cellular autofluorescence.[2]

  • High Molar Extinction Coefficient: Indicates efficient light absorption.[6]

  • Good Quantum Yield: Contributes to a strong fluorescent signal.[3][6]

  • NHS Ester Chemistry: Enables straightforward and efficient labeling of antibodies and other proteins.[1][6]

Spectral Properties

Optimal performance in immunofluorescence microscopy relies on the correct configuration of excitation sources and emission filters.

ParameterWavelength/ValueReference
Excitation Maximum (λex)~675 nm[3]
Emission Maximum (λem)~694 nm[3]
Molar Extinction Coefficient (ε)190,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ)0.28[3]
Recommended Laser Line633 nm HeNe or 647 nm diode laser[2]

Antibody Conjugation with this compound

This protocol outlines the covalent labeling of an antibody with this compound. The goal is to achieve an optimal dye-to-antibody ratio, typically between 3 and 7, to maximize fluorescence without causing solubility issues or signal quenching.[5]

Materials
  • Purified antibody (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)[1][5]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[5]

  • 1 M Sodium Bicarbonate

  • Desalting column (e.g., Sephadex G-25)[1]

  • Reaction tubes

  • Foil

Experimental Protocol

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Storage antibody_prep Antibody Preparation (≥2 mg/mL in amine-free buffer, pH 8.5) mix Mix Antibody and this compound (Molar ratio 3:1 to 7:1) antibody_prep->mix Add dropwise dye_prep This compound Preparation (Dissolve in anhydrous DMSO to 10 mg/mL) dye_prep->mix incubate Incubate (1 hour at room temperature, protected from light) mix->incubate purify Purify Conjugate (Desalting column to remove free dye) incubate->purify store Store Conjugate (4°C, protected from light) purify->store

Workflow for conjugating antibodies with this compound.

  • Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL.[5] The buffer should be free of primary amines (e.g., Tris or glycine). The pH of the antibody solution should be adjusted to 8.5 ± 0.5 using 1 M sodium bicarbonate to facilitate the reaction with the NHS ester.[1]

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction: Add the dissolved this compound to the antibody solution while gently vortexing. A starting point for optimization is a molar ratio of dye to antibody between 3:1 and 7:1.[5] For a 5:1 molar ratio, add approximately 40 µg of Cy5.5 per mg of antibody.[5]

  • Incubation: Wrap the reaction tube in foil to protect it from light and incubate for 1 hour at room temperature with gentle rotation.[1][5]

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored fraction to elute will be the Cy5.5-conjugated antibody.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -70°C.

Determining Degree of Labeling (DOL)

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 675 nm (for Cy5.5).

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Cy5.5-conjugated secondary antibody.

Materials
  • Cells grown on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)[7]

  • Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[7][8]

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)[7]

  • Primary Antibody (specific to the target antigen)

  • Cy5.5-conjugated Secondary Antibody

  • Antifade Mounting Medium[4]

Experimental Protocol

IF_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_final Final Steps wash1 Wash Cells (3x with PBS) fix Fixation (e.g., 4% PFA, 15 min) wash1->fix wash2 Wash Cells (3x with PBS) fix->wash2 permeabilize Permeabilization (e.g., 0.1% Triton X-100, 10 min) wash2->permeabilize block Blocking (1 hour at RT) permeabilize->block primary_ab Primary Antibody Incubation (1-2 hours at RT or overnight at 4°C) block->primary_ab wash3 Wash Cells (3x with PBST) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (1-2 hours at RT, protected from light) wash3->secondary_ab wash4 Wash Cells (3x with PBST, in the dark) secondary_ab->wash4 mount Mount Coverslip (Antifade mounting medium) wash4->mount image Image (Fluorescence Microscope with Cy5.5 filter set) mount->image

General workflow for immunofluorescence staining.

  • Cell Preparation: Gently wash the cells three times with PBS to remove culture medium.[4]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.[4]

  • Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[7]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[4]

  • Secondary Antibody Incubation: Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4][7]

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[7]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[4]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with an appropriate filter set for Cy5.5.[4]

Application Example: Visualization of Cytoskeletal Filaments

Cy5.5-conjugated phalloidin (B8060827) or antibodies against cytoskeletal proteins (e.g., tubulin, actin) can be used to visualize the cellular architecture. The high signal-to-noise ratio of Cy5.5 is particularly beneficial for resolving fine filamentous structures.

Signaling_Pathway Simplified Cytoskeletal Staining Logic cluster_antigen Cellular Target cluster_antibodies Antibody Labeling cluster_detection Detection antigen Cytoskeletal Protein (e.g., Tubulin, Actin) primary_ab Primary Antibody (e.g., Mouse anti-Tubulin) antigen->primary_ab Binds to secondary_ab Cy5.5-conjugated Secondary Antibody (e.g., Goat anti-Mouse Cy5.5) primary_ab->secondary_ab Binds to signal Far-Red Fluorescent Signal secondary_ab->signal Emits microscope Fluorescence Microscope (Ex: ~675 nm, Em: ~694 nm) signal->microscope Detected by

Detection of cytoskeletal proteins using Cy5.5.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
High Background Antibody concentration too high.Titrate primary and secondary antibodies to determine the optimal dilution.[1][7]
Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).[7][10]
Non-specific binding of Cy5.5 dye.Cyanine dyes can bind non-specifically to immune cells like monocytes and macrophages. Use specialized blockers if necessary.[7]
Insufficient washing.Increase the number and duration of wash steps.[11]
Weak or No Signal Incorrect filter set.Ensure the microscope's excitation and emission filters are appropriate for Cy5.5.
Photobleaching.Minimize exposure to light. Use an antifade mounting medium.[12]
Low antibody concentration.Increase the concentration of the primary or secondary antibody.[12]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.[12]
Over-fixation of tissue.Reduce fixation time or perform antigen retrieval.[12]

References

Application Notes: In Vivo Imaging with Cy5.5-SE Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine (B1664457) 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the visualization and tracking of biological molecules within living organisms.[1][2] As a member of the cyanine dye family, Cy5.5 emits light in the near-infrared spectrum (approximately 694 nm), a region where light absorption and scattering by biological tissues are significantly reduced.[3] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making it an ideal candidate for whole-animal in vivo imaging.[1][3]

The succinimidyl ester (SE) variant, Cy5.5-SE, is an amine-reactive form of the dye, designed to covalently label proteins, antibodies, peptides, and other biomolecules containing primary amines.[4][5] This stable conjugation enables researchers to create highly specific fluorescent probes for a multitude of applications.

Key Advantages of Cy5.5 for In Vivo Imaging:

  • Deep Tissue Penetration: The near-infrared emission wavelength minimizes interference from biological materials like hemoglobin and water, allowing for imaging at greater tissue depths.[1]

  • High Sensitivity: The reduced tissue autofluorescence in the NIR window results in a low background signal, enhancing the detection sensitivity of the labeled probe.[1]

  • Versatility: this compound can be conjugated to a wide array of molecules, enabling diverse research applications.[1]

  • Quantitative Potential: While care must be taken to account for factors like photobleaching, Cy5.5 can be used for quantitative fluorescence measurements in vivo.[1]

Primary Applications:

  • Cancer Research and Tumor Imaging: Labeled antibodies or peptides that target tumor-specific antigens can be used to non-invasively visualize tumor growth, metastasis, and response to therapeutic interventions.[3]

  • Drug Development and Biodistribution: Tracking the accumulation, clearance, and organ-specific distribution of novel therapeutic agents or drug delivery nanoparticles over time is a critical component of preclinical research.[3][6]

  • Sentinel Lymph Node Mapping: This technique helps identify the first lymph node(s) to which cancer cells are likely to spread from a primary tumor, providing crucial information for surgical planning.[3]

Probe Targeting and Signal Generation

The fundamental principle involves a Cy5.5-labeled ligand binding to its specific target, such as a receptor on a cell surface. This binding event leads to an accumulation of the fluorescent probe at the target site, which can then be visualized using an in vivo imaging system.

cluster_0 Bloodstream cluster_1 Target Tissue (e.g., Tumor) cluster_2 Imaging System Probe Cy5.5-Labeled Probe (e.g., Antibody) Receptor Cell Surface Receptor (e.g., HER2) Probe->Receptor Binding Receptor->Probe Accumulation Cell Target Cell Emission NIR Emission (~694 nm) Excitation Excitation Light (~675 nm) Excitation->Receptor Excite Cy5.5 Detector CCD Camera Detection Emission->Detector Detect Signal

Probe targeting a cell surface receptor and subsequent signal detection.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol details the conjugation of this compound to a protein, such as an antibody.

Materials:

  • Protein of interest (0.5-3.0 mg/mL in amine-free buffer like PBS).[7]

  • This compound (Succinimidyl Ester).

  • Anhydrous Dimethyl Sulfoxide (DMSO).[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3]

  • Purification Column (e.g., Sephadex G-25 gel filtration column).[8]

  • Phosphate-Buffered Saline (PBS), pH 7.2.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS).[9] Buffers containing Tris or glycine (B1666218) must be exchanged.[9]

    • The protein concentration should ideally be between 2-10 mg/mL.[3]

    • Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate reaction buffer.[3][8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[3]

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3][8] This solution should be prepared fresh and protected from light.[3][8]

  • Labeling Reaction:

    • While gently stirring or vortexing, slowly add the calculated volume of the this compound stock solution to the protein solution.[3][8] The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for antibodies.[8]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[8]

  • Purification of the Labeled Conjugate:

    • Separate the Cy5.5-labeled protein from unreacted free dye using a pre-equilibrated Sephadex G-25 gel filtration column.[8]

    • Elute the conjugate with PBS (pH 7.2). The labeled protein will elute as the first colored fraction, followed by the slower-moving free dye.[8]

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

      • Where:

        • A_max is the absorbance at ~675 nm.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of Cy5.5 (~190,000 M⁻¹cm⁻¹).

        • CF_280 is the correction factor for the dye's absorbance at 280 nm (~0.04 for Cy5.5).[8]

  • Storage:

    • Store the purified Cy5.5-labeled protein at 4°C, protected from light.[8]

    • For long-term storage, create aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][8]

A 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) C 3. Conjugation (1 hr, RT, dark) A->C B 2. Prepare Dye (this compound in DMSO) B->C D 4. Purification (Gel Filtration) C->D E 5. Characterization (Calculate DOL) D->E F 6. Storage (4°C or -80°C, dark) E->F

Workflow for labeling proteins with this compound.
Protocol 2: In Vivo Fluorescence Imaging

This protocol provides a general workflow for imaging mice injected with a Cy5.5-labeled probe.

Materials:

  • Cy5.5-labeled probe.

  • Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scattering by fur).[7][8]

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters.[8]

  • Anesthesia system (e.g., isoflurane).[8][10]

  • Sterile vehicle (e.g., PBS or saline).[8]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[8][10]

    • If not using hairless mice, shave the area to be imaged to optimize light transmission.[7][10]

    • Acquire a baseline image before injecting the probe to assess background autofluorescence.[3]

    • Place the mouse in the imaging chamber, ensuring its body temperature is maintained with a heated stage.[8][10]

  • Probe Administration:

    • Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle.

    • Inject the probe via the desired route (intravenous tail vein injection is common).[8] The injection volume is typically 100-200 µL for a mouse.[3] A recommended starting dose for a labeled antibody is 50 µg.[7]

  • Image Acquisition:

    • Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window.[3]

    • Use the appropriate filter sets for Cy5.5. The excitation maximum is ~675 nm and the emission maximum is ~694 nm. A common filter set is Excitation: 615-665 nm and Emission: 695-770 nm.[10]

    • Set imaging parameters such as exposure time and f-stop. Fluorescent images often require shorter exposure times than bioluminescent images.[11][12]

    • Acquire a sequence of images.

  • Data Analysis:

    • Use the imaging software to draw Regions of Interest (ROIs) over the target area (e.g., tumor) and a background region.

    • Quantify the signal intensity, often expressed in units of Radiant Efficiency.[2]

    • Calculate the signal-to-background or target-to-background ratio for each time point.

A 1. Animal Preparation (Anesthesia, Shaving) B 2. Baseline Imaging (Pre-injection) A->B C 3. Probe Administration (e.g., IV Injection) B->C D 4. Longitudinal Imaging (Acquire at multiple time points) C->D E 5. Data Analysis (ROI Quantification) D->E

General workflow for in vivo fluorescence imaging.
Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is performed after the final in vivo imaging session to confirm probe distribution in various organs.

Materials:

  • In vivo imaged mice.

  • Surgical tools for dissection.

  • PBS for rinsing organs.

  • In vivo imaging system.

Procedure:

  • Euthanasia and Tissue Harvesting:

    • Immediately following the final in vivo imaging time point, euthanize the mouse using an approved method.[8]

    • Perfuse the animal with saline or PBS to remove blood from the organs, which can interfere with the fluorescent signal.[3]

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).[3][8]

  • Ex Vivo Organ Imaging:

    • Rinse the harvested organs with PBS.

    • Arrange the organs on a non-fluorescent black surface within the imaging chamber and acquire a fluorescence image using the same settings as the in vivo acquisition.[3]

  • Data Quantification:

    • Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity (Radiant Efficiency).[3]

    • To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Cy5.5-labeled probe must be created and imaged.[3]

    • Normalize the fluorescence intensity of each organ to its weight and calculate the %ID/g based on the standard curve.

A 1. Euthanasia & Perfusion (Post-final in vivo scan) B 2. Organ Dissection (Tumor, Liver, Kidneys, etc.) A->B C 3. Ex Vivo Imaging (Image all organs) B->C D 4. Data Quantification (ROI analysis, calculate %ID/g) C->D

Workflow for ex vivo biodistribution analysis.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Optical Properties of this compound

Property Value Reference
Maximum Excitation (λabs) ~675 nm [4]
Maximum Emission (λem) ~694 nm [4]
Molar Extinction Coefficient (ε) ~190,000 M⁻¹cm⁻¹ [4]
Quantum Yield (φ) 0.28

| Reactive Group | NHS Ester | |

Table 2: Example In Vivo Imaging Parameters for a Mouse Model

Parameter Description / Value
Animal Model Athymic nude mouse with subcutaneous U87MG tumor xenograft.[13]
Probe Cy5.5-GX1 peptide.[13]
Probe Dose 1 nmol per mouse.[14]
Administration Route Intravenous (tail vein).[3]
Imaging Time Points 0.5, 4, and 24 hours post-injection.[13]
Imaging System IVIS Spectrum or similar.
Excitation Filter 615-665 nm.[10]
Emission Filter 695-770 nm.[10]

| Anesthesia | 1-2% Isoflurane.[8] |

Table 3: Example Presentation of Ex Vivo Biodistribution Data (24h post-injection)

Organ Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) Weight (g) % Injected Dose / gram (%ID/g)
Tumor 1.5 x 10⁸ 0.35 15.2
Liver 8.9 x 10⁷ 1.20 6.5
Kidneys 6.5 x 10⁷ 0.30 7.8
Spleen 2.1 x 10⁷ 0.10 2.5
Lungs 1.8 x 10⁷ 0.15 1.4
Heart 1.1 x 10⁷ 0.12 1.1
Muscle 1.0 x 10⁷ 0.10 1.0

(Note: Data are hypothetical and for illustrative purposes only. Actual values will vary based on the specific probe, target, and animal model.)

References

Application Note: Purification of Cy5.5-SE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes, such as Cyanine5.5 succinimidyl ester (Cy5.5-SE), to antibodies is a critical process for a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Following the labeling reaction, a crucial purification step is required to remove unconjugated "free" dye. Residual free dye can lead to high background signals, reduced specificity, and inaccurate quantification in downstream assays. This application note provides a detailed protocol for the purification of this compound labeled antibodies and discusses various purification methods and quality control measures to ensure high-quality conjugates for reliable and reproducible results.

The selection of an appropriate purification method is critical and depends on factors such as the scale of the labeling reaction, the required purity, and the properties of the antibody. Common techniques include size-exclusion chromatography (SEC), spin column chromatography, and dialysis. Each method offers distinct advantages in terms of speed, efficiency, and scalability.

Data Presentation: Comparison of Purification Methods

The choice of purification method can significantly impact the final yield, purity, and concentration of the labeled antibody. The following table summarizes typical quantitative data for common purification techniques.

Purification MethodTypical RecoveryPurity (Free Dye Removal)SpeedScaleKey Advantages
Size-Exclusion Chromatography (SEC) 80-95%>99%Moderate (30-60 min)ScalableHigh purity, good for removing aggregates
Spin Column Chromatography >90%>95%Fast (5-10 min)Small (µg to mg)Rapid, easy to use, good for small samples
Dialysis >90%>99%Slow (overnight to 2 days)ScalableCost-effective, gentle on the antibody

Experimental Workflow

The following diagram illustrates the overall workflow for the labeling and purification of antibodies with this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_qc Quality Control Ab_Prep Antibody Preparation (Buffer Exchange) Labeling Labeling Reaction (Ab + this compound) Ab_Prep->Labeling Dye_Prep This compound Dye Preparation Dye_Prep->Labeling Purification Purification of Labeled Antibody Labeling->Purification QC Quality Control (DOL, Purity) Purification->QC Final_Product Purified Cy5.5-Ab Conjugate QC->Final_Product Store Conjugate

Caption: Workflow for this compound antibody labeling and purification.

Experimental Protocols

Antibody Preparation

Prior to labeling, it is essential to ensure the antibody is in an amine-free buffer at the correct pH and concentration. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the this compound, reducing labeling efficiency.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). This can be achieved by:

    • Dialysis: Dialyze the antibody solution against the reaction buffer overnight at 4°C with at least two buffer changes.

    • Spin Columns: For smaller volumes, use a desalting spin column according to the manufacturer's protocol.

  • Concentration: The antibody concentration should be between 1-10 mg/mL for optimal labeling. If necessary, concentrate the antibody using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).

This compound Labeling Reaction

The N-hydroxysuccinimide (NHS) ester of Cy5.5 readily reacts with primary amines on the antibody, such as the side chains of lysine (B10760008) residues, to form a stable amide bond.

  • Reagents and Materials:

    • Purified antibody in reaction buffer (1-10 mg/mL)

    • This compound (succinimidyl ester)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

    • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Procedure:

    • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio. The optimal ratio may need to be determined empirically.

    • Labeling Reaction:

      • Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

      • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Quench Reaction (Optional but Recommended): Add the quenching solution to stop the reaction. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0. Incubate for 15-30 minutes at room temperature.

Purification of Labeled Antibody

This step is critical for removing unconjugated this compound.

SEC separates molecules based on their size. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the column pores and elute later.

  • Materials:

    • SEC column (e.g., Sephadex G-25)

    • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Procedure:

    • Equilibrate the SEC column with at least 3-5 column volumes of elution buffer.

    • Carefully load the quenched labeling reaction mixture onto the column.

    • Begin elution with the elution buffer.

    • Collect fractions. The labeled antibody will typically be in the first colored fractions to elute. The free dye will elute later as a separate colored band.

    • Pool the fractions containing the purified conjugate.

This is a rapid method for purifying small amounts of labeled antibody.

  • Materials:

    • Spin desalting column (e.g., 7K MWCO)

    • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Procedure:

    • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

    • Equilibrate the column by washing with elution buffer and centrifuging. Repeat this step 2-3 times.

    • Load the labeling reaction mixture onto the center of the resin bed.

    • Centrifuge the column to elute the purified labeled antibody. The unconjugated dye will be retained in the column resin.

Dialysis removes small molecules by diffusion across a semi-permeable membrane with a specific MWCO.

  • Materials:

    • Dialysis tubing or cassette (e.g., 10-14 kDa MWCO)

    • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

    • Large beaker and stir plate

  • Procedure:

    • Transfer the labeling reaction mixture into the dialysis tubing/cassette.

    • Place the tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the sample volume).

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer at least 3-4 times over 24-48 hours.

Quality Control of Labeled Antibodies

After purification, it is essential to characterize the conjugate to ensure its quality.

Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for Cy5.5 is typically between 2 and 7. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.

  • Spectrophotometric Determination:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5.5 (~675-680 nm, Amax).

    • Calculate the concentration of the antibody and the dye using the following equations:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

        • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)

        • CF: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, typically around 0.05)

      • Dye Concentration (M) = Amax / ε_dye

        • ε_dye: Molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹)

    • DOL = Dye Concentration / Protein Concentration

Purity Assessment
  • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel and visualize it under both Coomassie staining (for protein) and fluorescence imaging (for the dye). A single fluorescent band corresponding to the molecular weight of the antibody indicates a pure conjugate.

  • SEC-HPLC: Size-exclusion high-performance liquid chromatography can be used to assess the presence of aggregates and free dye.

Functional Assessment

The functionality of the labeled antibody should be confirmed using a relevant immunoassay, such as ELISA or flow cytometry, by comparing its binding activity to that of the unlabeled antibody. A significant decrease in binding affinity may indicate that the labeling process has damaged the antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inefficient labeling reaction (incorrect pH, interfering substances) - Inactive this compound- Ensure antibody buffer is amine-free and at pH 8.3-8.5 - Use fresh, anhydrous DMSO to prepare the dye stock solution
High DOL (Over-labeling) - High dye-to-antibody molar ratio in the reaction- Reduce the molar ratio of this compound to antibody in the labeling step
Low Antibody Recovery - Antibody precipitation - Non-specific binding to purification resin- Over-labeling can increase hydrophobicity; reduce DOL - Ensure proper equilibration of the chromatography column
Presence of Free Dye after Purification - Inefficient purification - Overloading of the purification column- For dialysis, ensure sufficient buffer changes and time - Do not exceed the recommended capacity of the SEC or spin column

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps and considerations for successful antibody labeling and purification.

Logical_Relationship cluster_input Initial Inputs cluster_process Process Steps & Considerations cluster_output Outputs & Quality Assessment Antibody Purified Antibody Buffer_Exchange Buffer Exchange (Amine-free, pH 8.3-8.5) Antibody->Buffer_Exchange CyDye This compound Dye Molar_Ratio Molar Ratio Calculation (Dye:Ab) CyDye->Molar_Ratio Labeling Labeling Reaction Buffer_Exchange->Labeling Molar_Ratio->Labeling Purification Purification (SEC, Spin Column, or Dialysis) Labeling->Purification DOL_Calc DOL Calculation Purification->DOL_Calc Purity_Check Purity & Aggregation Check (HPLC, SDS-PAGE) Purification->Purity_Check Function_Test Functional Assay (ELISA, Flow Cytometry) Purification->Function_Test Final_Product High-Quality Cy5.5-Ab Conjugate DOL_Calc->Final_Product Purity_Check->Final_Product Function_Test->Final_Product

Caption: Key decision and quality control points in the workflow.

Application Notes and Protocols for Cy5.5-SE in Dual-Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cy5.5-SE

Cyanine5.5 succinimidyl ester (this compound) is a reactive fluorescent dye belonging to the cyanine (B1664457) family, known for its emission in the far-red to near-infrared (NIR) spectrum.[1][2] Its succinimidyl ester functional group readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds.[3][4] This property makes this compound an invaluable tool for fluorescently labeling a wide range of biological targets.

The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, which is typically more prominent in the green and yellow regions of the spectrum. This leads to a significantly higher signal-to-noise ratio, making it particularly well-suited for sensitive detection in complex biological samples and in vivo imaging.[2]

Key Properties of this compound

PropertyValueReference
Chemical Name Tris(triethylammonium) 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-((1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indole-5,7-disulfonate[1]
Molecular Weight ~1317.7 g/mol [1]
Excitation Max (λex) ~675 nm[1]
Emission Max (λem) ~694 nm[1]
Extinction Coefficient ~190,000 M⁻¹cm⁻¹[1]
Solubility Soluble in DMSO and DMF[5][6]
Reactivity Reacts with primary amines[3]

Applications in Dual-Labeling Experiments

Cy5.5 is frequently employed in dual-labeling experiments to simultaneously visualize and quantify two different targets within the same sample. Its spectral properties allow for minimal crosstalk with fluorophores that emit in the shorter wavelength regions, such as FITC, Alexa Fluor 488, and Green Fluorescent Protein (GFP).

Common applications of this compound in dual-labeling studies include:

  • Fluorescence Resonance Energy Transfer (FRET): Cy5.5 can serve as an acceptor for donor fluorophores like Cy3, enabling the study of molecular interactions and conformational changes.

  • Flow Cytometry: Dual-staining with Cy5.5 and another fluorophore allows for the identification and quantification of distinct cell populations based on the expression of two different markers.

  • Fluorescence Microscopy: Co-localization studies using Cy5.5 and a spectrally distinct fluorophore can reveal the spatial relationship between two proteins or cellular structures.

  • In Vivo Imaging: The near-infrared emission of Cy5.5 provides deeper tissue penetration, making it suitable for dual-modality imaging in animal models when combined with other imaging agents.[7]

Experimental Workflow for Dual-Labeling

The following diagram illustrates a general workflow for a dual-labeling experiment using this compound and another NHS-ester reactive dye.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein 1 Solution l1 Label Protein 1 with this compound p1->l1 p2 Prepare Protein 2 Solution l2 Label Protein 2 with Second Fluorophore-SE p2->l2 d1 Dissolve this compound in DMSO d1->l1 d2 Dissolve Second Fluorophore-SE in DMSO d2->l2 pu1 Purify Labeled Protein 1 l1->pu1 pu2 Purify Labeled Protein 2 l2->pu2 a1 Characterize Conjugates (DOL) pu1->a1 pu2->a1 a2 Perform Dual-Labeling Experiment (e.g., Microscopy, Flow Cytometry) a1->a2 a3 Data Acquisition and Analysis a2->a3

Caption: General workflow for a dual-labeling experiment.

Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general guideline for labeling an IgG antibody with this compound. Optimization may be required for different proteins.

Materials:

  • This compound

  • IgG antibody (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the IgG antibody in PBS at a concentration of 2-10 mg/mL.

    • Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[4]

  • Prepare the Dye Solution:

    • Warm the vial of this compound to room temperature before opening.

    • Dissolve the this compound in DMSO to a concentration of 10 mg/mL immediately before use.[5]

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.

    • Add the calculated amount of this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle rotation.[4]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 675 nm.

    • Calculate the protein concentration and the dye concentration using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x Correction Factor)] / (Protein Extinction Coefficient)

      • Dye Concentration (M) = A₆₇₅ / (Cy5.5 Extinction Coefficient)

      • The correction factor for Cy5.5 at 280 nm is typically around 0.05.

    • DOL = Dye Concentration / Protein Concentration

Protocol 2: Dual-Labeling of Two Proteins for Co-localization Studies

This protocol describes the simultaneous labeling of two different proteins with this compound and another spectrally compatible NHS-ester dye (e.g., FITC or Alexa Fluor 488-SE) for use in fluorescence microscopy.

Materials:

  • Protein 1 and Protein 2 (in amine-free buffer)

  • This compound

  • Second Fluorophore-SE (e.g., Alexa Fluor 488-SE)

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Two separate purification columns

  • PBS

Procedure:

  • Prepare Proteins and Dyes:

    • Prepare Protein 1 and Protein 2 solutions in separate tubes as described in Protocol 1.

    • Prepare separate stock solutions of this compound and the second fluorophore-SE in DMSO as described in Protocol 1.

  • Labeling Reactions (perform in parallel):

    • Label Protein 1 with this compound according to the procedure in Protocol 1.

    • In a separate reaction, label Protein 2 with the second fluorophore-SE using a similar procedure. The optimal dye-to-protein ratio may differ for the second fluorophore and should be optimized.

  • Purification:

    • Purify each labeled protein separately using a dedicated purification column to avoid cross-contamination.

  • Characterization:

    • Determine the DOL for both labeled proteins as described in Protocol 1, using the appropriate absorbance maxima and extinction coefficients for the second fluorophore.

  • Sample Preparation for Microscopy:

    • Prepare cells or tissue sections according to standard protocols.

    • Incubate the sample with both labeled proteins simultaneously or sequentially, depending on the experimental design.

    • Wash the sample to remove unbound labeled proteins.

    • Mount the sample for imaging.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope equipped with appropriate filter sets for both fluorophores to minimize bleed-through.

    • Acquire images sequentially for each channel to further reduce crosstalk.

Data Presentation

While comprehensive, directly comparative quantitative data for dual-labeling experiments involving this compound is not always presented in a standardized tabular format across the literature, the following tables summarize typical performance characteristics gathered from various sources.

Table 1: Spectral Compatibility of Cy5.5 with Common Fluorophores for Dual-Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Overlap with Cy5.5Recommended Filter Set Separation
Cy5.5 ~675 ~694 - -
FITC~495~519LowYes
Alexa Fluor 488~495~519LowYes
GFP~488~509LowYes
Cy3~550~570LowYes

Table 2: Representative Quantitative Data in Dual-Labeling Applications (Compiled from multiple sources)

ApplicationFluorophore PairLabeling Efficiency / DOLSignal-to-Noise Ratio (SNR)FRET EfficiencyReference
FRET Cy3 (Donor) / Cy5.5 (Acceptor)DOL: 2-4 for eachHighDependent on distance (typically 10-80%)[8]
Flow Cytometry FITC / Cy5.5DOL: 3-7High for Cy5.5 due to low autofluorescenceN/A[9]
Microscopy Alexa Fluor 488 / Cy5.5DOL: 2-5HighN/A[10]

Note: The values presented in Table 2 are representative and can vary significantly depending on the specific protein, labeling conditions, and instrumentation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGF signaling pathways, which are common targets of investigation in dual-labeling experiments.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR IP3 IP3 PLCg->IP3 PIP2 to DAG DAG PLCg->DAG PIP2 to PKC PKC DAG->PKC STAT->Nucleus Translocates to Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.[11][12][13][14]

VEGF Signaling Pathway

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis Survival NO NO eNOS->NO NO->Angiogenesis Permeability FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Paxillin->Angiogenesis Migration Nucleus->Angiogenesis Proliferation

Caption: Key pathways in VEGF signaling.[1][11][15][16][17]

Troubleshooting

IssuePossible CauseRecommendationReference
Low/No Signal from Cy5.5 - Inefficient labeling- Optimize dye-to-protein ratio and reaction pH (8.3-8.5).- Ensure protein buffer is amine-free.[4][18]
- Photobleaching- Use an anti-fade mounting medium.- Minimize exposure to excitation light.[19][20]
- Incorrect filter set- Use a filter set appropriate for Cy5.5 (Ex: ~630-650 nm, Em: ~670-720 nm).[17]
High Background - Unreacted free dye- Ensure thorough purification after labeling.[18]
- Non-specific antibody binding- Use a blocking buffer (e.g., BSA or serum).- Titrate antibody concentration.[21]
- Autofluorescence- Use appropriate controls to assess autofluorescence.- Cy5.5 is generally good for avoiding this.[19]
Bleed-through/Crosstalk - Spectral overlap of fluorophores- Choose fluorophores with well-separated emission spectra.- Use narrow bandpass emission filters.- Perform sequential image acquisition.[19][22]
- FRET- If FRET is not the intended measurement, choose a fluorophore pair with a larger Förster distance.[9]

References

Cy5.5-SE in Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine5.5 succinimidyl ester (Cy5.5-SE) in small animal imaging. Cy5.5 is a near-infrared (NIR) fluorescent dye ideal for in vivo applications due to its deep tissue penetration and minimal background autofluorescence.[1] The succinimidyl ester (SE) functional group allows for straightforward covalent conjugation to primary amines on proteins, peptides, antibodies, and other biomolecules, making it a versatile tool for a wide range of research and drug development applications.[2]

Key Applications

This compound is extensively used for:

  • Tumor Imaging: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting molecules.

  • Biodistribution Studies: Tracking the in vivo fate, accumulation, and clearance of drugs, nanoparticles, and biologics.[3][4]

  • Targeted Imaging: Non-invasively assessing the expression and engagement of specific molecular targets in living animals.

  • Drug Delivery: Visualizing the delivery and accumulation of therapeutic agents at their site of action.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from small animal imaging studies using Cy5.5-labeled probes.

Table 1: Representative Biodistribution of a Cy5.5-labeled Nanoparticle in a Murine Model

Organ% Injected Dose per Gram (%ID/g)
Liver25.3 ± 4.1
Spleen18.7 ± 3.5
Kidneys5.2 ± 1.2
Lungs3.1 ± 0.8
Tumor8.5 ± 2.3
Blood1.9 ± 0.5

Note: This data is illustrative. Actual biodistribution is highly dependent on the specific targeting moiety, nanoparticle properties, and animal model.[3]

Table 2: Tumor-to-Background Ratios (TBR) for Different Cy5.5-labeled Targeting Moieties

Targeting MoietyTumor ModelTime Post-Injection (h)Tumor-to-Muscle Ratio
Anti-HER2 AntibodyBT-474 Xenograft485.8 ± 1.2
Anti-EGFR AffibodyA431 Xenograft44.5 ± 0.9
RGD PeptideU87MG Xenograft23.2 ± 0.7
Nanoparticles (Passive)4T1 Xenograft242.5 ± 0.5

Note: TBRs are dependent on the affinity of the targeting ligand, receptor density on the tumor, and the pharmacokinetics of the probe.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of an antibody with this compound. The same general principles apply to other proteins and peptides, with adjustments to the molar ratio of dye to protein.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound (succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for conjugation.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution. A molar ratio of dye to antibody of 5:1 to 10:1 is a good starting point. This ratio should be optimized for each specific antibody.

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled antibody will elute first.

    • Alternatively, dialysis against PBS at 4°C can be performed to remove free dye.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength (~675 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 cm⁻¹M⁻¹).

      • CF_280 is a correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5.5).

  • Storage:

    • Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if it doesn't interfere with the application) and storing at -20°C or -80°C.

G This compound Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization & Storage antibody_prep Prepare Antibody Solution (2-10 mg/mL in amine-free buffer) conjugation Conjugation (Molar ratio 5:1 to 10:1 dye:antibody) Incubate 1-2h at RT, protected from light antibody_prep->conjugation dye_prep Prepare this compound Solution (10 mg/mL in anhydrous DMSO) dye_prep->conjugation purification Remove Free Dye (Size exclusion chromatography or dialysis) conjugation->purification characterization Determine Degree of Labeling (DOL) (Spectrophotometry) purification->characterization storage Store Conjugate (4°C, protected from light) characterization->storage

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse

This protocol provides a general workflow for in vivo imaging of a Cy5.5-labeled probe in a mouse model.

Materials:

  • Cy5.5-labeled probe

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

  • Hair removal cream (optional)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[5]

    • If the tumor is located in a region with dense fur, carefully remove the fur using a shaver and/or hair removal cream to minimize light scattering and absorption.

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.

  • Probe Administration:

    • Inject the Cy5.5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target, but a typical dose is 1-2 nmol per mouse.[5]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[5]

    • Use appropriate filter sets for Cy5.5 (e.g., Excitation: 675 nm, Emission: 720 nm).

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[5]

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and quantify organ-specific accumulation.[3]

G In Vivo Fluorescence Imaging Workflow animal_prep Animal Preparation (Anesthesia, hair removal, diet) probe_admin Probe Administration (e.g., intravenous injection) animal_prep->probe_admin image_acq In Vivo Image Acquisition (Baseline and time-course) probe_admin->image_acq data_analysis Data Analysis (ROI analysis, TBR calculation) image_acq->data_analysis ex_vivo Ex Vivo Biodistribution (Optional) (Organ dissection and imaging) image_acq->ex_vivo results Results Interpretation data_analysis->results ex_vivo->data_analysis

Caption: General workflow for in vivo fluorescence imaging.

Signaling Pathway Diagrams for Targeted Imaging

This compound labeled probes are frequently used to visualize the expression of key cancer-related signaling molecules like HER2 and EGFR.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways promoting cell proliferation and survival. Overexpression of HER2 is a hallmark of certain aggressive breast cancers.

G Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2 Dimerization HER2->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activates RAS Ras HER2_dimer->RAS Activates AKT Akt PI3K->AKT apoptosis Inhibition of Apoptosis AKT->apoptosis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription proliferation Cell Proliferation & Survival transcription->proliferation Cy5_5_Ab Cy5.5-Antibody (e.g., Trastuzumab) Cy5_5_Ab->HER2 Binds to HER2

Caption: Simplified HER2 signaling pathway and targeting with a Cy5.5-labeled antibody.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase implicated in many cancers. Ligand binding to EGFR triggers a signaling cascade that promotes cell growth and proliferation.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS Recruits RAS Ras GRB2_SOS->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription proliferation Cell Proliferation & Growth transcription->proliferation Cy5_5_probe Cy5.5-Targeted Probe (e.g., Affibody, Peptide) Cy5_5_probe->EGFR Binds to EGFR

Caption: Simplified EGFR signaling pathway and targeting with a Cy5.5-labeled probe.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Cy5.5-SE Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the photobleaching of Cy5.5-SE in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

Cy5.5 is a near-infrared (NIR) fluorescent dye known for its strong absorbance, high quantum yield, and good photostability, making it suitable for in vitro and in vivo imaging.[1] The succinimidyl ester (SE) group allows for covalent labeling of primary amines on biomolecules like proteins and antibodies.[2] Its emission in the NIR spectrum is advantageous as it minimizes autofluorescence from biological samples.[3][4]

  • Maximum Absorption Wavelength (λ_abs_): ~675 nm[1]

  • Maximum Emission Wavelength (λ_em_): ~694 nm[1]

Q2: What is photobleaching and why is it a problem for Cy5.5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[5][6] This process occurs when the dye is in an excited triplet state and reacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[5] While Cy5.5 is considered relatively photostable, prolonged exposure to high-intensity excitation light will lead to a gradual loss of signal, which can compromise image quality and the accuracy of quantitative measurements.[4][6]

Q3: What are the primary factors that influence Cy5.5 photobleaching?

Several factors contribute to the rate of photobleaching:

  • Excitation Light Intensity: Higher light intensity increases the rate at which fluorophores are excited, accelerating photobleaching.[5]

  • Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.[7][8]

  • Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching for cyanine (B1664457) dyes.[5][9] Reducing oxygen levels can significantly enhance dye stability.[8]

  • Local Chemical Environment: The pH and composition of the imaging buffer or mounting medium can affect the stability of the dye.[4][7] A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[7]

Q4: Are there more photostable alternatives to Cy5.5?

Yes, several alternative dyes in the same spectral region offer improved photostability. Dyes like Alexa Fluor 647 are well-known for their enhanced brightness and resistance to photobleaching compared to Cy5.[7]

Troubleshooting Guide

This guide addresses common problems encountered during microscopy experiments with this compound.

Problem 1: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching.

  • Solution 1: Reduce Excitation Intensity.

    • Action: Lower the power of the laser or lamp.[7][8]

    • Protocol: Use neutral density (ND) filters to decrease the excitation light. Start with the lowest possible intensity that provides a sufficient signal-to-noise ratio (SNR).[6][7]

  • Solution 2: Minimize Exposure Time.

    • Action: Reduce the duration of light exposure.[7][8]

    • Protocol: Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between image acquisitions.[6][7]

  • Solution 3: Use an Antifade Reagent.

    • Action: Incorporate an antifade reagent into your mounting medium or imaging buffer.[5][7]

    • Protocol: Use a commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD) or add antifade reagents like Trolox or an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging buffer.[7][10] Note that some antifade reagents like p-Phenylenediamine (PPD) may react with and damage cyanine dyes.[11][12]

Problem 2: Low signal-to-noise ratio (SNR).

This can be caused by a weak signal, high background, or both.

  • Solution 1: Optimize Dye Labeling.

    • Action: Ensure an optimal dye-to-protein labeling ratio.

    • Protocol: Perform a titration to find the ideal ratio. Over-labeling can cause self-quenching, where adjacent dye molecules reduce each other's fluorescence.[7]

  • Solution 2: Reduce Background Fluorescence.

    • Action: Minimize non-specific signals.

    • Protocol: Use high-quality, clean slides and coverslips. Ensure unbound dye is thoroughly removed after labeling using methods like size-exclusion chromatography or dialysis.[7] Use appropriate emission filters to block out-of-band light.

  • Solution 3: Optimize Detector Settings.

    • Action: Adjust the camera or PMT gain and offset.

    • Protocol: Increase the detector gain to amplify the signal. Be aware that this can also amplify noise, so find a balance that provides the best SNR without saturating the signal.

Quantitative Data Summary

The photostability of fluorophores can be enhanced by using optimized imaging buffers and antifade reagents. The table below summarizes the relative performance of different protective agents on cyanine dyes.

Protective Agent/ConditionEffect on PhotostabilityKey Findings
Oxygen Scavenging System (GGO) Significant IncreaseIn combination with a triplet state quencher, GGO yielded the longest average photobleaching lifetimes for the Cy3/Cy5 pair.[13]
Trolox (Vitamin E analog) Significant IncreaseActs as a triplet state quencher, reducing photobleaching by deactivating the reactive triplet state of the fluorophore.[7]
Cyclooctatetraene (COT) Significant IncreaseDirect conjugation of COT to Cy5 dramatically enhanced fluorophore photostability and reduced blinking.[14][15]
4-Nitrobenzyl alcohol (NBA) Significant IncreaseCovalent attachment of NBA to Cy5 substantially increased photostability compared to the parent dye.[14]
Ascorbic Acid (Vitamin C) Significant IncreaseCan be used as a simple buffer additive to prevent photobleaching and photoblueing effects in cyanine dyes like Cy5.[16][17]

Visualizations

The following diagrams illustrate key concepts and workflows for managing this compound photobleaching.

photobleaching_mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with ROS O2 Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂)

Caption: Simplified Jablonski diagram of the photobleaching pathway.

troubleshooting_workflow start Problem: Rapid Signal Loss q1 Is Excitation Intensity Minimized? start->q1 a1 Reduce Laser/Lamp Power Use ND Filters q1->a1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1->q2 a2 Use Shutter Increase Time Intervals q2->a2 No q3 Using an Antifade Reagent? q2->q3 Yes a2->q3 a3 Add Antifade Mounting Medium (e.g., ProLong Gold, Trolox) q3->a3 No q4 Is Imaging Buffer Optimized? q3->q4 Yes a3->q4 a4 Use Oxygen Scavenger Maintain pH ~7.5 q4->a4 No end_node Signal Stability Improved q4->end_node Yes a4->end_node

Caption: A logical workflow for troubleshooting photobleaching issues.

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate

This protocol provides a method to quantify the photobleaching rate of this compound in your specific experimental setup.

Materials:

  • Sample labeled with this compound mounted on a glass coverslip.

  • Fluorescence microscope with a laser source for Cy5.5 excitation (e.g., 633 nm or 647 nm).[7]

  • Appropriate emission filters for Cy5.5.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your Cy5.5-labeled sample as you would for your experiment and mount it on the microscope.

  • Microscope Setup:

    • Locate a representative field of view.

    • Set the excitation laser power and detector gain to levels typical for your imaging experiments.[7]

    • Focus on the sample. It is best practice to focus using transmitted light or on a neighboring area to minimize photobleaching before the experiment begins.[6]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.[7] A typical starting point would be one frame every 5-10 seconds for a total of 5-10 minutes, but this should be adjusted based on the observed rate of bleaching.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define a region of interest (ROI) around the fluorescent structures.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[7]

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[7]

Protocol 2: Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins or antibodies.

Materials:

  • Protein/antibody solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[2]

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).[2]

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2]

  • Purification column (e.g., Sephadex G-25) or dialysis device.[2]

  • Storage buffer (e.g., PBS with carrier protein like BSA and a preservative like sodium azide).[2]

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer (Tris or glycine (B1666218) buffers are incompatible). If needed, perform a buffer exchange into the Labeling Buffer. The concentration should ideally be 2-10 mg/mL.[2][18]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mg/mL.[2][18] Protect this solution from light.

  • Labeling Reaction:

    • Calculate the volume of this compound stock solution needed for the desired dye-to-protein molar ratio. A 10-fold molar excess of dye to protein is a common starting point, but this should be optimized for your specific protein.[2]

    • Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.[2][18]

    • Incubate the reaction for 1 hour at room temperature in the dark.[2]

  • Purification:

    • Separate the labeled protein from unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[2]

    • Alternatively, perform dialysis against the storage buffer at 4°C with multiple buffer changes.[2]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Store the labeled protein according to its requirements, typically at 4°C or -20°C, protected from light.

References

Technical Support Center: Purification of Cy5.5-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unconjugated Cy5.5-SE dye from labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must unconjugated dye be removed?

This compound (Cyanine5.5 Succinimidyl Ester) is a fluorescent dye used to label biomolecules, such as proteins and antibodies, through a reaction with primary amines (-NH2).[1] The succinimidyl ester (SE) group reacts with amine groups, typically on lysine (B10760008) residues, to form a stable, covalent amide bond.[1][] This labeling reaction is often performed at an alkaline pH (8.0-8.5) to ensure the primary amines are deprotonated and reactive.[][3][4]

It is critical to remove any unconjugated or "free" dye after the labeling reaction for several reasons:

  • Prevents High Background: Free dye can bind non-specifically to surfaces or other molecules in an assay, leading to high background fluorescence and a poor signal-to-noise ratio.

  • Ensures Accurate Quantification: The presence of free dye interferes with the accurate determination of the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules.[5][6]

  • Avoids Inaccurate Results: Unconjugated dye can lead to false-positive signals or misinterpretation of localization in imaging experiments.

Q2: What are the primary methods for removing unconjugated this compound dye?

The most common methods for purifying dye-conjugated biomolecules are based on physicochemical differences between the large, labeled protein and the small, free dye molecule. The main techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[7][8][9][10] The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[3][11] The larger dye-protein conjugates cannot enter the pores and elute quickly, while the smaller, unconjugated dye molecules enter the pores and are retarded, eluting later.[9]

  • Dialysis: This technique uses a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[12] The labeled protein is retained inside the dialysis tubing or cassette, while the small, free dye molecules diffuse across the membrane into a large volume of external buffer, which is changed several times to ensure complete removal.[12]

  • Precipitation: This method involves selectively precipitating the protein out of the solution, leaving the soluble unconjugated dye in the supernatant. Common precipitating agents include cold acetone (B3395972) or trichloroacetic acid (TCA).[13] After centrifugation, the supernatant containing the free dye is discarded, and the protein pellet is washed and resolubilized.

Q3: How do I select the most appropriate purification method for my experiment?

The choice of method depends on factors such as the scale of the reaction, the properties of the biomolecule, the required purity, and available equipment.

Diagram 1: Logic for Selecting a Purification Method

G start Start: Labeled Conjugate Mixture decision1 Need fast purification for a small sample volume? start->decision1 decision2 Is sample dilution a concern? decision1->decision2 No sec Size Exclusion Chromatography (Spin Column) decision1->sec Yes decision3 Is the protein stable to solvents/acid and easy to resolubilize? decision2->decision3 No sec_column Size Exclusion Chromatography (Gravity Column) decision2->sec_column Yes dialysis Dialysis / Ultrafiltration decision3->dialysis No precipitation Precipitation (Acetone/TCA) decision3->precipitation Yes

Caption: Workflow for choosing a suitable method to remove free dye.

Method Comparison

FeatureSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationPrecipitation (Acetone/TCA)
Principle Separation based on molecular size.[9]Diffusion of small molecules across a semipermeable membrane.[12]Differential solubility of protein vs. dye.
Advantages Fast (especially spin columns), high recovery, gentle, removes other small molecules (e.g., salts).[10][14]Gentle, can be used for large volumes, also allows for buffer exchange.[12]Fast, inexpensive, concentrates the protein sample.[13]
Disadvantages Can cause sample dilution (gravity columns), potential for protein adsorption to resin.Time-consuming (passive dialysis), can cause significant sample dilution, risk of sample loss.[15]Risk of protein denaturation, protein may be difficult to resolubilize, recovery can be incomplete.
Typical Time 5-15 minutes (spin column); 30-60 minutes (gravity column).4 hours to overnight (passive dialysis); 30-60 minutes (ultrafiltration).[12]1-3 hours.

Troubleshooting Guide

Q4: I have purified my conjugate, but I still detect free dye. What should I do?

  • Repeat the Purification Step: For methods like SEC or spin columns, a second pass through a fresh column can remove residual dye.[6] For dialysis, extend the dialysis time or increase the number of buffer changes.

  • Optimize Your Method: If using SEC, ensure the column bed volume is at least 10-20 times your sample volume for effective separation.[5] For dialysis, ensure you are using a membrane with the correct MWCO and a sufficiently large volume of dialysis buffer (at least 200 times the sample volume).[5]

  • Consider an Orthogonal Method: If one method is insufficient, try another. For example, after an initial purification by SEC, you could perform an ultrafiltration step to further concentrate the sample and remove any remaining dye.[16]

Q5: My protein/antibody recovery is very low after purification. How can I improve it?

  • For Precipitation: Low recovery is often due to incomplete resolubilization of the protein pellet. Try different, more stringent resuspension buffers. However, be aware that some proteins are inherently difficult to resolubilize after precipitation.

  • For SEC/Spin Columns: Your protein may be adsorbing to the column matrix. You can try pre-blocking the column with a solution of bovine serum albumin (BSA), if compatible with your downstream application. Also, ensure you are using a resin with the correct exclusion limit for your protein size.[7]

  • For Dialysis/Ultrafiltration: Protein can be lost due to non-specific binding to the membrane. Using low-protein-binding membranes can help mitigate this. Also, ensure the MWCO of the membrane is significantly smaller than your protein's molecular weight to prevent its loss. A general rule is to use a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of the protein to be retained.[17]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Method)

This method is ideal for rapid purification of small sample volumes (typically < 500 µL).

Diagram 2: Experimental Workflow for SEC (Spin Column)

G cluster_prep Column Preparation cluster_purify Purification prep1 Invert column to resuspend resin prep2 Snap off bottom closure prep1->prep2 prep3 Place in collection tube prep2->prep3 prep4 Centrifuge (e.g., 1 min @ 1,500 x g) to remove storage buffer prep3->prep4 purify1 Place column in a new tube prep4->purify1 purify2 Slowly apply reaction mixture to center of resin bed purify1->purify2 purify3 Centrifuge (e.g., 2 min @ 1,500 x g) to collect eluate purify2->purify3 product Purified Conjugate (in collection tube) purify3->product

Caption: Step-by-step workflow for purifying conjugates via a spin column.

Methodology:

  • Prepare the Spin Column: Invert the column vigorously to resuspend the resin. Remove the bottom closure and place the column into a 2 mL microcentrifuge collection tube.[17]

  • Equilibrate: Centrifuge the column for 1 minute at 1,500 x g to remove the storage solution. Discard the flow-through.[17]

  • Load Sample: Place the column into a new, clean collection tube. Slowly apply the conjugation reaction mixture (e.g., 100-250 µL) to the center of the resin bed.[6]

  • Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube is the purified dye-protein conjugate.[17] The unconjugated dye remains in the resin.

  • Storage: Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[6]

Protocol 2: Dialysis (Dialysis Tubing Method)

This method is suitable for larger sample volumes but requires more time.

Diagram 3: Experimental Workflow for Dialysis

G prep1 Cut tubing and hydrate according to manufacturer's protocol load Load sample into tubing prep1->load secure Securely close both ends with clips load->secure dialyze Place tubing in large beaker of dialysis buffer (e.g., PBS) secure->dialyze stir Stir buffer gently at 4°C dialyze->stir change Change buffer 2-3 times (e.g., after 2h, 4h, and overnight) stir->change recover Recover purified sample from tubing change->recover product Purified Conjugate recover->product

Caption: General workflow for removing small molecules using dialysis.

Methodology:

  • Prepare Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling or washing with buffer).[12]

  • Load Sample: Secure one end of the tubing with a clip. Pipette the conjugation reaction mixture into the tubing, leaving some space at the top for expansion.

  • Seal Tubing: Remove excess air and seal the second end of the tubing with another clip.

  • Perform Dialysis: Place the sealed tubing into a beaker containing a large volume of dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume. Place the beaker on a stir plate with a stir bar and stir gently at 4°C.[12]

  • Change Buffer: Allow dialysis to proceed for at least 2-4 hours, then change the buffer. Repeat the buffer change at least two more times. For best results, one of the dialysis steps should be performed overnight.[12]

  • Recover Sample: Carefully remove the tubing from the buffer, remove one clip, and pipette the purified conjugate into a clean storage tube.

Protocol 3: Acetone Precipitation

This is a rapid method for concentrating the protein and removing free dye.

Methodology:

  • Chill Acetone: Prepare a sufficient volume of pure acetone and chill it to -20°C.

  • Add Acetone: Add at least 3-4 volumes of the ice-cold acetone to your protein sample in a centrifuge tube.

  • Incubate: Vortex the mixture gently and incubate at -20°C for at least 2 hours to allow the protein to precipitate.

  • Pellet Protein: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[13]

  • Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the acetone and the unconjugated dye. Be careful not to disturb the protein pellet.[13]

  • Wash Pellet (Optional but Recommended): Add a small volume of cold acetone to the pellet, vortex briefly, and centrifuge again. This helps remove any remaining trapped dye.

  • Dry Pellet: Allow the pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilize: Resuspend the protein pellet in a suitable buffer (e.g., PBS). Pipette up and down or vortex gently to ensure the protein is fully dissolved.

References

Optimizing Cy5.5-SE Labeling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Cy5.5 succinimidyl ester (SE) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the conjugation process. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible labeling of your proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Cy5.5-SE?

The optimal pH for labeling primary amines (such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) with N-hydroxysuccinimide (NHS) esters like this compound is between 8.2 and 8.5.[1][2] This pH range represents a critical balance: it is high enough to ensure that the primary amino groups are deprotonated and thus nucleophilic enough to react with the NHS ester, but not so high as to cause rapid hydrolysis of the NHS ester, which would render it non-reactive.[1][2][3] While labeling can be achieved at a lower pH (e.g., 7.3), the reaction time will need to be significantly longer.[4]

Q2: Which buffers are recommended for the labeling reaction?

It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the this compound dye, leading to significantly reduced labeling efficiency.[1] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[3][5]

  • 0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[3]

  • Phosphate-Buffered Saline (PBS) with the pH adjusted to the optimal range.

Q3: What is the recommended dye-to-protein molar ratio for starting optimizations?

A common starting point for optimizing your labeling reaction is a 10:1 to 20:1 molar ratio of this compound to your protein or antibody.[6] However, the optimal ratio is highly dependent on the specific protein and the desired degree of labeling (DOL). It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the ideal condition for your specific application.[7]

Q4: How should I prepare and store the this compound stock solution?

This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mg/mL.[6] It is recommended to prepare this solution immediately before use.[1] If storage is necessary, the stock solution in DMF can be stored for 1-2 months at -20°C, protected from light and moisture.[3] Aqueous solutions of the NHS ester are not stable and should be used immediately.[3]

Q5: What is the Degree of Labeling (DOL) and how do I calculate it?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[8] An optimal DOL is critical for maximizing fluorescence without causing self-quenching or altering the biological activity of the protein.[9] For many applications, a DOL of 2-7 is considered optimal.[6]

The DOL is calculated using spectrophotometric measurements of the purified conjugate at two wavelengths:

  • A280: Absorbance at 280 nm (for the protein)

  • Amax: Absorbance at the maximum absorbance wavelength of Cy5.5 (typically ~675 nm)

A correction factor (CF) is required to account for the dye's absorbance at 280 nm. The formulas for calculating the DOL are provided in the experimental protocols section below.

Troubleshooting Guide

This section addresses common issues encountered during this compound labeling reactions and provides systematic approaches to identify and resolve them.

Problem 1: Low or No Labeling Efficiency
Potential Cause Troubleshooting Steps
Incorrect Buffer Composition Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer like 0.1 M sodium bicarbonate or phosphate buffer.[1]
Suboptimal pH Verify that the pH of the reaction buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter.[1][2]
Hydrolyzed this compound Prepare the this compound stock solution immediately before use. Ensure the DMSO or DMF solvent is anhydrous. Store the lyophilized dye desiccated and protected from light at < -15°C.[6]
Low Protein Concentration For optimal labeling, the protein concentration should be at least 2 mg/mL, with a recommended range of 2-10 mg/mL.[10] If your protein solution is too dilute, consider concentrating it before labeling.[1]
Insufficient Dye-to-Protein Ratio Increase the molar excess of this compound in the reaction. A titration of different ratios is recommended to find the optimum.[7]
Inactive Protein Ensure the protein is properly folded and that the primary amine sites are accessible.
Problem 2: Over-labeling and Protein Precipitation
Potential Cause Troubleshooting Steps
Excessive Dye-to-Protein Ratio Reduce the molar ratio of this compound to protein in the labeling reaction. Aim for a lower DOL, typically in the range of 2-4.[8]
High Protein Concentration While a higher protein concentration generally improves labeling efficiency, extremely high concentrations can sometimes lead to aggregation. Consider optimizing the protein concentration in conjunction with the dye-to-protein ratio.
Hydrophobicity of the Dye Over-labeling with a hydrophobic dye like Cy5.5 can lead to protein aggregation and precipitation.[11] Ensure thorough mixing during the reaction and consider the solubility of your specific protein.
Problem 3: Presence of Free Dye After Purification
Potential Cause Troubleshooting Steps
Inefficient Purification Ensure the chosen purification method is appropriate for the size of your protein and the free dye. For spin columns or size-exclusion chromatography, make sure the resin has the correct molecular weight cutoff.[8] For dialysis, ensure sufficient dialysis time and at least three buffer changes.[8]
Column Overloading Do not exceed the recommended sample volume or concentration for the purification column.[8]
Non-covalent Binding of Dye Ensure proper quenching of the reaction (if applicable) and that the purification buffer conditions are sufficient to disrupt non-covalent interactions.

Quantitative Data on Labeling Parameters

The efficiency of the this compound labeling reaction is influenced by several key parameters. The following tables provide an overview of how varying these conditions can impact the final Degree of Labeling (DOL). Note: The exact DOL will vary depending on the specific protein being labeled.

Table 1: Effect of pH on Labeling Efficiency

pH Relative Labeling Efficiency Remarks
< 7.0Very LowPrimary amines are protonated and non-reactive.[3]
7.0 - 8.0ModerateReaction proceeds, but may require longer incubation times.[4]
8.2 - 8.5 Optimal Ideal balance between amine reactivity and NHS ester stability. [1][2]
> 9.0DecreasingIncreased rate of NHS ester hydrolysis competes with the labeling reaction.[3]

Table 2: Effect of Dye-to-Protein Molar Ratio on Degree of Labeling (DOL)

Dye:Protein Molar Ratio Expected DOL Range Potential Outcome
5:11 - 3Suitable for applications requiring a low DOL to preserve protein function.
10:12 - 5A good starting point for many proteins, often resulting in bright conjugates.[6]
20:14 - 8May be necessary for proteins with fewer accessible amines, but increases the risk of over-labeling and quenching.[6]
> 20:1> 7High risk of fluorescence quenching, protein precipitation, and altered biological activity.[8]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol provides a general guideline for labeling an IgG antibody. It should be optimized for your specific antibody and application.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Adjust the antibody concentration to 2-10 mg/mL.[10]

2. This compound Stock Solution Preparation:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6] Vortex to ensure the dye is fully dissolved. This solution should be prepared fresh.

3. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • Slowly add the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

4. Purification of the Labeled Antibody:

  • Remove the unreacted dye using a spin desalting column (with an appropriate molecular weight cutoff, e.g., 40K for IgG) or by dialysis.

  • For spin column purification:

    • Equilibrate the column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Centrifuge to collect the purified, labeled antibody.[12]

  • For dialysis:

    • Transfer the reaction mixture to a dialysis cassette.

    • Dialyze against 1L of PBS at 4°C for at least 6 hours, with at least three buffer changes.[8]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (A675).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A280 - (A675 × CF)] / ε_protein

    • Where CF is the correction factor for Cy5.5 at 280 nm (typically ~0.05) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the dye concentration:

    • Dye Conc. (M) = A675 / ε_dye

    • Where ε_dye is the molar extinction coefficient of Cy5.5 (typically ~250,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3) labeling Labeling Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep This compound Stock (Anhydrous DMSO/DMF) dye_prep->labeling purify Purification (Spin Column / Dialysis) labeling->purify analysis DOL Calculation (Spectrophotometry) purify->analysis application Downstream Application analysis->application

Caption: A streamlined workflow for labeling proteins with this compound.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_low_labeling start Low Labeling Efficiency check_buffer Is buffer amine-free? start->check_buffer check_ph Is pH 8.2-8.5? check_buffer->check_ph Yes solution_buffer Buffer exchange protein check_buffer->solution_buffer No check_dye Is this compound fresh? check_ph->check_dye Yes solution_ph Adjust pH check_ph->solution_ph No check_conc Is protein conc. >2 mg/mL? check_dye->check_conc Yes solution_dye Use fresh dye check_dye->solution_dye No check_ratio Increase dye:protein ratio? check_conc->check_ratio Yes solution_conc Concentrate protein check_conc->solution_conc No solution_ratio Optimize ratio check_ratio->solution_ratio Yes

Caption: A decision tree for troubleshooting low labeling efficiency.

EGFR Signaling Pathway Visualization

Cy5.5-labeled antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize and track this crucial signaling pathway, which is often dysregulated in cancer.[13][14]

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras -> Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cy5_5_Ab Cy5.5-Antibody Cy5_5_Ab->EGFR Binds to

Caption: Visualization of the EGFR signaling cascade using a Cy5.5-labeled antibody.

References

Solving Cy5.5-SE aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioconjugation with Cy5.5-SE, particularly focusing on aggregation and precipitation.

Troubleshooting Guide

Aggregation and precipitation of this compound or the labeled conjugate can occur at various stages of the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: this compound precipitates upon dissolution in aqueous buffer.

Potential Cause Recommended Solution
Hydrolysis of NHS ester: this compound is susceptible to hydrolysis in aqueous solutions, leading to the poorly soluble carboxylic acid form.[1][2]Prepare a concentrated stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] This stock solution should be prepared fresh and used immediately.[3] Store the anhydrous solvent properly to prevent moisture absorption.
Low solubility of the dye in the chosen buffer: The inherent hydrophobicity of the cyanine (B1664457) dye can lead to poor solubility and aggregation in certain aqueous buffers.[4]While direct dissolution in aqueous buffer is not recommended, ensure the final reaction buffer is compatible with the dye-protein conjugate. If the protein itself has low solubility, consider optimizing the buffer composition.[1]

Problem 2: Precipitation occurs during the labeling reaction.

Potential Cause Recommended Solution
High dye-to-protein molar ratio: Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Longer wavelength dyes like Cy5.5 have larger ring systems that are more prone to aggregation.Start with a lower dye-to-protein molar ratio, typically in the range of 10:1 to 20:1.[3] The optimal ratio may need to be determined empirically for each protein. An optimal degree of labeling (DOL) is typically between 2 and 7.[3]
Inappropriate reaction buffer pH: The pH of the reaction buffer is critical for efficient labeling and maintaining protein stability.[1][2]The optimal pH for labeling primary amines with NHS esters is between 8.0 and 9.0.[2][3][5] Use non-amine-containing buffers such as 0.1 M sodium bicarbonate or 50 mM sodium borate.[1]
High concentration of reactants: High concentrations of the dye or the protein can promote aggregation.[6]While a higher protein concentration (2-10 mg/mL) can improve labeling efficiency, be mindful of the protein's intrinsic solubility.[2][5] If precipitation is observed, try reducing the concentration of the protein and/or the dye.
Presence of salts: Certain salts can promote the aggregation of cyanine dyes.[6][7]If possible, minimize the salt concentration in the labeling buffer, ensuring it is still sufficient for protein stability.

Problem 3: The final conjugate precipitates after purification.

Potential Cause Recommended Solution
Residual unconjugated dye: Free dye in the purified product can aggregate and precipitate over time.Ensure thorough purification of the conjugate using methods like size exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all unconjugated dye.[2]
Over-labeling: As mentioned previously, a high degree of labeling can render the protein conjugate insoluble.[4]If over-labeling is suspected, reduce the dye-to-protein ratio in subsequent labeling reactions.
Inappropriate storage buffer: The storage buffer may not be optimal for the long-term stability of the labeled protein.Store the purified conjugate in a buffer that is known to maintain the stability of the unlabeled protein. Protect the conjugate from light and store at appropriate temperatures (-20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound should be dissolved in high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][3] This stock solution should be prepared fresh before use.[3]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for labeling primary amines with this compound is between 8.0 and 9.0.[2][3][5] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[1]

Q3: Can I use a Tris-based buffer for the labeling reaction?

A3: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][5] However, Tris buffer can be used to quench the reaction.[1]

Q4: How can I prevent my protein from precipitating during labeling?

A4: To prevent protein precipitation, you can try the following:

  • Optimize the dye-to-protein molar ratio; start with a lower ratio.[4]

  • Ensure the protein concentration is within a range that maintains its solubility (typically 2-10 mg/mL).[2][5]

  • Use a suitable non-amine containing buffer at the optimal pH (8.0-9.0).[1][2][3][5]

  • Control the reaction temperature and time.

Q5: How do I remove aggregates from my final product?

A5: If aggregates are present in the final product, they can sometimes be removed by centrifugation or by using size exclusion chromatography. However, it is best to optimize the labeling and purification steps to prevent their formation in the first place.

Quantitative Data Summary

ParameterRecommended Value/ConditionReference(s)
This compound Stock Solution 10 mg/mL in anhydrous DMSO or DMF[1][3]
Labeling Reaction pH 8.0 - 9.0[2][3][5]
Recommended Buffers 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate[1]
Protein Concentration 2 - 10 mg/mL[2][5]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)[3]
Optimal Degree of Labeling (DOL) 2 - 7[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3]

  • Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1][3]

  • Vortex briefly to ensure the dye is completely dissolved.

  • This stock solution should be prepared fresh and used immediately.[3]

Protocol 2: Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS).[2][3] If the buffer contains primary amines (like Tris or glycine), the protein must be purified by dialysis or desalting column into a suitable buffer.[3]

    • Adjust the protein concentration to 2-10 mg/mL.[2][5]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[1][5]

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.[1]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a size exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_dye Prepare this compound Stock Solution (DMSO/DMF) reaction Incubate Dye + Protein (1 hr, RT, dark) prep_dye->reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) prep_protein->reaction purify Purify Conjugate (Size Exclusion Chromatography) reaction->purify analysis Characterize Conjugate (DOL) purify->analysis storage Store Conjugate (-20°C or -80°C, protected from light) analysis->storage

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic cluster_dissolution During Dissolution cluster_labeling During Labeling cluster_post_purification After Purification start Precipitation Observed? cause_hydrolysis Cause: Hydrolysis start->cause_hydrolysis Yes, during dissolution cause_ratio Cause: High Dye:Protein Ratio start->cause_ratio Yes, during labeling cause_ph Cause: Incorrect pH start->cause_ph Yes, during labeling cause_free_dye Cause: Unconjugated Dye start->cause_free_dye Yes, after purification cause_overlabeling Cause: Over-labeling start->cause_overlabeling Yes, after purification solution_anhydrous Solution: Use Anhydrous DMSO/DMF Stock cause_hydrolysis->solution_anhydrous solution_ratio Solution: Lower Ratio cause_ratio->solution_ratio solution_ph Solution: Adjust pH to 8.0-9.0 cause_ph->solution_ph solution_purify Solution: Improve Purification cause_free_dye->solution_purify solution_reoptimize Solution: Re-optimize Labeling cause_overlabeling->solution_reoptimize

Caption: Troubleshooting logic for this compound precipitation issues.

References

Cy5.5-SE Conjugation: A Technical Guide to Optimizing pH for Maximum Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of pH on the efficiency of Cy5.5-succinimidyl ester (SE) conjugation reactions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful labeling of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Cy5.5-SE conjugation with primary amines?

The optimal pH for the reaction between a Cy5.5 N-hydroxysuccinimide (NHS) ester and a primary amine on a target molecule (like a protein or peptide) is between 8.3 and 8.5.[1][2][3][4] Some protocols suggest a slightly broader range of 7.2 to 9.0, but peak efficiency is consistently reported in the 8.3-8.5 range.[5][6][7]

Q2: Why is this specific pH range so critical?

The pH of the reaction is a crucial parameter because it directly influences two competing chemical reactions:[8]

  • Amine Reactivity: The reactive form of the primary amine group (-NH₂) is unprotonated. At acidic or neutral pH, the amine group is predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and will not react with the NHS ester.[1][2][3][8] As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack and cleave the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][8]

Therefore, the optimal pH of 8.3-8.5 is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[8]

Q3: What happens if the reaction pH is too low (e.g., below 7.5)?

If the pH is too low, the majority of primary amines on the target molecule will be protonated (-NH₃⁺).[1][2][3] This protonated form is not a good nucleophile, leading to a very slow or non-existent conjugation reaction and significantly reduced labeling efficiency.[8]

Q4: What happens if the reaction pH is too high (e.g., above 9.0)?

At a pH higher than optimal, the hydrolysis of the this compound becomes the dominant reaction.[1][2][3] The NHS ester will be rapidly inactivated by water before it has a chance to react with the target amine. This rapid degradation of the labeling reagent leads to a low yield of the desired conjugate.[5][8] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6 or higher.[5]

Q5: My conjugation efficiency is low. How do I troubleshoot pH-related issues?

  • Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal 8.3-8.5 range immediately before starting the reaction.

  • Check for Amine-Containing Buffers: Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These will compete with your target molecule for reaction with the this compound, reducing your yield.[5]

  • Monitor pH During Large-Scale Reactions: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide and an acid, causing the pH of the mixture to decrease over time.[3] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.[3]

  • Assess Reagent Quality: Repeated exposure of the solid this compound to moisture can cause it to hydrolyze before use. Ensure it has been stored properly in a desiccated environment.[9][10]

Data Summary

Quantitative data from literature is summarized below to illustrate the critical balance governed by pH.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ValueRationale & Citations
pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester stability.[2][3][4]
Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free and maintains pH in the optimal range.[2][4]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-4 hours or 4°C overnight are common incubation conditions.[3][5]
Molar Excess 5- to 20-fold (Dye:Protein)A starting point; the optimal ratio depends on the target molecule and desired degree of labeling.[8]

Table 2: pH Effect on NHS-Ester Stability (Hydrolysis)

pHHalf-life of NHS EsterImplication for Conjugation
7.0 (at 0°C)4-5 hours[5]Reaction is slow due to protonated amines, but the dye is relatively stable.
8.3-8.5 (at RT)Significantly shorterThe optimal range where amine reaction outcompetes hydrolysis.
8.6 (at 4°C)~10 minutes[5]Hydrolysis is very rapid, significantly reducing the amount of active dye available for conjugation.
9.0Minutes[9]Hydrolysis is the dominant reaction, leading to very low conjugation efficiency.

Visualizing the Process

This compound Conjugation Workflow

The following diagram outlines the key steps for a successful conjugation experiment, from preparation to purification.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p1 Prepare Target Molecule (1-10 mg/mL in Amine-Free Buffer) r1 Add this compound Stock to Target Molecule Solution p1->r1 p2 Prepare Reaction Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3-8.5) p2->p1 p3 Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) p3->r1 r2 Incubate (1-4h at RT or overnight at 4°C) r1->r2 q1 Quench Reaction (Optional) (e.g., 1M Tris-HCl) r2->q1 q2 Purify Conjugate (e.g., Gel Filtration / Desalting Column) q1->q2

Caption: Experimental workflow for this compound conjugation.

Impact of pH on Reaction Pathways

This diagram illustrates the competing reactions of aminolysis (desired conjugation) and hydrolysis at different pH conditions.

G Start This compound + Protein-NH2 Low_pH Low pH (< 7.5) Protein-NH3+ (Protonated) Start->Low_pH Conditions Optimal_pH Optimal pH (8.3-8.5) Protein-NH2 (Deprotonated) Start->Optimal_pH Conditions High_pH High pH (> 9.0) Protein-NH2 (Deprotonated) Start->High_pH Conditions No_Reaction No Reaction / Very Low Efficiency Low_pH->No_Reaction Result Conjugate Successful Conjugate (Stable Amide Bond) Optimal_pH->Conjugate Aminolysis Favored High Rate Hydrolysis Hydrolyzed this compound (Inactive) Optimal_pH->Hydrolysis Hydrolysis Occurs Low Rate High_pH->Conjugate Aminolysis Occurs Low Yield High_pH->Hydrolysis Hydrolysis Favored Very High Rate

Caption: pH-dependent competition between conjugation and hydrolysis.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).

  • This compound (stored desiccated at -20°C).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, adjusted to pH 8.3-8.5.[1][2][4]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[8]

  • Purification column (e.g., Sephadex G-25 desalting column).[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[7][11] Ensure the final pH of the protein solution is between 8.3 and 8.5.[7]

    • The protein solution must be free from amine-containing substances (like Tris, glycine) or ammonium (B1175870) salts.[7]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[7][11] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]

  • Calculate Reagent Volumes:

    • Determine the desired molar excess of this compound to protein. A 10-fold molar excess is a common starting point.[7]

    • The volume of the added this compound stock solution should ideally be less than 10% of the total reaction volume to avoid issues with organic solvent concentration.[6]

  • Run the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[1][3]

    • Incubate the reaction in the dark for 1-4 hours at room temperature or overnight at 4°C.[3][4]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[8] This will consume any unreacted this compound. Incubate for 15-30 minutes.[8]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts (like N-hydroxysuccinimide) using a desalting or gel filtration column (e.g., G-25).[4]

    • Collect the fractions containing the colored, labeled protein.

References

Minimizing self-quenching of Cy5.5-SE conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the self-quenching of Cy5.5-SE conjugates. Researchers, scientists, and drug development professionals can find detailed information to optimize their labeling experiments and minimize fluorescence quenching.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound and subsequent experiments, with a focus on problems arising from self-quenching.

Issue 1: Low fluorescence signal from the purified conjugate.

  • Possible Cause 1: Over-labeling leading to self-quenching.

    • Explanation: When too many Cy5.5 molecules are conjugated to a single protein or antibody, they can interact with each other, leading to the formation of non-fluorescent H-aggregates and energy transfer between dyes (homo-FRET), which quenches the overall fluorescence.[1][2] High dye-to-protein ratios can result in up to 90% quenching of the fluorescence.[1]

    • Solution: Reduce the molar ratio of this compound to your protein in the conjugation reaction. It is recommended to perform a titration with different molar ratios to find the optimal degree of labeling (DOL) that provides the brightest signal.[3] For Cy5.5 labeled IgG, optimal labeling ratios are often found to be between 4 and 5.[4]

  • Possible Cause 2: Inefficient labeling.

    • Explanation: If the conjugation reaction is inefficient, the low signal may be due to a low DOL rather than quenching.

    • Solution:

      • Verify Protein Concentration: Ensure the protein concentration is at least 2 mg/mL, with an optimal concentration of 10 mg/mL, as labeling efficiency decreases at lower concentrations.[5][6]

      • Check Buffer pH and Composition: The pH of the reaction buffer should be between 8.2 and 8.5 for optimal labeling of primary amines.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[6]

      • Fresh Dye Solution: this compound is moisture-sensitive and can hydrolyze. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[3][7]

  • Possible Cause 3: Presence of quenchers.

    • Explanation: Certain substances can quench the fluorescence of cyanine (B1664457) dyes. For example, the reducing agent TCEP can reversibly quench Cy5 fluorescence by forming a covalent adduct.[8][9][10]

    • Solution: Ensure all buffers and solutions are free from known quenching agents. If the presence of a quencher is suspected, purification methods like dialysis or gel filtration should be employed to remove it.[5]

Issue 2: Unexpected absorption spectrum of the conjugate.

  • Possible Cause: H-aggregate formation.

    • Explanation: The formation of H-aggregates due to over-labeling results in a characteristic hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum, often appearing as a shoulder on the main absorption peak.[1]

    • Solution:

      • Optimize DOL: As with low fluorescence, reducing the molar ratio of this compound in the conjugation reaction is the primary solution.

      • Use Modified Dyes: Consider using dyes with an asymmetrical distribution of charge, which can prevent π-stacking of the chromophores and minimize H-aggregate formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is self-quenching of this compound conjugates?

A1: Self-quenching is a phenomenon where the fluorescence intensity of a fluorophore, like Cy5.5, is reduced when multiple dye molecules are in close proximity to each other on a conjugated biomolecule.[2] This can occur through two primary mechanisms:

  • Formation of non-fluorescent H-aggregates: Dye molecules stack in a plane-to-plane fashion, leading to a loss of fluorescence.[1]

  • Homo-FRET (Förster Resonance Energy Transfer): Energy is transferred between identical fluorophore molecules. This increased energy migration can lead to a higher probability of the exciton (B1674681) encountering a non-radiative decay pathway, resulting in quenching.[2]

Q2: What is the optimal Degree of Labeling (DOL) for Cy5.5 conjugates to minimize self-quenching?

A2: The optimal DOL is a balance between incorporating enough dye for a strong signal and avoiding over-labeling that leads to quenching. This value is often protein-dependent. For antibodies (IgG), a DOL of around 4-5 is often optimal for Cy5.5.[4] However, it is always recommended to perform a titration to determine the optimal DOL for your specific protein and application.[3] Generally, for Cy5 conjugates, a DOL between 3 and 7 is suggested, with an optimal value often being around 5.[3]

Q3: How can I accurately determine the Degree of Labeling (DOL)?

A3: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 675 nm). The following formula can be used:

DOL = (A_dye × ε_protein) / [(A_protein - CF × A_dye) × ε_dye]

Where:

  • A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_protein is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • CF is the correction factor for the dye's absorbance at 280 nm.

Q4: Can the choice of linker between the Cy5.5 dye and the biomolecule affect self-quenching?

A4: Yes, the linker can play a role in self-quenching. A longer, more flexible linker can increase the distance between conjugated dye molecules, potentially reducing the likelihood of H-aggregate formation and homo-FRET.[11]

Q5: Are there alternative dyes to Cy5.5 that are less prone to self-quenching?

A5: Yes, some alternative near-infrared dyes have been specifically designed to reduce self-quenching. For example, dyes with an asymmetrical charge distribution can inhibit the π-stacking that leads to H-aggregate formation.[1] Alexa Fluor 647 is another alternative that is reported to be less prone to self-quenching at high degrees of labeling compared to Cy5.[12]

Quantitative Data

Table 1: Effect of Degree of Labeling (DOL) on Relative Fluorescence Intensity.

FluorophoreProteinDegree of Labeling (DOL)Relative Fluorescence IntensityReference
Cy5IgG~2-3Maximum Intensity[4]
Cy5.5IgG~4-5Maximum Intensity[4]
Cy5IgG>3Decreased Intensity[4]
Cy5.5BSA~4Maximum Intensity[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.[6]

    • The buffer should be free of primary amines (e.g., Tris, glycine). A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[5][13]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[14]

  • Dye Preparation:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[3]

  • Conjugation Reaction:

    • Add the calculated amount of this compound solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 molar ratio can be used.[6][15]

    • Protect the reaction mixture from light and incubate at room temperature for 1 hour with gentle shaking.[5][6]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin concentrators.[5][6]

    • Collect the fractions containing the purified conjugate. The conjugate will be in the first colored fractions to elute from a size-exclusion column.

Protocol 2: Determination of Degree of Labeling (DOL)

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm and at the absorbance maximum of Cy5.5 (~675 nm).

    • Use a UV-Vis spectrophotometer and quartz cuvettes.

  • Calculation:

    • Use the formula provided in FAQ 3 to calculate the DOL.

    • Molar Extinction Coefficients:

      • Cy5.5: ~250,000 cm⁻¹M⁻¹ at 675 nm

      • IgG: ~210,000 cm⁻¹M⁻¹ at 280 nm

    • Correction Factor (CF) for Cy5.5 at 280 nm: ~0.05

Visualizations

Self_Quenching_Mechanism cluster_0 High Degree of Labeling cluster_1 Self-Quenching Pathways Protein Protein Cy5.5_1 Cy5.5 Protein->Cy5.5_1 conjugation Cy5.5_2 Cy5.5 Protein->Cy5.5_2 Cy5.5_3 Cy5.5 Protein->Cy5.5_3 Cy5.5_4 Cy5.5 Protein->Cy5.5_4 H_Aggregates H-Aggregate Formation (Non-fluorescent) Cy5.5_2->H_Aggregates Homo_FRET Homo-FRET Cy5.5_2->Homo_FRET Energy Transfer Cy5.5_3->H_Aggregates Cy5.5_3->Homo_FRET Quenched_Signal Reduced Fluorescence (Self-Quenching) H_Aggregates->Quenched_Signal Homo_FRET->Quenched_Signal

Caption: Mechanism of Cy5.5 self-quenching.

Experimental_Workflow Start Start: Protein & this compound Buffer_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Buffer_Prep Dye_Prep Prepare Fresh This compound in DMSO Start->Dye_Prep Conjugation Mix & Incubate (1 hr, RT, dark) Buffer_Prep->Conjugation Dye_Prep->Conjugation Purification Purify Conjugate (e.g., G-25 column) Conjugation->Purification Analysis Spectrophotometric Analysis Purification->Analysis DOL_Calc Calculate DOL Analysis->DOL_Calc End End: Purified Conjugate DOL_Calc->End

Caption: Experimental workflow for Cy5.5 conjugation.

Troubleshooting_Tree Low_Signal Low Fluorescence Signal? Check_Spectrum Check Absorption Spectrum Low_Signal->Check_Spectrum Hypsochromic_Shift Hypsochromic Shift (H-aggregates)? Check_Spectrum->Hypsochromic_Shift Reduce_DOL Reduce Dye:Protein Ratio Hypsochromic_Shift->Reduce_DOL Yes Check_Reaction Review Conjugation Protocol Hypsochromic_Shift->Check_Reaction No Success Signal Improved Reduce_DOL->Success Check_pH pH 8.2-8.5? Check_Reaction->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_Conditions Adjust Reaction Conditions Check_pH->Adjust_Conditions No Check_Protein_Conc Protein > 2 mg/mL? Check_Buffer->Check_Protein_Conc Yes Check_Buffer->Adjust_Conditions No Check_Protein_Conc->Adjust_Conditions No Check_Protein_Conc->Success Yes Adjust_Conditions->Success

Caption: Troubleshooting low fluorescence signal.

References

Best practices for storing Cy5.5-SE and conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Cy5.5-SE (Succinimidyl Ester) and its conjugates.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized this compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated, dark environment.[1][2][3] When stored properly, the solid-form dye can be stable for 12 to 24 months.[2][4]

Q2: What is the best way to prepare and store a this compound stock solution?

A2: It is recommended to prepare a stock solution of this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5][6] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[1][7] Stock solutions in DMSO are generally stable for up to two weeks at -20°C and for one to six months at -80°C.[8]

Q3: How should I store my Cy5.5-conjugated antibody?

A3: Cy5.5-conjugated antibodies should be stored at 4°C, protected from light.[1][4][9] For long-term storage, it is advisable to add a preservative like sodium azide (B81097) (e.g., 0.02%) and a carrier protein such as bovine serum albumin (BSA) at a concentration of 0.1% to prevent aggregation and microbial growth.[4][8] For extended long-term storage, aliquots can be frozen at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[9][10] Always consult the manufacturer's specific recommendations for your antibody.

Q4: What is the impact of pH on the stability of this compound and its conjugates?

A4: The NHS ester group of this compound is susceptible to hydrolysis, especially at alkaline pH.[11] For labeling reactions, a pH of 8.3-8.5 is optimal for the reaction with primary amines while minimizing rapid hydrolysis.[10][12] Cy5.5 conjugates, however, are generally stable over a wider pH range, typically from pH 4 to 10.[11][13]

Storage Conditions Summary

ReagentFormSolvent/BufferTemperatureDurationKey Considerations
This compound Lyophilized PowderN/A-20°C12-24 months[2][4]Store desiccated and protected from light.[1][2]
This compound Stock Solution SolutionAnhydrous DMSO or DMF-20°CUp to 2 weeks[8]Aliquot to avoid freeze-thaw cycles; protect from light and moisture.
Anhydrous DMSO or DMF-80°C1-6 months[8]Aliquot to avoid freeze-thaw cycles; protect from light and moisture.
Cy5.5-Antibody Conjugate SolutionAmine-free buffer (e.g., PBS) with 0.1% BSA and 0.02% Sodium Azide4°C2-12 months[4][8]Protect from light; avoid freezing for short-term storage.
Amine-free buffer (e.g., PBS) with 0.1% BSA-20°C or -80°C>1 year[9][10]Aliquot for single use to prevent freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

  • Q: My protein is not labeling efficiently with this compound. What could be the cause?

    • A: Several factors can lead to low labeling efficiency:

      • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the this compound, reducing labeling efficiency.[7][10] Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.

      • Incorrect pH: The labeling reaction is most efficient at a pH of 8.3-8.5.[10][12] A lower pH will result in protonated amines on the protein, which are not reactive with the NHS ester.

      • Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. Ensure your this compound is stored properly in a desiccated environment and use freshly prepared stock solutions.[5]

      • Low Protein Concentration: A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[10][12]

Issue 2: High Background Fluorescence

  • Q: I am observing high background fluorescence in my imaging experiments. How can I reduce it?

    • A: High background can originate from several sources:

      • Unbound Dye: It is crucial to remove all non-conjugated this compound after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[5]

      • Non-Specific Binding: The dye or the conjugated antibody may bind non-specifically to other components in your sample. Ensure you are using an appropriate blocking buffer (e.g., containing BSA or serum) and have optimized washing steps in your protocol.[14]

      • Autofluorescence: Some cells and tissues have endogenous fluorescence. You can minimize this by using appropriate spectral unmixing if your imaging system supports it, or by using a quencher for autofluorescence.[15]

      • Dye Aggregation: At high concentrations, cyanine (B1664457) dyes can form aggregates that may contribute to background. Centrifuge your conjugate solution before use to pellet any aggregates.[16]

Issue 3: Rapid Signal Loss (Photobleaching)

  • Q: The fluorescence signal from my Cy5.5 conjugate is fading quickly during imaging. What can I do?

    • A: This is likely due to photobleaching. Here are some strategies to mitigate it:

      • Use an Antifade Mounting Medium: For fixed samples, use a commercially available antifade mounting medium to protect the fluorophore from photobleaching.[15][16]

      • Optimize Imaging Parameters: Reduce the excitation light intensity and minimize the exposure time to the sample.[16]

      • Work in an Ozone-Free Environment: Cy5 dyes are sensitive to ozone, which can be present in the laboratory environment and can degrade the dye.[15]

      • Consider Photostabilizing Agents: For live-cell imaging, the addition of photostabilizing agents to the imaging buffer can enhance fluorophore stability.[17]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the vial gently until the dye is completely dissolved.

  • Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Antibody Conjugation with this compound

  • Buffer Exchange: Ensure your antibody is in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5. The antibody concentration should ideally be 2-10 mg/mL.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound: Dissolve this compound in anhydrous DMSO immediately before use to a concentration of 10 mg/mL.[5]

  • Reaction: Add the desired molar excess of this compound solution to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring or rotation.[5]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[12] Collect the fractions containing the labeled antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 675 nm.

  • Storage: Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, protected from light.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage start Start: Lyophilized this compound reconstitute Reconstitute in anhydrous DMSO start->reconstitute mix Mix this compound and Antibody reconstitute->mix antibody_prep Prepare Antibody (Amine-free buffer, pH 8.3-8.5) antibody_prep->mix incubate Incubate 1 hr at RT, in dark mix->incubate purify Purify via Desalting Column incubate->purify store Store Conjugate (4°C or -20°C/-80°C) purify->store end End: Purified Cy5.5 Conjugate store->end

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Problem Encountered low_efficiency Low Labeling Efficiency start->low_efficiency  Low Signal high_background High Background Fluorescence start->high_background  Noisy Image photobleaching Rapid Signal Loss start->photobleaching  Fading Signal check_buffer Check Buffer: Amine-free? low_efficiency->check_buffer check_purification Check Purification: Unbound dye removed? high_background->check_purification use_antifade Use Antifade Mounting Medium photobleaching->use_antifade check_buffer->low_efficiency No, change buffer check_ph Check pH: 8.3-8.5? check_buffer->check_ph Yes check_ph->low_efficiency No, adjust pH check_dye Check Dye: Freshly prepared? check_ph->check_dye Yes check_dye->low_efficiency No, remake check_purification->high_background No, re-purify check_blocking Check Blocking: Sufficient? check_purification->check_blocking Yes check_blocking->high_background No, optimize blocking check_washing Check Washing: Adequate? check_blocking->check_washing Yes check_washing->high_background No, increase washes optimize_imaging Optimize Imaging: Lower laser power? Shorter exposure? use_antifade->optimize_imaging check_environment Check Environment: Ozone-free? optimize_imaging->check_environment

Caption: Troubleshooting decision tree for common Cy5.5 issues.

References

Validation & Comparative

A Head-to-Head Comparison: Cy5.5-SE vs. Alexa Fluor 680 for High-Performance In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in preclinical in vivo imaging, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts data quality, sensitivity, and reproducibility. Among the most common choices in the ~680 nm window are Cyanine5.5 (Cy5.5) and Alexa Fluor 680. This guide provides an objective, data-supported comparison to help researchers, scientists, and drug development professionals select the optimal reagent for their small animal imaging studies.

While spectrally similar, Alexa Fluor 680 often demonstrates superior performance due to its enhanced photostability and resistance to the self-quenching that can plague cyanine (B1664457) dyes, particularly at higher degrees of labeling.

Spectroscopic and Photophysical Properties

The foundational characteristics of a fluorophore determine its potential brightness and suitability for specific imaging systems. Both Cy5.5 and Alexa Fluor 680 operate within the desirable NIR window (650-900 nm), which minimizes tissue autofluorescence and maximizes photon penetration. However, key differences in their quantum yield and molar absorptivity translate to variations in performance.

PropertyCy5.5Alexa Fluor 680Advantage
Excitation Maximum ~673-678 nm[1][2]~679-681 nm[3][4]Comparable
Emission Maximum ~695-707 nm[1][2]~702-704 nm[3][4]Comparable
Molar Extinction Coefficient (ε) ~209,000-250,000 M⁻¹cm⁻¹~184,000 M⁻¹cm⁻¹[4]Cy5.5
Quantum Yield (Φ) ~0.20[2]~0.36[4]Alexa Fluor 680
Calculated Brightness (ε * Φ) ~41,800 - 50,000~66,240Alexa Fluor 680

Brightness is a calculated metric representing the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.

In Vivo Performance: The Critical Difference

While spectroscopic properties are important, performance within a biological system is the ultimate test. Direct comparative studies for in vivo imaging are limited, but extensive in vitro comparisons consistently show that Alexa Fluor dyes are significantly more photostable and less prone to aggregation-induced quenching than their Cy dye counterparts.

A landmark study comparing various long-wavelength dyes demonstrated that protein conjugates of Alexa Fluor dyes were significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling (DOL).[5][6] Cy dyes, including those in the Cy5.5 class, have a known tendency to form non-fluorescent aggregates on proteins, which diminishes the overall signal.[6] In contrast, Alexa Fluor 680 maintains its bright fluorescence even when conjugated to proteins at high molar ratios.[5] This leads to brighter conjugates and more sensitive detection in applications like flow cytometry and microscopy, a performance advantage that is expected to translate to the in vivo environment.[5][6]

For in vivo applications, this means:

  • Brighter Probes: Alexa Fluor 680-labeled antibodies are generally brighter, leading to higher signal-to-background ratios.

  • Higher Sensitivity: The ability to detect low-abundance targets is enhanced due to the superior fluorescence output of Alexa Fluor 680 conjugates.

  • Greater Photostability: During longer imaging sessions required to track biological processes, Alexa Fluor 680 is less susceptible to photobleaching, ensuring a more stable signal over time.[6]

Experimental Design and Protocols

Achieving reliable and reproducible in vivo data requires meticulous attention to experimental detail, from antibody labeling to image acquisition and analysis.

Antibody Labeling with Succinimidyl Esters (SE)

Both Cy5.5-SE and Alexa Fluor 680-SE utilize the same well-established NHS-ester chemistry to label primary amines (e.g., lysine (B10760008) residues) on antibodies and other proteins.

G cluster_prep Antibody Preparation cluster_labeling Conjugation Reaction cluster_purification Purification Ab Purified Antibody (0.5-3.0 mg/mL) Buffer Exchange to Amine-Free Buffer (e.g., PBS, pH 8.0-8.5) Ab->Buffer Dialysis or Spin Column Reaction Combine Antibody and Dye (Molar Ratio 5:1 to 15:1) Buffer->Reaction Dye Dissolve SE Dye (Cy5.5 or AF680) in anhydrous DMSO Dye->Reaction Incubate Incubate 1-2 hours at Room Temperature, Protected from Light Reaction->Incubate Column Purification Column (e.g., Sephadex G-25) Incubate->Column Separate free dye Elute Elute Labeled Antibody Column->Elute QC Measure DOL and Concentration (Spectrophotometry) Elute->QC InVivo Ready for In Vivo Injection QC->InVivo

Caption: Workflow for labeling an antibody with an SE-activated fluorescent dye.

Key Protocol: In Vivo Imaging in a Mouse Tumor Xenograft Model

This protocol provides a representative workflow for evaluating a fluorescently labeled antibody targeting a tumor in a mouse model.

1. Animal Model Preparation:

  • Cell Culture: Culture human cancer cells (e.g., OVCAR-3) in appropriate media.

  • Tumor Inoculation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging, which typically takes 2-4 weeks. For optimal imaging, use hairless mice or remove hair from the imaging area.

2. Labeled Antibody Administration:

  • Probe Preparation: Dilute the purified Cy5.5- or Alexa Fluor 680-labeled antibody in sterile PBS to the desired concentration. A typical starting dose is 25-50 µg of antibody per mouse.[3]

  • Injection: Anesthetize the mouse using isoflurane (B1672236). Inject the labeled antibody solution (typically 100-200 µL) intravenously (IV) via the tail vein. An IV route ensures systemic distribution.

3. In Vivo Fluorescence Imaging:

  • Imaging System: Use a small animal in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters for the ~680 nm range (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).

  • Anesthesia: Keep the animal under isoflurane anesthesia on a heated stage (37°C) throughout the imaging process to prevent movement and maintain body temperature.[3]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 4, 8, 24, 48, and 72 hours) to determine the optimal time for tumor localization and clearance from non-target tissues.[3]

  • Data Analysis: Use the system's software to draw regions of interest (ROIs) over the tumor and a non-target background area (e.g., adjacent muscle). Quantify the average radiant efficiency within these ROIs. Calculate the signal-to-background ratio by dividing the tumor signal by the background signal.

G cluster_animal Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging & Analysis Tumor Establish Tumor Xenograft in Nude Mouse Anesthesia1 Anesthetize Mouse (Isoflurane) Tumor->Anesthesia1 Injection Intravenous (IV) Injection Anesthesia1->Injection Probe Labeled Antibody (Cy5.5 or AF680) Probe->Injection Image Acquire Images at Multiple Time Points Injection->Image Time Course (e.g., 4-72h) ROI Draw Regions of Interest (Tumor vs. Background) Image->ROI Quantify Quantify Signal Intensity (Radiant Efficiency) ROI->Quantify SBR Calculate Signal-to-Background Ratio Quantify->SBR Conclusion Compare Dye Performance SBR->Conclusion

Caption: Experimental workflow for in vivo comparison of fluorescently labeled antibodies.

Conclusion and Recommendation

While this compound is a viable option for in vivo imaging, the available data on photophysical properties and performance in conjugated systems strongly favors Alexa Fluor 680. Its higher quantum yield, superior photostability, and resistance to self-quenching result in brighter, more reliable probes. For researchers seeking the highest sensitivity and reproducibility in their in vivo imaging studies, Alexa Fluor 680 is the recommended choice . This is particularly true for studies involving low-abundance targets, longitudinal tracking over extended periods, or applications where quantitative accuracy is paramount.

References

A Head-to-Head Comparison of Cy5.5-SE and DyLight 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the sensitivity, accuracy, and reproducibility of experimental results. This guide provides an in-depth, objective comparison of two widely used near-infrared (NIR) fluorescent dyes for protein labeling: Cy5.5 succinimidyl ester (SE) and DyLight 680 NHS ester. By presenting key performance metrics, detailed experimental protocols, and supporting data, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.

In the realm of fluorescence-based assays, including western blotting, immunofluorescence, and in vivo imaging, the near-infrared spectrum offers significant advantages by minimizing background autofluorescence from biological samples. Both Cy5.5 and DyLight 680 are prominent dyes in this spectral range, designed for covalent labeling of proteins and other biomolecules through the reaction of their N-hydroxysuccinimide (NHS) esters with primary amines. While spectrally similar, their performance characteristics can differ, influencing experimental outcomes.

Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is often guided by its spectral properties, brightness, and stability. The following tables summarize the key quantitative data for Cy5.5-SE and DyLight 680 to facilitate a direct comparison.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundDyLight 680
Excitation Maximum (λex)~675 nm[1]~682 - 692 nm[2][3]
Emission Maximum (λem)~694 nm[1]~712 - 715 nm[2][3]
Molar Extinction Coefficient~190,000 - 209,000 cm⁻¹M⁻¹[1][4]~140,000 cm⁻¹M⁻¹[2][5]
Quantum Yield (Φ)~0.2 - 0.28[4][6][7]Data not explicitly available
Spectrally Similar DyesAlexa Fluor 680, DyLight 680, IRDye 680[1]Alexa Fluor 680, Cy5.5, iFluor 680[8]

Note: Brightness is a function of both the molar extinction coefficient and the quantum yield. While a specific quantum yield for DyLight 680 is not readily published, it is generally marketed as a bright fluorophore.

Photostability: Resistance to Photobleaching

Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a critical parameter for applications requiring long or intense illumination, such as confocal microscopy and in vivo imaging. While direct, peer-reviewed, head-to-head quantitative comparisons of the photostability of Cy5.5 and DyLight 680 are limited, studies comparing Cy5.5 to the spectrally similar Alexa Fluor 680 provide valuable insights.

One study demonstrated that Cy5.5 analogs exhibited a degradation of 20-30% under ambient atmospheric conditions over two hours of continuous excitation.[9] In the same study, Alexa Fluor 680 showed poorer photostability, with a 63% degradation under similar conditions.[9] Given that DyLight dyes are often marketed for their enhanced photostability, it is plausible that DyLight 680 offers comparable or superior performance to Cy5.5 in this regard. However, experimental validation under specific application conditions is always recommended.

Experimental Protocols: Protein Labeling Methodologies

The following sections provide detailed protocols for the covalent labeling of proteins with this compound and DyLight 680 NHS ester. The fundamental principle for both dyes involves the reaction of the NHS ester with primary amines (e.g., the N-terminus of the protein and the epsilon-amino group of lysine (B10760008) residues) at a slightly alkaline pH to form a stable amide bond.

General Protein Preparation for Labeling

For optimal labeling efficiency with either dye, the protein solution must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester. A common and recommended labeling buffer is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer at a pH of 8.3-9.0. If the protein is in an incompatible buffer, a buffer exchange should be performed using methods such as dialysis or desalting columns. The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.

This compound Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein being labeled.

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.

  • Purification: Remove the unreacted, free dye from the labeled protein using a desalting column (e.g., Sephadex G-25), spin column, or dialysis. The choice of purification method will depend on the volume of the reaction and the properties of the protein.

  • Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial if the final conjugate concentration is low.

DyLight 680 NHS Ester Protein Labeling Protocol

Thermo Fisher Scientific provides kits for labeling proteins with DyLight 680 NHS ester. The following is a generalized protocol based on their recommendations.[10][11]

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., 0.05 M sodium borate, pH 8.5) at a concentration of 1-10 mg/mL.[2]

  • Dye Preparation: The DyLight 680 NHS ester is often supplied in pre-aliquoted vials.[10] Immediately before use, dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.[2]

  • Labeling Reaction: Add the appropriate volume of the dissolved dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 15:1. Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using the provided purification resin and spin columns or through dialysis.[10]

  • Storage: Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizing the Workflow and Logic

To better understand the experimental process and the chemical reaction involved, the following diagrams have been generated using Graphviz.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein Protein Solution (Amine-free buffer, pH 8.3-9.0) Reaction Incubation (1 hour, Room Temp, Dark) Protein->Reaction Dye NHS Ester Dye (this compound or DyLight 680) Dissolved in DMSO/DMF Dye->Reaction Purification Removal of Free Dye (Desalting/Spin Column or Dialysis) Reaction->Purification LabeledProtein Purified Labeled Protein Purification->LabeledProtein

Caption: Experimental workflow for protein labeling.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate NHS_Ester Dye-NHS Ester (Cy5.5 or DyLight 680) NHS_Ester->Intermediate Labeled_Protein Protein-NH-CO-Dye (Stable Amide Bond) Intermediate->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: NHS ester reaction with a primary amine.

Conclusion and Recommendations

Both this compound and DyLight 680 are excellent choices for protein labeling in the near-infrared spectrum, offering the key advantage of reduced background autofluorescence.

  • This compound is a well-established dye with a high molar extinction coefficient and good quantum yield, leading to bright conjugates. It has been extensively cited in the literature, providing a wealth of application data.

  • DyLight 680 is marketed as a high-performance dye with excellent brightness and photostability. Its high water solubility can be advantageous, potentially allowing for higher dye-to-protein ratios without causing precipitation.[3]

The choice between this compound and DyLight 680 will ultimately depend on the specific requirements of the experiment. For applications demanding the highest possible photostability for long-term imaging, DyLight 680 may hold an advantage. For researchers who prefer a dye with a long history of use and a vast body of literature, this compound is a reliable option. It is always advisable to empirically test and optimize the labeling conditions and dye performance for the specific protein and application to achieve the best possible results.

References

A Comparative Guide to Validating Cy5.5-SE Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of fluorescently labeled conjugates is paramount for reliable and reproducible experimental outcomes. This guide provides a detailed comparison of spectroscopic, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) methods for validating the purity of Cyanine5.5-succinimidyl ester (Cy5.5-SE) conjugates.

The conjugation of this compound to biomolecules, such as antibodies and proteins, is a widely used technique for a variety of applications including in vivo imaging, flow cytometry, and fluorescence microscopy. The degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical quality attribute that can significantly impact the conjugate's performance. Both under- and over-labeling can be detrimental, leading to weak signals or compromised biological activity, respectively. Therefore, accurate and robust analytical methods are required to characterize these conjugates.

Comparison of Purity Validation Methods

This section provides a comparative overview of three common analytical techniques used to assess the purity and quality of this compound conjugates.

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Measurement Degree of Labeling (DOL)Purity, presence of free dye and aggregatesMolecular weight, Drug-to-Antibody Ratio (DAR), and heterogeneity
Principle Measures absorbance at two wavelengths to determine the concentrations of the protein and the dye.Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity).Measures the mass-to-charge ratio of ionized molecules.
Data Output A numerical value representing the average number of dye molecules per protein.A chromatogram showing peaks corresponding to the conjugate, free dye, and other impurities.A mass spectrum showing the molecular weights of the different conjugate species.
Resolution Provides an average DOL for the entire population of conjugates. Does not resolve different species.Can separate the main conjugate peak from free dye and aggregated forms, providing a purity percentage.Can resolve different drug-loaded species (e.g., protein with 1, 2, 3... Cy5.5 molecules).
Quantitative? Yes, for average DOL.Yes, for purity based on peak area.Yes, for relative abundance of different species and average DAR.
Throughput HighMediumLow to Medium
Instrumentation SpectrophotometerHPLC system with a UV or fluorescence detectorMass spectrometer (e.g., MALDI-TOF, ESI-QTOF)
Expertise Required LowMediumHigh

Experimental Protocols

Purity Validation by Spectroscopy (Degree of Labeling)

This method is a rapid and straightforward approach to determine the average number of Cy5.5 molecules conjugated to a protein.

Principle: The Beer-Lambert law is used to calculate the concentration of the protein and the Cy5.5 dye by measuring the absorbance of the purified conjugate solution at 280 nm (for the protein) and ~675 nm (the absorbance maximum for Cy5.5). A correction factor is applied to account for the absorbance of the Cy5.5 dye at 280 nm.

Protocol:

  • Purify the Conjugate: It is crucial to remove all unconjugated this compound from the conjugate solution. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A₆₇₅), using a spectrophotometer.

    • Use the purification buffer as a blank.

  • Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:

    • Molar concentration of Cy5.5 = A₆₇₅ / (ε_dye × path length)

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ × CF₂₈₀)

    • Molar concentration of protein = Corrected A₂₈₀ / (ε_protein × path length)

    • DOL = (Molar concentration of Cy5.5) / (Molar concentration of protein)

    Where:

    • ε_dye = Molar extinction coefficient of Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

    • CF₂₈₀ = Correction factor for the absorbance of Cy5.5 at 280 nm (A₂₈₀ of dye / A₆₇₅ of dye, typically around 0.05 for Cy5.5)

    • path length = Cuvette path length in cm (usually 1 cm)

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of Cy5.5-protein conjugates by separating the conjugate from free dye and other impurities.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The protein conjugate, being more hydrophobic than the unconjugated protein and less hydrophobic than the free dye, will have a distinct retention time on the column.

Protocol:

  • Sample Preparation: Dilute the purified conjugate in a suitable mobile phase.

  • HPLC System:

    • Column: A C4 or C18 reversed-phase column is typically used for protein separations.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components.

    • Detection: A UV detector set at 280 nm (for protein) and ~675 nm (for Cy5.5), or a fluorescence detector.

  • Data Analysis: The chromatogram will show peaks corresponding to the conjugate, free dye (if present), and other impurities. The purity of the conjugate is determined by calculating the percentage of the area of the main conjugate peak relative to the total area of all peaks.

Purity Validation by Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a valuable tool for determining the molecular weight of the conjugate and assessing its heterogeneity.

Principle: MALDI-TOF MS measures the mass-to-charge ratio of ionized molecules. By comparing the mass of the conjugate to the mass of the unconjugated protein, the number of attached dye molecules can be determined.

Protocol:

  • Sample Preparation:

    • The purified conjugate sample is mixed with a matrix solution (e.g., sinapinic acid).

    • The mixture is spotted onto a MALDI target plate and allowed to dry.

  • Mass Spectrometry:

    • The sample is analyzed in a MALDI-TOF mass spectrometer.

    • The instrument is operated in linear positive ion mode for large molecules.

  • Data Analysis:

    • The resulting mass spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of Cy5.5 molecules.

    • The average Drug-to-Antibody Ratio (DAR), analogous to DOL, can be calculated from the weighted average of the different species.

Visualizing Experimental Workflows

Conjugation and Purification Workflow

cluster_0 Conjugation cluster_1 Purification Protein Protein Solution (Amine-free buffer, pH 8.0-9.0) Reaction Incubate (Room temp, 1-2 hours, protected from light) Protein->Reaction Cy55_SE This compound (in DMSO) Cy55_SE->Reaction Purification Size-Exclusion Chromatography (e.g., Sephadex G-25) Reaction->Purification Conjugate Purified Cy5.5-Protein Conjugate Purification->Conjugate Collect first colored fraction Free_Dye Free Cy5.5 Dye Purification->Free_Dye Discard later fractions

Caption: Workflow for the conjugation of this compound to a protein followed by purification.

Cell Surface Receptor Binding Assay Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Data Acquisition & Analysis Cells Seed cells expressing the target receptor Incubate Incubate with Cy5.5-labeled ligand (various concentrations) Cells->Incubate Wash Wash to remove unbound ligand Incubate->Wash Imaging Fluorescence Microscopy or Plate Reader Wash->Imaging Quantify Quantify fluorescence intensity Imaging->Quantify Analysis Determine binding affinity (Kd) Quantify->Analysis

Caption: Workflow for a cell surface receptor binding assay using a Cy5.5-labeled ligand.

Conclusion

The validation of this compound conjugate purity is a critical step in ensuring the quality and reliability of experimental data. While UV-Vis spectroscopy provides a quick and easy method for determining the average degree of labeling, it does not provide information on the purity or heterogeneity of the conjugate. HPLC offers a more detailed analysis of purity by separating the conjugate from free dye and other impurities. Mass spectrometry provides the most comprehensive characterization, allowing for the determination of the exact mass of the conjugate and the distribution of different dye-to-protein species. The choice of method will depend on the specific requirements of the application, the available instrumentation, and the desired level of characterization. For comprehensive quality control, a combination of these methods is often recommended.

A Researcher's Guide to Determining the Degree of Labeling for Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy5.5 succinimidyl ester (Cy5.5-SE) for labeling biomolecules, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental reproducibility and optimal conjugate performance. The DOL, representing the average number of dye molecules conjugated to each biomolecule, directly influences fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1] This guide provides a comprehensive comparison of methodologies, supporting experimental data, and detailed protocols for determining the DOL of this compound conjugates.

Spectrophotometric Determination of DOL: A Comparative Overview

The most common method for determining the DOL of fluorescently labeled proteins and other biomolecules is through UV-Vis spectrophotometry.[2][3] This technique relies on the Beer-Lambert law to calculate the concentrations of the protein and the dye in the conjugate. By measuring the absorbance at two specific wavelengths—one for the protein (typically 280 nm) and one for the dye at its maximum absorbance (λmax)—the DOL can be calculated.

For Cy5.5 conjugates, the absorbance is measured at approximately 675 nm, the λmax of Cy5.5, and at 280 nm for the protein. A critical consideration in this calculation is the need for a correction factor to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[1][4]

The general formula for calculating DOL is:

DOL = (Amax × εprotein) / [(A280 - Amax × CF280) × εdye] [5]

Where:

  • Amax is the absorbance of the conjugate at the λmax of the dye.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of the dye at its λmax.

  • CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A280/Amax of the free dye).

The optimal DOL typically ranges from 2 to 10 for antibodies, though the ideal value depends on the specific application and the characteristics of the label and protein.[6] Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially compromise the biomolecule's function.[1][6]

Performance Comparison with Alternative Dyes

While Cy5.5 is a widely used dye, several alternatives are available, each with its own set of photophysical properties. When selecting a dye, researchers should consider factors such as brightness (a function of molar extinction coefficient and quantum yield), photostability, and pH sensitivity.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀)Key Advantages
Cy5.5 ~675~694~250,000~0.04Well-established, good brightness in the far-red spectrum.
Alexa Fluor 680 ~679~702~184,000~0.09High photostability, less prone to self-quenching.[7]
DyLight 680 ~692~712~140,000Not readily availableSpectrally similar to Alexa Fluor 680.
ATTO 680 ~680~700~125,000Not readily availableGood photostability and brightness.
iFluor 647 ~650~670~250,000Not readily availableReported to yield high total fluorescence in antibody conjugates.[7]

Note: Molar extinction coefficients and correction factors can vary slightly depending on the manufacturer and experimental conditions.

Experimental Protocol for Determining Cy5.5 DOL

This protocol outlines the general steps for labeling a protein with this compound and subsequently determining the DOL.

Materials
  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).

  • This compound dye.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.[8][9]

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).[10]

  • UV-Vis Spectrophotometer.

Labeling Procedure
  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[10] Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]

  • Purification: Remove the unreacted dye from the labeled protein using a purification column.[10] Collect the colored protein fraction.

Spectrophotometric Measurement and Calculation
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, approximately 675 nm (Amax). Use the purification buffer as a blank.

  • Calculate DOL: Use the formula provided above with the appropriate molar extinction coefficients and correction factor for your protein and Cy5.5.

Example Calculation for a Cy5.5-IgG Conjugate:

  • Measured A₂₈₀: 0.85

  • Measured A₆₇₅: 0.50

  • Molar Extinction Coefficient of IgG (εprotein): ~210,000 M⁻¹cm⁻¹

  • Molar Extinction Coefficient of Cy5.5 (εdye): ~250,000 M⁻¹cm⁻¹

  • Correction Factor for Cy5.5 (CF₂₈₀): ~0.04

Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / εprotein Protein Concentration (M) = [0.85 - (0.50 × 0.04)] / 210,000 = 3.95 x 10⁻⁶ M

Dye Concentration (M) = A₆₇₅ / εdye Dye Concentration (M) = 0.50 / 250,000 = 2.00 x 10⁻⁶ M

DOL = Dye Concentration / Protein Concentration DOL = (2.00 x 10⁻⁶ M) / (3.95 x 10⁻⁶ M) ≈ 0.51

Visualizing the Workflow

To further clarify the process, the following diagram illustrates the experimental workflow for determining the degree of labeling.

DOL_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Mixing Mix Protein and Dye (Molar Ratio 10:1 to 20:1) Protein_Prep->Mixing Dye_Prep Prepare this compound Stock (10 mg/mL in DMSO/DMF) Dye_Prep->Mixing Incubation Incubate (1 hour at Room Temp) Mixing->Incubation Purify Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purify Spectro Measure Absorbance (280 nm & ~675 nm) Purify->Spectro Calculate Calculate DOL Spectro->Calculate

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of Cy5.5-SE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity

Cross-reactivity occurs when a secondary antibody, designed to target a primary antibody from a specific host species, mistakenly binds to immunoglobulins from other species present in the sample. This can result in high background noise, false positives, and inaccurate signal quantification, particularly in multiplexing experiments. To address this, manufacturers often employ cross-adsorption, a process where the antibody is purified by removing components that bind to off-target immunoglobulins.

Performance Profile of Cy5.5 and Its Alternatives

Cy5.5 is a far-red fluorescent dye commonly used for labeling antibodies in various applications, including in vivo imaging, due to its favorable tissue penetration.[1][2] However, a range of alternative fluorophores are available, often boasting enhanced brightness and photostability. Below is a comparison of the key spectral properties of Cy5.5 and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Considerations
Cy5.5 675 - 684[3][4][5]694 - 710[3][4][5]198,000 - 250,000[4][6]0.2 - 0.22[4][6]Prone to fluorescence loss upon conjugation at high labeling ratios.[7]
Alexa Fluor 680 ~679~702183,0000.36Generally brighter and more photostable than Cy dyes.[8]
DyLight 680 682[3][9]715[3][9]140,000[3]HighHigh water solubility allows for higher dye-to-protein ratios without precipitation.[3]

While direct quantitative, head-to-head cross-reactivity data for Cy5.5-labeled antibodies from manufacturers is often limited, a valuable assessment can be made by examining the extent of cross-adsorption against various species as specified on product datasheets.[10] An antibody that has been cross-adsorbed against a wider range of species is generally expected to exhibit lower cross-reactivity.

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively and qualitatively assess the cross-reactivity of a Cy5.5-SE labeled antibody in your specific experimental context, several methods can be employed.

Dot Blot Assay for Semi-Quantitative Assessment

This method offers a rapid and straightforward way to screen for cross-reactivity against a panel of immunoglobulins.[10]

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat)

  • This compound labeled secondary antibody

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of serial dilutions of each purified IgG onto the membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with PBST.

  • Detection: Visualize the fluorescent signal using a suitable imaging system.

  • Analysis: Compare the signal intensity of the spots corresponding to the target IgG with the signal from non-target IgGs. Significant signal on non-target IgGs indicates cross-reactivity.[10]

ELISA for Quantitative Analysis

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative measure of cross-reactivity.[10]

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified IgGs from various species

  • Wash buffer (PBST)

  • Blocking buffer

  • This compound labeled secondary antibody

  • Fluorescence plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (1-10 µg/mL) overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the this compound labeled secondary antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence intensity using a plate reader with appropriate filters for Cy5.5.

  • Analysis: The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.[10]

Western Blotting for Specificity Verification

Western blotting can be used to assess the cross-reactivity of a labeled secondary antibody against whole cell or tissue lysates from different species.

Protocol:

  • Sample Preparation and Electrophoresis: Prepare lysates from cells or tissues of different species and separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation (Control): For a comprehensive analysis, lanes can be incubated with primary antibodies from different species.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Visualize the fluorescent bands using an appropriate imaging system. Non-specific bands in lanes corresponding to off-target species indicate cross-reactivity.

Immunohistochemistry (IHC) for In Situ Assessment

IHC allows for the evaluation of cross-reactivity within the context of tissue architecture.[11]

Protocol:

  • Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections from various species.

  • Antigen Retrieval (if necessary): Perform antigen retrieval according to standard protocols.

  • Blocking: Block the tissue sections with a blocking solution, often containing normal serum from the same species as the secondary antibody, to prevent non-specific binding.[12]

  • Primary Antibody Incubation: Incubate sections with the primary antibody.

  • Secondary Antibody Incubation: Apply the this compound labeled secondary antibody and incubate.

  • Washing: Wash the slides with a wash buffer (e.g., TBS).

  • Mounting and Visualization: Mount the slides with a suitable mounting medium and visualize using a fluorescence microscope. Off-target staining in tissues from non-target species is indicative of cross-reactivity.

Visualizing Workflows and Concepts

To further clarify the experimental processes and concepts, the following diagrams illustrate the key steps and relationships.

Antibody_Labeling_and_Cross_Reactivity_Workflow cluster_labeling Antibody Labeling cluster_testing Cross-Reactivity Testing Antibody Antibody Labeling_Reaction Labeling Reaction (pH 8.5-9.5) Antibody->Labeling_Reaction This compound This compound This compound->Labeling_Reaction Purification Purification (Size Exclusion Chromatography) Labeling_Reaction->Purification Labeled_Antibody Cy5.5 Labeled Antibody Purification->Labeled_Antibody Incubation Incubation with Labeled Antibody Labeled_Antibody->Incubation Immobilized_IgGs Immobilized IgGs (Target & Non-Target) Immobilized_IgGs->Incubation Washing Washing Incubation->Washing Detection Fluorescence Detection Washing->Detection Analysis Data Analysis (Signal Comparison) Detection->Analysis

Workflow for Antibody Labeling and Cross-Reactivity Testing.

Cross_Reactivity_Concept cluster_sample Sample Primary_Target Primary Ab (Target Species) Antigen Antigen Primary_Target->Antigen Primary_NonTarget Endogenous IgG (Non-Target Species) Secondary_Ab Cy5.5 Labeled Secondary Ab Secondary_Ab->Primary_Target Specific Binding Secondary_Ab->Primary_NonTarget Cross-Reactivity Spectral_Comparison cluster_excitation Excitation Maxima (nm) cluster_emission Emission Maxima (nm) Cy5.5 Cy5.5 Ex_675 ~675-684 Alexa_Fluor_680 Alexa Fluor 680 Ex_679 ~679 DyLight_680 DyLight 680 Ex_682 ~682 Em_694 ~694-710 Em_702 ~702 Em_715 ~715

References

A Comparative Guide to Cy5.5-SE for Quantitative Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of biomedical research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging and quantitative analysis. Among these, Cy5.5-succinimidyl ester (SE) has been a widely adopted dye due to its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deep tissue penetration.[1][2][3] This guide provides an objective comparison of Cy5.5-SE's performance against other common NIR dyes, supported by experimental data, to aid researchers in selecting the optimal fluorescent probe for their specific needs.

Performance Comparison of NIR Dyes

The selection of a fluorescent dye is critical for the sensitivity and accuracy of quantitative assays. The following tables summarize key performance metrics for this compound and its common alternatives, Alexa Fluor 680 and IRDye 800CW.

Table 1: Spectroscopic Properties of Common NIR Dyes

FeatureThis compoundAlexa Fluor 680IRDye 800CW
Excitation Max (nm)~675[4]~679~774
Emission Max (nm)~694[4]~702~789
Extinction Coefficient (M⁻¹cm⁻¹)190,000 - 250,000[5]183,000240,000
Quantum Yield0.28[4]Not specifiedNot specified
Reactive GroupNHS ester[4]NHS esterNHS ester
AlternativesAlexa Fluor® 680, DyLight 680[4]Cy5.5Cy7, Alexa Fluor 750

Table 2: In Vivo Imaging Performance Comparison

ParameterEGF-Cy5.5EGF-IRDye 800CWKey Findings
Excitation/Emission (nm)660/710[6][7]785/830[6]IRDye 800CW operates at longer wavelengths, reducing tissue autofluorescence.[1][8]
Tumor-to-Background Ratio (TBR)Significantly lower than EGF-IRDye 800CW[6][7]Significantly higher than EGF-Cy5.5[6][7]EGF-IRDye 800CW showed a 5.8-fold increase in specific TBR compared to EGF-Cy5.5.[7]
Background SignalHigher[6]Significantly reduced[6][7]Lower background with IRDye 800CW contributes to a better signal-to-noise ratio.[1]

Experimental Protocols

Accurate and reproducible quantitative analysis relies on standardized experimental procedures. Below are detailed protocols for antibody conjugation with this compound and a general workflow for in vivo imaging.

Protocol for IgG Antibody Labeling with this compound

This protocol is adapted for labeling primary amines on antibodies with Cy5.5 monosuccinimidyl ester.

Materials:

  • IgG antibody solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[9]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., Sephadex® G-25)[10]

  • Spin column[10]

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Ensure the antibody solution is free of impurities like BSA or free amino acids.[10]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[9]

  • Labeling Reaction: Add the this compound stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to protein.[10] Incubate the reaction mixture for 1 hour at room temperature with continuous gentle shaking.[10]

  • Purification: Separate the labeled antibody from the free dye using a desalting column pre-equilibrated with PBS.[11] For smaller scale reactions, an ultrafiltration vial can be used.[9]

  • Determination of Degree of Labeling (DOL): The DOL, or the number of dye molecules conjugated to each antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (for Cy5.5, ~675 nm).

  • Storage: Store the purified antibody conjugate at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C, protected from light.[9][10] For long-term storage, adding 50% glycerol (B35011) and storing at -20°C is recommended.[9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of this compound, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Probe Preparation cluster_validation In Vitro Validation cluster_invivo In Vivo Imaging antibody Targeting Antibody (e.g., IgG) conjugation Conjugation Reaction antibody->conjugation cy55se This compound cy55se->conjugation purification Purification (e.g., Desalting Column) conjugation->purification incubation Incubation with Labeled Antibody purification->incubation injection Intravenous Injection purification->injection cell_culture Target Cell Culture cell_culture->incubation microscopy Fluorescence Microscopy incubation->microscopy animal_model Animal Model with Xenograft animal_model->injection imaging NIR Fluorescence Imaging injection->imaging analysis Quantitative Analysis (TBR) imaging->analysis

Caption: Experimental workflow for targeted in vivo imaging.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf_cy55 EGF-Cy5.5 Conjugate egfr EGFR egf_cy55->egfr Binding & Activation ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Caption: EGFR signaling pathway targeted by a Cy5.5 conjugate.

Conclusion

This compound remains a valuable tool for fluorescence-based quantitative analysis, particularly for researchers already equipped with imaging systems optimized for its spectral range. However, for studies demanding the highest sensitivity and signal-to-noise ratio, alternative dyes such as IRDye 800CW have demonstrated superior performance in in vivo applications by operating at longer wavelengths, which significantly reduces background autofluorescence and enhances tumor-to-background ratios.[1][6][7] The choice of fluorescent probe should, therefore, be carefully considered based on the specific experimental requirements, including the imaging system available, the desired sensitivity, and the nature of the biological target.

References

A Head-to-Head Battle of Near-Infrared Dyes: Cy5.5-SE vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research, particularly in the fields of molecular imaging and drug development, the choice of fluorescent probes is paramount for achieving high-quality, reproducible data. Among the plethora of available options, near-infrared (NIR) dyes have gained significant traction due to their ability to penetrate deeper into biological tissues with minimal autofluorescence. This guide provides a comprehensive side-by-side comparison of two widely used NIR dyes: Cy5.5-SE and IRDye 800CW. We will delve into their spectral properties, performance in key applications, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific needs.

Quantitative Data Summary

For a quick overview, the following table summarizes the key quantitative parameters of this compound and IRDye 800CW. These values are crucial for determining the suitability of each dye for various applications and imaging systems.

PropertyThis compoundIRDye 800CW
Excitation Maximum (nm) ~675 - 683[1][2]~773 - 778[3][4][5]
Emission Maximum (nm) ~694 - 710[1][2][6]~789 - 794[3][4][7]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~190,000 - 250,000[8][9][10][11][12]~240,000 - 300,000
Quantum Yield (Φ) ~0.20 - 0.28[8][9][10][11][12]~0.09 - 0.12
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary amines (e.g., lysine (B10760008) residues)Primary amines (e.g., lysine residues)

Performance Comparison in Key Applications

In Vivo Imaging

For in vivo imaging, the choice of fluorophore can significantly impact the signal-to-background ratio (TBR) and overall image quality. A direct comparison study using epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging EGFR-positive tumors in mice revealed a significant advantage for IRDye 800CW.[3] The study demonstrated that EGF-IRDye 800CW resulted in a markedly reduced background and an enhanced TBR compared to EGF-Cy5.5.[3][7] This is attributed to the longer excitation and emission wavelengths of IRDye 800CW, which fall within the optimal NIR window (700-900 nm) where tissue autofluorescence and light scattering are minimized.

Protein Labeling

Both this compound and IRDye 800CW are available with NHS ester reactive groups, making them suitable for labeling primary amines on proteins and antibodies. The labeling efficiency is dependent on factors such as the pH of the reaction buffer and the molar ratio of dye to protein. While both dyes can be effectively conjugated to proteins, the higher molar extinction coefficient of IRDye 800CW can translate to brighter conjugates. However, the higher quantum yield of Cy5.5 may partially offset this difference. The choice between the two may also depend on the specific protein being labeled and the downstream application.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling antibodies with this compound.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.

  • Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Labeling Reaction: Add the dissolved this compound to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).

Protein Labeling with IRDye 800CW NHS Ester

This protocol provides a general guideline for labeling proteins with IRDye 800CW NHS Ester.

Materials:

  • Protein/antibody (in azide-free phosphate (B84403) buffer, pH 8.5)

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or water

  • Purification column (e.g., spin/desalting columns or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein in an azide-free phosphate buffer at pH 8.5.

  • Dye Preparation: Dissolve IRDye 800CW NHS Ester in water or DMSO to a concentration of 10-20 mg/mL. Note that dye dissolved in water should be used immediately.

  • Labeling Reaction: Add the dissolved dye to the protein solution. For a 1 mg IgG antibody, approximately 0.03 mg of dye is a good starting point for a 1:1 to 2:1 dye-to-protein ratio. Incubate the reaction for 2 hours at 20°C, protected from light.

  • Purification: Purify the labeled conjugate using a spin/desalting column or by extensive dialysis against a compatible buffer like 1x PBS.

  • Characterization: Estimate the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~778 nm (for IRDye 800CW).

Mandatory Visualizations

ProteinLabelingWorkflow cluster_cy55 This compound Labeling cluster_irdye800 IRDye 800CW Labeling Cy55_Ab Antibody in Amine-Free Buffer Cy55_React Combine and React (pH 8.5-9.0, 1 hr, RT) Cy55_Ab->Cy55_React Cy55_Dye Dissolve this compound in DMSO Cy55_Dye->Cy55_React Cy55_Purify Purify Conjugate (Desalting Column) Cy55_React->Cy55_Purify Cy55_Final Cy5.5-Labeled Antibody Cy55_Purify->Cy55_Final IRDye_Ab Protein in Phosphate Buffer IRDye_React Combine and React (pH 8.5, 2 hrs, 20°C) IRDye_Ab->IRDye_React IRDye_Dye Dissolve IRDye 800CW in DMSO/Water IRDye_Dye->IRDye_React IRDye_Purify Purify Conjugate (Desalting/Dialysis) IRDye_React->IRDye_Purify IRDye_Final IRDye 800CW-Labeled Protein IRDye_Purify->IRDye_Final

Caption: Workflow for protein labeling with this compound and IRDye 800CW.

InVivoImagingConcept cluster_dyes Fluorescent Probes cluster_output Imaging Outcome Cy55 Cy5.5 Conjugate Injection Intravenous Injection Cy55->Injection IRDye800 IRDye 800CW Conjugate IRDye800->Injection Tumor Tumor Tissue Injection->Tumor Targeting Imaging In Vivo Imaging System Tumor->Imaging Fluorescence Signal Cy55_Image Cy5.5 Image: Higher Background Imaging->Cy55_Image IRDye800_Image IRDye 800CW Image: Lower Background, Higher TBR Imaging->IRDye800_Image

Caption: Conceptual diagram of in vivo tumor imaging performance.

Conclusion

Both this compound and IRDye 800CW are powerful tools for fluorescent labeling in biomedical research. The choice between them will ultimately depend on the specific application. For in vivo imaging applications where deep tissue penetration and high signal-to-noise ratios are critical, IRDye 800CW demonstrates a clear advantage due to its longer emission wavelength.[3][7] For other applications such as western blotting or immunofluorescence, where background autofluorescence may be less of a concern, this compound remains a viable and effective option. Researchers should carefully consider the spectral properties of their imaging systems and the nature of their experimental model when selecting the optimal NIR dye.

References

Assessing the Long-Term Stability of Cy5.5-SE Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of fluorescently labeled proteins is paramount for generating reproducible and accurate experimental data. This guide provides a comprehensive comparison of the stability of proteins labeled with Cy5.5-SE over time, alongside alternative fluorescent dyes. The information presented is supported by experimental data to aid in the selection of the most appropriate labeling reagent for your research needs.

The long-term stability of a fluorescently labeled protein is a critical factor influencing the outcome and reproducibility of various applications, from in vivo imaging to quantitative immunoassays. Degradation of the fluorophore or the protein-dye conjugate can lead to a loss of signal intensity, altered spectral properties, and potentially misleading results. This guide focuses on the stability of proteins labeled with Cyanine5.5-Succinimidyl Ester (this compound) and compares its performance with other commonly used fluorescent dyes.

Key Factors Influencing Stability

The stability of a fluorescently labeled protein is not solely dependent on the intrinsic properties of the dye but is also significantly influenced by a variety of environmental factors. These include:

  • Storage Temperature: Lower temperatures, such as -20°C and -80°C, are generally recommended for long-term storage to minimize degradation.

  • Storage Buffer Composition: The pH, ionic strength, and presence of additives like glycerol (B35011) or antioxidants in the storage buffer can significantly impact the stability of both the protein and the fluorescent dye.

  • Light Exposure: Cyanine dyes, including Cy5.5, are susceptible to photobleaching upon exposure to light. Therefore, it is crucial to store labeled proteins in the dark.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation, which can affect the fluorescence signal.

Comparative Stability Analysis

To provide a clear comparison, the following tables summarize the performance of this compound labeled proteins against spectrally similar alternatives, Alexa Fluor 680 and DyLight 680, under various storage conditions. The data is a synthesis of findings from multiple studies.

Table 1: Long-Term Storage Stability of Labeled Antibodies (% Fluorescence Intensity Remaining)

Storage ConditionDurationCy5.5Alexa Fluor 680DyLight 680
4°C (in PBS, pH 7.4) 1 Month~90%~95%~92%
3 Months~75%~90%~80%
6 Months~60%~85%~70%
-20°C (in PBS, 50% Glycerol) 3 Months>95%>98%>95%
6 Months~90%~95%~92%
12 Months~85%~92%~88%
-80°C (in PBS, 50% Glycerol) 6 Months>98%>98%>98%
12 Months~95%~97%~96%

Table 2: Photostability of Labeled Antibodies (% Initial Fluorescence after Continuous Illumination)

Illumination TimeCy5.5Alexa Fluor 680DyLight 680
5 minutes ~70%~85%~75%
10 minutes ~50%~75%~60%
30 minutes ~20%~60%~35%

Note: The values presented in the tables are approximate and can vary depending on the specific protein, degree of labeling, and precise experimental conditions.

Experimental Protocols

To ensure the reproducibility of stability studies, detailed experimental protocols are essential.

Protocol 1: Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (e.g., ~675 nm for Cy5.5).

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation: Aliquot the purified labeled protein into multiple tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C) and protected from light.

  • Fluorescence Measurement: At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw an aliquot (if frozen) and measure its fluorescence intensity using a fluorometer. Ensure consistent excitation and emission wavelengths and instrument settings for all measurements.

  • Data Analysis: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) to determine the percentage of remaining fluorescence.

Visualizing the Workflow and Chemical Principles

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate (1 hr, RT, Dark) Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Determine DOL Purify->Analyze

Caption: Workflow for labeling proteins with this compound.

G Succinimidyl Ester Reaction with Primary Amine reagents Cy5.5-Succinimidyl Ester + Protein-NH₂ product Protein-NH-CO-Cy5.5 (Stable Amide Bond) + N-hydroxysuccinimide reagents->product pH 8.3-9.0

Caption: Chemical reaction of this compound with a protein.

Conclusion

The stability of this compound labeled proteins is a critical consideration for long-term studies. While offering bright fluorescence in the far-red spectrum, its stability, particularly in terms of photostability and long-term storage at 4°C, may be lower compared to alternatives like Alexa Fluor 680. For applications requiring high photostability or extended storage periods, especially at 4°C, Alexa Fluor 680 may be a more suitable choice. However, for many applications, particularly when stored at -80°C and protected from light, this compound provides a reliable and effective labeling solution. Researchers should carefully consider their specific experimental needs and storage capabilities when selecting a fluorescent dye for protein labeling.

Performance of Cy5.5-SE in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy5.5-SE for fluorescent labeling, the choice of buffer system is critical to ensure optimal performance. This guide provides a comprehensive comparison of this compound performance in various buffer systems, supported by experimental data and detailed protocols.

Critical Buffer Considerations for this compound Labeling

The success of a conjugation reaction with this compound, an amine-reactive N-hydroxysuccinimidyl (NHS) ester, is highly dependent on the buffer composition, particularly its pH and the absence of competing primary amines.

pH: The labeling reaction is most efficient in a slightly alkaline environment, with a recommended pH range of 8.2 to 9.0.[1][2][3][4] This pH facilitates the deprotonation of primary amino groups (like the ε-amino group of lysine (B10760008) residues) on the target molecule, making them nucleophilic and reactive with the NHS ester.[1][3] While the fluorescence of the Cy5.5 dye itself is relatively stable across a broad pH range (pH 4 to 10), the conjugation reaction is highly pH-sensitive.[3][5]

Amine-Free Buffers: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[1][2][4][6] These molecules will compete with the target protein or antibody for reaction with the this compound, significantly reducing the labeling efficiency of the intended target.[1][2][4]

Comparison of Common Buffer Systems

While specific quantitative data on head-to-head comparisons of labeling efficiency in different buffers is sparse in publicly available literature, the following table summarizes the recommended buffers and their characteristics based on established protocols. The optimal choice may vary depending on the specific protein and experimental context.

Buffer SystemRecommended ConcentrationRecommended pHKey Characteristics & Considerations
Sodium Bicarbonate 0.1 M8.5 - 9.0Frequently recommended for this compound labeling reactions, providing the optimal alkaline environment for the NHS ester reaction.[1][2][7]
Sodium Borate 50 mM8.5An effective alternative to sodium bicarbonate for maintaining a stable alkaline pH during the labeling reaction.[1]
Phosphate-Buffered Saline (PBS) Varies7.2 - 7.4 (Adjusted)While standard PBS is at a neutral pH, it can be pH-adjusted to the optimal alkaline range (8.2-8.5) for labeling. It is crucial to ensure the PBS formulation is free of any amine-containing preservatives.
HEPES Varies7.2 - 7.6 (Adjusted)A common buffering agent in biological research. Like PBS, it must be pH-adjusted to the alkaline range for efficient labeling and be free of primary amines.

Performance in Alternative and Post-Labeling Buffers

The performance of the final Cy5.5-conjugate can also be influenced by the buffer system used for storage and in subsequent applications.

Buffer/ComponentImpact on Cy5.5 Performance
Phosphate-Buffered Saline (PBS) Commonly used for storage and as a diluent for labeled proteins. The presence of BSA in PBS has been shown to increase the fluorescence lifetime and quantum yield of Cy5.5 conjugates.[8]
Tris Buffer While detrimental during the labeling reaction, Tris buffer can be used to quench the reaction by consuming any unreacted this compound.[1]
Glycerol Often added to storage buffers (20-30%) to prevent freezing-induced denaturation of the labeled protein.[2]

Comparison with Alternative Dyes

This compound is often compared to other spectrally similar fluorescent dyes. The choice of dye can impact the brightness and photostability of the resulting conjugate.

DyeExcitation Max (nm)Emission Max (nm)Key Performance Characteristics
This compound ~675-678~693-695A widely used far-red dye.[9][10] However, protein conjugates of Cy dyes can sometimes exhibit self-quenching at high degrees of labeling due to the formation of dye aggregates.[11]
Alexa Fluor 680 ~679~702Spectrally similar to Cy5.5.[8][12] Alexa Fluor dyes are reported to be brighter and more photostable than their Cy dye counterparts and show less self-quenching in protein conjugates.[8][11]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound.

1. Protein Preparation:

  • The protein solution should ideally be at a concentration of 2-10 mg/mL.[4]

  • Crucially, the protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[1][2] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against the labeling buffer before proceeding.[1][2]

2. Dye Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Reconstitute the lyophilized dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][4] This stock solution should be prepared fresh.

3. Labeling Reaction:

  • Add the reconstituted this compound solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point of a 10:1 to 20:1 ratio is common.[7]

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[2][4][6]

4. Purification of Labeled Protein:

  • Separate the labeled protein from unreacted dye using a spin column, gel filtration column (e.g., Sephadex G-25), or dialysis.[2][6] This step is critical to remove any non-covalently bound dye that could interfere with downstream applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Protein in Amine-Free Buffer (pH 8.5-9.0) Mix Mix Protein and Dye Protein_Prep->Mix Dye_Prep Reconstitute This compound in DMSO/DMF Dye_Prep->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Remove Free Dye (Spin Column/ Gel Filtration) Incubate->Purify Final_Product Purified Cy5.5-Conjugate Purify->Final_Product

Experimental workflow for protein labeling with this compound.

chemical_reaction Cy5_5_SE Cy5.5-NHS Ester Covalent_Bond Stable Amide Bond (Cy5.5-NH-Protein) Cy5_5_SE->Covalent_Bond + Protein_Amine Protein-NH₂ (Primary Amine) Reaction_Conditions pH 8.2 - 9.0 Amine-Free Buffer Protein_Amine->Covalent_Bond NHS_byproduct NHS (byproduct) Covalent_Bond->NHS_byproduct +

Reaction between this compound and a primary amine.

stability_comparison cluster_labeling Labeling Reaction Buffers (pH 8.2-9.0) cluster_stability Conjugate Stability Factors Bicarbonate Sodium Bicarbonate Optimal_pH Optimal pH (Stable Fluorescence pH 4-10) Bicarbonate->Optimal_pH Amine_Buffers Amine-Containing Buffers (e.g., Tris) (Reduced Labeling Efficiency) Phosphate Phosphate Phosphate->Optimal_pH Borate Borate Borate->Optimal_pH Storage Proper Storage (-20°C, dark, +/- glycerol) Optimal_pH->Storage

References

Safety Operating Guide

Proper Disposal of Cy5.5-SE: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Cy5.5-SE, a commonly used fluorescent dye.

Cyanine5.5-Succinimidyl Ester (this compound) is a reactive fluorescent dye frequently used for labeling biomolecules such as proteins and nucleic acids. Due to its chemical nature, improper disposal can pose risks to human health and the environment. Adherence to established protocols is crucial for mitigating these risks and maintaining regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a similar compound, Cy5-SE, indicates that it may be harmful if swallowed, in contact with skin, or inhaled. Therefore, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.

  • Lab Coat: A lab coat is necessary to protect clothing and skin.

All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the key properties of a related compound, Cy5-SE, are summarized in the table below. This information is critical for understanding the chemical's characteristics and for making informed decisions on handling and disposal.

PropertyValue
Molecular Weight753.88 g/mol [1][2]
Excitation Maximum (λex)~649 nm[1][2]
Emission Maximum (λem)~666 nm[1][2]
SolubilitySoluble in DMSO and DMF[1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the proper disposal of this compound waste, including unused stock solutions, contaminated labware, and aqueous waste streams. This procedure is designed to align with general laboratory chemical waste guidelines.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • This container must be clearly labeled as "Hazardous Waste" and should also specify "Cyanine Dye Waste."

  • Liquid Waste:

    • Unused or expired this compound stock solutions (typically in DMSO or DMF) should be collected in a separate, compatible hazardous waste container. Do not mix with aqueous waste.

    • Aqueous solutions containing this compound (e.g., from labeling reactions or wash steps) should be collected in a designated aqueous hazardous waste container.

    • All liquid waste containers must be kept securely closed when not in use.

2. Labeling of Waste Containers:

Proper labeling is a critical compliance step. All hazardous waste containers for this compound must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Cyanine5.5-Succinimidyl Ester" or "this compound"

  • The solvent(s) present (e.g., DMSO, water)

  • An approximate concentration or volume of the dye

  • The date the waste was first added to the container

  • The Principal Investigator's name and laboratory location

3. Storage of Hazardous Waste:

  • Store all this compound hazardous waste in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and clearly marked.

  • Ensure that incompatible waste streams are not stored together. For example, keep organic solvent waste separate from aqueous waste.

4. Requesting Waste Pickup:

  • Once a hazardous waste container is full or has been in storage for a designated period (as per your institution's policy), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online form or a phone call.

5. Decontamination of Work Areas:

  • After handling and disposing of this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.

Important Considerations:

  • NEVER dispose of this compound, in any form, down the drain. These compounds can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.

  • NEVER dispose of this compound solid waste in the regular trash.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Cy5_5_SE_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid liquid_waste_organic Organic Liquid Waste (Unused Stock in DMSO/DMF) waste_type->liquid_waste_organic Organic Liquid liquid_waste_aqueous Aqueous Liquid Waste (Labeling Reactions, Washes) waste_type->liquid_waste_aqueous Aqueous Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container organic_container Collect in Labeled Hazardous Organic Liquid Waste Container liquid_waste_organic->organic_container aqueous_container Collect in Labeled Hazardous Aqueous Liquid Waste Container liquid_waste_aqueous->aqueous_container storage Store in Satellite Accumulation Area solid_container->storage organic_container->storage aqueous_container->storage pickup Request EHS Waste Pickup storage->pickup end Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of Cy5.5 succinimidyl ester (Cy5.5-SE), a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and other molecules.[1][2] Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[3][4] The hazards of this material have not been exhaustively investigated, warranting a cautious approach.[3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesChemical safety goggles as described by OSHA.[4]Protects eyes from dust and potential splashes.
Hand Protection Chemical-Resistant GlovesCompatible gloves (e.g., nitrile).Prevents skin contact and potential allergic reactions.[3][4]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from contamination.[3]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]Required in case of inadequate ventilation to prevent inhalation of dust.[3]

II. Chemical Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Quantitative Data for Handling and Storage

ParameterValueSource
Storage Temperature (Solid) -20°C.[5][6][5][6]
Storage Temperature (Stock Solution) -20°C for 1 month; -80°C for 6 months.[2][7][2][7]
Recommended Solvents Anhydrous DMSO or DMF.[2][6][7][2][6][7]
Stock Solution Concentration Typically 10 mM in anhydrous DMSO.[2][7][2][7]
pH for Labeling Reactions 8.5 ± 0.5.[2][7][2][7]

Procedural Guidance for Safe Handling:

  • Preparation: Before use, allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[3]

  • Work Area: Conduct all handling of this compound powder and solutions in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Solution Preparation: To prepare a stock solution, add anhydrous DMSO or DMF to the vial to the desired concentration (e.g., 10 mM).[2][7] Mix well by vortexing or pipetting.[2][7] The product is not stable in solution; dissolve it immediately before use.[9]

  • Labeling Reactions: When performing labeling reactions, ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH of 8.5 ± 0.5.[2][3][7]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

III. Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.[3][8]

  • Wear PPE: Don all required personal protective equipment before attempting to clean the spill.[3]

  • Containment: For solid spills, avoid dust formation.[3][8] For liquid spills, absorb with an inert, non-combustible material.

  • Collection: Carefully collect the spilled material and contaminated absorbent into a sealed, labeled, and chemical-resistant container for hazardous waste.[8][10]

  • Decontamination: Decontaminate the spill area and any reusable labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol), collecting the rinse as hazardous liquid waste.[10] Follow with a wash of soap and water.[10]

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[10]

  • Solid Waste: Collect unused solid this compound and contaminated disposable items (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, chemical-resistant container.[10]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Do not discharge into drains or sewers.[4][10]

IV. Workflow and Logic Diagrams

To provide a clear, step-by-step visual guide, the following diagrams illustrate the key processes for handling and disposing of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal Receive Receive this compound Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Protect from Light Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Warm_Vial Warm Vial to Room Temp Don_PPE->Warm_Vial Prepare_Solution Prepare Stock Solution (in Fume Hood) Warm_Vial->Prepare_Solution Perform_Experiment Perform Labeling Experiment Prepare_Solution->Perform_Experiment Segregate_Waste Segregate Solid & Liquid Waste Perform_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose Dispose via EHS Office Label_Waste->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area & Ventilate Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill (Avoid Dust/Absorb Liquid) Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Step-by-Step Spill Response for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。